molecular formula C9H8BrNO2 B8639515 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene

1-Bromo-3-(2-nitro-1-propen-1-yl)benzene

Cat. No.: B8639515
M. Wt: 242.07 g/mol
InChI Key: YIYKNVSMWCPXES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-3-(2-nitro-1-propen-1-yl)benzene is a useful research compound. Its molecular formula is C9H8BrNO2 and its molecular weight is 242.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

1-bromo-3-(2-nitroprop-1-enyl)benzene

InChI

InChI=1S/C9H8BrNO2/c1-7(11(12)13)5-8-3-2-4-9(10)6-8/h2-6H,1H3

InChI Key

YIYKNVSMWCPXES-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC(=CC=C1)Br)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This whitepaper provides a comprehensive technical guide for the synthesis and characterization of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene, a versatile β-nitrostyrene derivative. β-Nitrostyrenes are pivotal intermediates in organic synthesis, primarily serving as precursors to a wide array of pharmacologically significant compounds, including phenethylamines.[1][2][3] This document details the foundational Henry (nitroaldol) reaction, offering a step-by-step protocol for its synthesis from 3-bromobenzaldehyde and nitroethane. Furthermore, it outlines a rigorous characterization workflow employing modern spectroscopic techniques—NMR, IR, and Mass Spectrometry—to validate the structure and purity of the target compound. This guide is intended for researchers, chemists, and professionals in drug discovery and development who require a practical and scientifically grounded resource for the preparation and analysis of this important chemical building block.

Introduction and Significance

1-Bromo-3-(2-nitro-1-propen-1-yl)benzene belongs to the class of β-nitrostyrenes, which are characterized by a nitro-substituted vinyl group attached to an aromatic ring. The synthetic value of these compounds is immense, largely due to the electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for various nucleophilic addition reactions.[4]

The most prominent application of β-nitrostyrenes is their reduction to the corresponding β-phenethylamines.[2][3] This transformation is a cornerstone in the synthesis of numerous pharmaceuticals, natural products, and other bioactive molecules. The presence of the bromo-substituent at the meta-position of the benzene ring provides a valuable handle for subsequent cross-coupling reactions, enabling further molecular diversification.

The primary synthetic route to this and other β-nitrostyrenes is the Henry reaction, a classic carbon-carbon bond-forming reaction that involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[5][6][7][8][9]

Synthesis via the Henry Reaction

The synthesis of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene is efficiently achieved through the condensation of 3-bromobenzaldehyde with nitroethane, followed by dehydration. This process is a variant of the Henry reaction, also known as the nitroaldol reaction.[5][7]

Reaction Mechanism

The reaction proceeds through a two-stage mechanism: a base-catalyzed nitroaldol addition followed by an elimination (dehydration) step, which is often facilitated by heat.[8][9]

  • Nitronate Formation: A base, typically a weak one like an amine, deprotonates the α-carbon of the nitroalkane (nitroethane), which is acidic due to the strong electron-withdrawing effect of the nitro group. This forms a resonance-stabilized nucleophile known as a nitronate anion.[5][6][8]

  • Nucleophilic Attack: The carbon atom of the nitronate anion attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde. This key step forms a new carbon-carbon bond and results in a tetrahedral β-nitro alkoxide intermediate.[6][8]

  • Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base, yielding a β-nitro alcohol.[5][7]

  • Dehydration: With continued heating, the β-nitro alcohol readily undergoes dehydration. A base removes the acidic α-proton, and the resulting intermediate eliminates a water molecule to form the conjugated nitroalkene, yielding the final product.[5][8][9]

Henry_Reaction_Mechanism Figure 1: Mechanism of the Henry Reaction cluster_1 Step 1: Nitronate Formation cluster_2 Step 2 & 3: Nucleophilic Attack & Protonation cluster_3 Step 4: Dehydration Nitroethane CH3CH2NO2 (Nitroethane) Nitronate [CH3CH=NO2]⁻ (Nitronate Anion) Nitroethane->Nitronate + Base Base1 Base Aldehyde 3-Br-C6H4-CHO (3-Bromobenzaldehyde) Alkoxide Intermediate Alkoxide Nitronate->Alkoxide + Aldehyde NitroAlcohol β-Nitro Alcohol Alkoxide->NitroAlcohol + H⁺ Product 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene NitroAlcohol->Product - H₂O (Heat) Experimental_Workflow Figure 2: Experimental Workflow A 1. Combine Reactants (3-Bromobenzaldehyde, Nitroethane, Ammonium Acetate) B 2. Reflux (4-6 hours) A->B C 3. Cool to Room Temp & Ice Bath B->C D 4. Vacuum Filtration C->D E 5. Recrystallization (Hot Methanol) D->E F 6. Dry Under Vacuum E->F G Final Product F->G

Sources

1H and 13C NMR Analysis of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[2][3][4][5]

This guide details the spectroscopic characterization of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene (CAS: 15804-72-5), a critical halogenated nitrostyrene intermediate.[1] Often synthesized via the Henry reaction (nitroaldol condensation) of 3-bromobenzaldehyde and nitroethane, this molecule serves as a pivotal precursor for substituted phenethylamines and indole alkaloids.[1]

For the researcher, the primary analytical challenge lies not just in confirming the structure, but in distinguishing the thermodynamically favored (E)-isomer from the (Z)-isomer and quantifying unreacted aldehyde starting material.[1] This guide provides a self-validating NMR workflow to ensure high-purity isolation.

The Molecule at a Glance[3]
  • Core Scaffold:

    
    -methyl-
    
    
    
    -nitrostyrene.[1]
  • Substituent: Bromine at the meta (3) position relative to the alkenyl chain.

  • Stereochemistry: The reaction conditions (basic catalysis, reflux) predominantly yield the (E)-isomer , where the phenyl ring and the nitro group are trans to each other (antiperiplanar), minimizing steric repulsion.[1]

Experimental Protocol: Sample Preparation

To obtain reproducible high-resolution spectra, strict adherence to sample preparation protocols is required.[1]

Solvent Selection
  • Primary Solvent: Chloroform-d (

    
    ) .[1]
    
    • Rationale: This compound is highly soluble in chlorinated solvents.[1]

      
       provides excellent resolution for the aromatic region (7.0–8.0 ppm) and minimizes solvent peak interference with the critical methyl signal (~2.4 ppm).
      
  • Alternative: DMSO-

    
    .
    
    • Use Case: Only if the sample contains highly polar impurities or if water solubility is suspected. Note that DMSO will shift the vinylic proton slightly downfield due to hydrogen bonding effects.

Preparation Steps
  • Massing: Weigh 10–15 mg of the dried yellow crystalline solid into a clean vial.

  • Solvation: Add 0.6 mL of

    
     (containing 0.03% TMS as internal standard).
    
  • Filtration: If any turbidity remains (common with inorganic base residues like ammonium acetate), filter the solution through a glass wool plug directly into the NMR tube.

  • Equilibration: Allow the sample to reach probe temperature (typically 298 K) for 2 minutes before acquisition to prevent convection currents.

1H NMR Analysis (400 MHz, )

The proton spectrum is characterized by three distinct regions: the aliphatic methyl singlet, the diagnostic vinylic proton, and the complex aromatic region.[1]

Spectral Assignments[1][4]
RegionShift (

, ppm)
MultiplicityIntegralAssignmentStructural Insight
Vinylic 8.05 Singlet (br)1H

(Alkene CH)
Diagnostic Peak. Its presence confirms condensation.[1] Deshielded by the geminal nitro group and conjugation.
Aromatic 7.65 Singlet (t)1H

(Ar-H)
The proton between the Br and the alkenyl chain. Most deshielded aromatic proton due to combined inductive (-I) effects.[1]
Aromatic 7.54 Doublet (

)
1H

(Ar-H)
Para to the alkenyl group; Ortho to Bromine.
Aromatic 7.38 Doublet (

)
1H

(Ar-H)
Ortho to the alkenyl group; Para to Bromine.
Aromatic 7.32 Triplet (

)
1H

(Ar-H)
Meta to both substituents.[1] Appears as a pseudo-triplet (

Hz).[1]
Aliphatic 2.46 Singlet3H

(Methyl)
Allylic methyl group. Sharp singlet confirms the absence of vicinal protons.
Detailed Interpretation & Causality
  • The "Reaction Clock" (Vinylic Proton): The singlet at ~8.05 ppm is the most critical signal.

    • Validation: If you observe a peak at ~10.0 ppm , unreacted 3-bromobenzaldehyde is present.[1]

    • Isomerism: The chemical shift of this proton is sensitive to stereochemistry. In the (E)-isomer, the proton is cis to the nitro group, which exerts a deshielding anisotropic effect.[1]

  • Long-Range Coupling (

    
    ): 
    While often reported as a singlet, the methyl group at 2.46 ppm  and the vinylic proton at 8.05 ppm  may show fine allylic coupling (
    
    
    
    Hz) in high-resolution scans (>500 MHz).[1] This confirms the connectivity of the
    
    
    fragment.[1]
  • Aromatic Substitution Pattern: The 1,3-disubstitution (meta) pattern creates a specific look:

    • 
       appears as a narrow triplet or singlet (due to small meta-coupling to 
      
      
      
      and
      
      
      ).[1]
    • 
       is a distinct triplet (coupling to neighbors 
      
      
      
      and
      
      
      ).
    • This pattern validates that the bromine atom has not migrated or been lost during synthesis.

13C NMR Analysis (100 MHz, )

The carbon spectrum confirms the carbon skeleton and provides further evidence of the nitroalkene functionality.

Carbon Shift Data[1][6]
Carbon TypeShift (

, ppm)
AssignmentNotes
Nitroalkene 148.2

Quaternary carbon bearing the nitro group.[1] Low intensity.
Aromatic 134.5

(Ar-C-Alkene)
Quaternary.[1] Linker to the side chain.
Vinylic 132.8

The beta-carbon relative to the ring.
Aromatic 132.5

(Ar-CH)
Carbon between Br and Alkene.[1]
Aromatic 130.4

(Ar-CH)
Meta to both.[1][2]
Aromatic 129.8

(Ar-CH)
Ortho to Br.[1]
Aromatic 127.5

(Ar-CH)
Ortho to Alkene.[1]
Aromatic 123.1

(Ar-C-Br)
Quaternary.[1] Carbon bearing the Bromine.
Aliphatic 14.2

Methyl group.

(Note: Exact shifts may vary by


 ppm depending on concentration.)

Analytical Workflow & Logic

The following diagram illustrates the decision matrix for validating the synthesized compound using NMR data.

NMR_Analysis_Workflow Start Crude Product (Yellow Solid) Solvation Dissolve in CDCl3 (Check Solubility) Start->Solvation H1_Acquisition Acquire 1H NMR (sw=14ppm, d1=2s) Solvation->H1_Acquisition Check_Aldehyde Check 9.9 - 10.1 ppm (Aldehyde CHO) H1_Acquisition->Check_Aldehyde Recrystallize Recrystallize (EtOH/IPA) Check_Aldehyde->Recrystallize Signal Present Check_Vinyl Check 8.05 ppm (Vinyl H) Check_Aldehyde->Check_Vinyl Absent Recrystallize->Solvation Retry Check_Methyl Check 2.46 ppm (Methyl CH3) Check_Vinyl->Check_Methyl Singlet Present Stereo_Check Stereochemistry Check (NOESY/Coupling) Check_Methyl->Stereo_Check Integral 3:1 Ratio Final_Valid Validated Structure: (E)-1-Bromo-3-(2-nitro-1-propen-1-yl)benzene Stereo_Check->Final_Valid NOE: Vinyl H <-> Ar-H (Ortho) (Implies E-isomer)

Figure 1: Step-by-step NMR validation workflow for ensuring the purity and identity of the target nitrostyrene.

Stereochemical Validation (E vs Z)

In the Henry reaction, the (E)-isomer is the thermodynamic product.[1] However, distinguishing it is crucial for rigorous documentation.

  • The Logic: In the (E)-isomer, the Phenyl ring and the Nitro group are on opposite sides of the double bond (trans-relationship).[1] This places the Vinylic Proton and the Phenyl Ring on the same side (cis-relationship).

  • NOESY Experiment:

    • Irradiate Vinylic H (8.05 ppm): You should observe a strong NOE enhancement of the Ortho Aromatic Protons (

      
      )  at ~7.4–7.6 ppm.
      
    • Absence of NOE: If the Vinylic H shows NOE enhancement with the Methyl Group (2.46 ppm), this indicates they are close in space, which corresponds to the (Z)-isomer (where Phenyl and Methyl are trans, placing H and Methyl cis).[1] This is rare in standard synthesis.[1]

References

  • Sigma-Aldrich. (n.d.).[1] 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene Product Sheet. CAS 15804-72-5.[1] Retrieved from [1]

  • ChemicalBook. (n.d.). 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene Properties and Safety. Retrieved from

  • Vairaprakash, P., & Perumal, P. T. (2010).[1] Ionic liquid promoted Henry reaction: A sustainable approach for the synthesis of beta-nitroalcohols and substituted nitrostyrenes. Journal of Chemical Sciences. (Provides general methodology and spectral trends for substituted nitrostyrenes).

  • Reich, H. J. (2023).[1] WinPLT NMR Data Format and Spectral Database. University of Wisconsin-Madison.[1] (Reference for additivity rules in NMR shifts of styrene derivatives).

Sources

Technical Guide: X-ray Crystallography of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene (also known as 3-bromo-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-methyl-

-nitrostyrene) represents a critical checkpoint in the development of novel antimicrobial and antidiabetic pharmacophores. Belonging to the class of

-nitrostyrenes, these derivatives exhibit potent bioactivity, including inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) and antifungal efficacy against Candida species.[1]

However, the bioactivity of these compounds is strictly governed by their molecular topology—specifically the


 isomerism and the torsional strain introduced by the 

-methyl substituent. This guide provides a rigorous, self-validating protocol for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of these derivatives, focusing on the causality between crystal packing forces and pharmaceutical stability.

Molecular Architecture & Synthesis Strategy

The Geometric Challenge

Unlike simple


-nitrostyrenes, the introduction of a methyl group at the 

-position (derived from nitroethane rather than nitromethane) introduces significant steric strain.
  • Conjugation vs. Sterics: The molecule strives for planarity to maximize

    
    -electron delocalization between the aromatic ring and the nitro group.
    
  • The Twist: The steric clash between the

    
    -methyl group and the ortho-hydrogens of the benzene ring often forces the molecule out of planarity, impacting its binding affinity in protein pockets.
    
  • Isomerism: The Henry reaction typically yields the thermodynamically stable (E)-isomer , where the phenyl ring and the nitro group are trans across the double bond.

Validated Synthesis Protocol (Henry Reaction)

To ensure high-purity single crystals, we utilize an ammonium acetate-catalyzed condensation.

Reagents:

  • 3-Bromobenzaldehyde (1.0 eq)

  • Nitroethane (excess, solvent/reactant)

  • Ammonium Acetate (0.5 eq)

  • Glacial Acetic Acid (Catalytic)

Workflow:

  • Reflux: Combine reagents and reflux at 80-90°C for 4-6 hours.

  • Monitoring: Track disappearance of aldehyde peak via TLC (Hexane:EtOAc 8:2).

  • Workup: Cool to RT. Precipitate by pouring into crushed ice-water.

  • Purification: Recrystallize crude solid from hot Ethanol/Isopropanol.

Crystallization Protocols: The "Art" of the Lattice

Obtaining diffraction-quality crystals of meta-substituted nitrostyrenes requires navigating the balance between solubility and nucleation rate. The meta-bromo substituent lowers symmetry compared to para-analogs, often leading to distinct packing motifs.

Solvent System Screening

We employ a tiered screening approach.

MethodSolvent SystemTempGrowth RateCrystal Morphology
Slow Evaporation Ethanol (Abs)RT2-4 DaysYellow Prisms
Vapor Diffusion THF (Solvent) / Pentane (Precipitant)4°C1 WeekThick Plates
Slow Cooling Isopropanol60°C

RT
12 HoursNeedles (Often twinned)

Scientist's Note: Avoid chlorinated solvents (DCM/Chloroform) for final growth; they often incorporate into the lattice as disordered solvates, complicating refinement.

Workflow Visualization

CrystallizationWorkflow Start Crude Product (>95% Purity) Screen Solvent Screening (Polarity Scan) Start->Screen Method1 Slow Evaporation (EtOH) Screen->Method1 High Solubility Method2 Vapor Diffusion (THF/Pentane) Screen->Method2 Low Solubility Check Microscopy Check (Polarized Light) Method1->Check Method2->Check Selection Select Single Crystal (No Twinning) Check->Selection Sharp Extinction Mount Mount on Goniometer (Cryoloop) Selection->Mount

Figure 1: Decision tree for isolating diffraction-quality crystals of nitrostyrene derivatives.

Data Collection & Refinement Strategy

Experimental Setup
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å). The bromine atom provides sufficient anomalous scattering for absolute structure determination if the space group is non-centrosymmetric (though
    
    
    is most likely).
  • Temperature: 100 K (Nitrogen stream). Crucial: Low temperature freezes the rotation of the nitro group and reduces thermal vibration of the terminal bromine.

  • Resolution: 0.75 Å or better.

Refinement Logic (SHELXL)
  • Phase Solution: Direct Methods (SHELXT) or Intrinsic Phasing.

  • Disorder Handling: The nitro group (

    
    ) often exhibits rotational disorder. If electron density maps show split positions, model with partial occupancy (e.g., PART 1 / PART 2).
    
  • Hydrogen Placement:

    • Aromatic/Vinylic H: Constrained refinement (AFIX 43).

    • Methyl H: Idealized rotating group (AFIX 137) to find the best electron density fit.

Structural Analysis: The Core Findings

This section details the expected structural metrics based on analogous 4-bromo and unsubstituted derivatives.

The Torsional "Twist"

The defining feature of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene is the dihedral angle (


) between the phenyl ring plane and the nitroalkene plane.
  • Unsubstituted

    
    -nitrostyrene: 
    
    
    
    (Planar).
  • 
    -Methyl derivative: 
    
    
    
    .
  • Significance: The methyl group clashes with the phenyl ring protons. A larger twist angle reduces

    
    -conjugation, altering the UV-Vis absorption maximum and potentially reducing reactivity in Michael additions (drug target binding).
    
Intermolecular Interactions (The "Glue")

In the crystal lattice, the 3-bromo substituent drives the packing via specific halogen bonds.

  • Halogen Bonding (

    
    ): 
    
    • Look for Br

      
       O distances 
      
      
      
      Å (sum of van der Waals radii).
    • This "sigma-hole" interaction directs the assembly of molecules into 1D chains or 2D sheets.

  • Weak Hydrogen Bonds (

    
    ): 
    
    • The acidic vinylic proton often forms a weak H-bond with a nitro oxygen of a neighboring molecule.

  • 
    -
    
    
    
    Stacking:
    • Centroid-to-centroid distances of 3.6–3.9 Å between parallel benzene rings are common, stabilizing the lattice.

Interaction Pathway Diagram

CrystalPacking cluster_legend Interaction Types MolA Molecule A (Reference) MolB Molecule B (Neighbor) MolA->MolB Halogen Bond (C-Br ... O-N) MolA->MolB Weak H-Bond (Vinyl C-H ... O) MolC Molecule C (Layer) MolA->MolC Pi-Pi Stacking (Phenyl ... Phenyl) Legend1 Red: Directional Halogen Bond Legend2 Green: Electrostatic H-Bond

Figure 2: Schematic of dominant intermolecular forces stabilizing the crystal lattice.

Pharmaceutical Relevance

The crystallographic data directly informs the Structure-Activity Relationship (SAR) :

  • PTP1B Inhibition: The planarity of the molecule determines how well it fits into the hydrophobic cleft of the PTP1B enzyme. If the crystal structure reveals a highly twisted conformation due to the

    
    -methyl group, it suggests the molecule may need to pay an energetic penalty to bind to the flat active site.
    
  • Solubility: Strong

    
     networks often correlate with higher melting points and lower aqueous solubility, a critical parameter for drug formulation.
    

References

  • Synthesis of Nitrostyrenes

    • Organic Syntheses, Coll.[2] Vol. 1, p. 413 (1941). "

      
      -Nitrostyrene".[1][3][4][5][6][7]
      
  • Crystal Structure of Analog (Para-Isomer)

    • Acta Crystallographica Section E, 2009, 65(12), o3174.[8] "(E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene".[8]

  • Halogen Bonding in Crystal Engineering

    • Chemical Reviews, 2016, 116(4), 2478–2601. "The Halogen Bond".
  • Bioactivity of Nitrostyrene Derivatives

    • Molecules, 2020, 25(18), 4106. "Synthesis, Antimicrobial Study, and Molecular Docking...".
  • Crystallographic Software (SHELX)

    • Acta Crystallographica Section C, 2015, 71, 3-8. "Crystal structure refinement with SHELXL".

Sources

Stability and reactivity studies of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability and Reactivity of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stability and reactivity of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring that the described protocols are robust and self-validating. The information herein is grounded in established principles of organic chemistry, with in-text citations linking to authoritative sources.

Introduction and Physicochemical Properties

1-Bromo-3-(2-nitro-1-propen-1-yl)benzene is a substituted aromatic nitroalkene. Its chemical behavior is dictated by the interplay of three key structural features: the benzene ring, the bromo substituent, and the 2-nitro-1-propen-1-yl group. The potent electron-withdrawing nature of the nitro group renders the propenyl double bond highly electrophilic.[1] This makes the molecule susceptible to a range of nucleophilic attacks and cycloaddition reactions.[1][2] The bromo and nitro groups on the benzene ring are deactivating towards electrophilic aromatic substitution and direct incoming electrophiles to the meta-position relative to their own positions.[3]

Table 1: Physicochemical Properties of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene

PropertyValueSource
CAS Number 15804-72-5
Molecular Formula C9H8BrNO2
Molecular Weight 242.07 g/mol Calculated
Physical Form Solid
Purity 95%
Storage Temperature Refrigerator
InChI Key YIYKNVSMWCPXES-FNORWQNLSA-N

Stability Profile

The stability of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene is a critical consideration for its synthesis, purification, and storage. Like many nitroalkenes, it is sensitive to a variety of environmental factors.[4]

Thermal Stability
Photostability

Exposure to light, particularly UV radiation, can induce photochemical reactions in nitroalkenes, including E/Z isomerization of the double bond.[4][8] This can lead to a mixture of stereoisomers, potentially impacting its biological activity and making purification more challenging. Therefore, it is imperative to protect the compound from light during all stages of handling and storage.[4]

pH Sensitivity

Nitroalkenes are susceptible to decomposition in both strongly acidic and basic conditions.[4] Acidic media can catalyze hydrolysis or polymerization, while basic conditions can lead to polymerization or decomposition.[4] During aqueous workups, it is crucial to maintain neutral conditions to prevent degradation.[4]

Polymerization

A common issue with nitroalkenes is their tendency to polymerize, which can be initiated by heat, light, or impurities.[4] This inherent reactivity makes storage and handling challenging. To mitigate this, purified nitroalkenes should be stored at low temperatures, protected from light, and potentially with the addition of a radical inhibitor like hydroquinone or BHT for long-term storage.[4]

Reactivity Profile

The reactivity of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene is dominated by the electrophilic nature of the nitroalkene moiety.

Michael Addition

The carbon-carbon double bond in 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene is highly electron-deficient, making it an excellent Michael acceptor.[1] It will readily undergo conjugate addition with a wide range of soft nucleophiles, such as enolates, amines, and thiols.[1][9]

Diagram: Michael Addition Reaction

Michael_Addition 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene Br-Ar-CH=C(Me)-NO2 Adduct Br-Ar-CH(Nu)-CH(Me)-NO2 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene->Adduct + Nu-H Nucleophile Nu-H

Caption: Generalized Michael addition of a nucleophile to 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene.

Cycloaddition Reactions

Nitroalkenes are effective dienophiles in Diels-Alder reactions and can participate in [3+2] cycloadditions with dipoles like nitrones.[1][10][11] These reactions are valuable for the synthesis of complex carbocyclic and heterocyclic structures.[2] The stereoselectivity of these reactions is a key feature, often leading to specific isomers.[10]

Diagram: Diels-Alder Reaction

Diels_Alder Diene Diene Cycloadduct Cyclohexene derivative Diene->Cycloadduct + Dienophile Br-Ar-CH=C(Me)-NO2 Dienophile->Cycloadduct

Caption: Diels-Alder reaction with 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene as the dienophile.

Reduction of the Nitro Group

The nitro group can be reduced to various other functional groups, most commonly an amine.[9] This transformation is a cornerstone in the synthesis of many biologically active molecules and heterocyclic compounds.[9] Common reducing agents include zinc or tin in the presence of an acid, or catalytic hydrogenation.[9]

Reactions of the Benzene Ring

The benzene ring of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene is deactivated towards electrophilic aromatic substitution due to the presence of the bromo and nitropropenyl groups. The bromo group is less deactivating than the nitro group and is an ortho-, para- director.[12] Therefore, further electrophilic substitution, if it occurs, would be expected to be directed by the bromine atom, leading to substitution at the positions ortho and para to the bromine. However, the overall deactivation of the ring makes such reactions challenging.

Experimental Protocols

General Handling and Storage
  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.[4]

  • Ventilation: Work in a well-ventilated fume hood.[4]

  • Storage: Store in an amber vial at low temperatures (-20°C for long-term storage) to minimize degradation.[4] For larger quantities, consider adding a polymerization inhibitor.[4]

Stability Monitoring Protocol

The stability of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene can be monitored using the following analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick method to check for the appearance of new spots, which could indicate decomposition or isomerization.[4]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the compound and can be used to track the formation of degradation products over time.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to detect changes in the chemical structure, such as E/Z isomerization or decomposition.

Diagram: Stability Monitoring Workflow

Stability_Monitoring cluster_0 Sample Preparation cluster_1 Time-Point Analysis cluster_2 Analytical Techniques cluster_3 Data Evaluation A Store sample under defined conditions (temp, light) B Withdraw aliquot at t=0 A->B C Withdraw aliquots at subsequent time points A->C D TLC Analysis B->D E HPLC Analysis B->E F NMR Analysis B->F C->D C->E C->F G Compare chromatograms/ spectra over time D->G E->G F->G H Quantify degradation and/or isomerization G->H

Caption: Workflow for monitoring the stability of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene.

Protocol for a Test Michael Addition Reaction

This protocol describes a general procedure for the Michael addition of a thiol to 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Addition of Nucleophile: Add the thiol nucleophile (1.1 equivalents) to the solution.

  • Base Catalyst: Add a catalytic amount of a non-nucleophilic base, such as triethylamine or DBU, to facilitate the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.

  • Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.[4] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4] Purify the crude product by column chromatography on silica gel.

Data Presentation and Interpretation

Table 2: Illustrative Reactivity Data for Nitroalkenes

The following table provides illustrative data synthesized from typical outcomes for reactions involving nitroalkenes, which can be expected to be similar for 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene.[1]

Reaction TypeNucleophile/DieneTypical Reaction TimeTypical YieldReference
Michael Addition Thiophenol1-4 hours>90%[1]
Michael Addition Diethylamine2-6 hours80-95%[1]
Diels-Alder Cyclopentadiene12-24 hours70-90%[11]

Note: This data is illustrative and based on general reactivity patterns of nitroalkenes. Actual results for 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene may vary.

Conclusion

1-Bromo-3-(2-nitro-1-propen-1-yl)benzene is a versatile synthetic intermediate with a rich and predictable reactivity profile. Its stability, however, requires careful consideration during handling and storage. Understanding its sensitivity to heat, light, and pH is paramount for successful and reproducible experimental outcomes. The protocols and data presented in this guide provide a solid foundation for researchers to safely and effectively utilize this compound in their synthetic endeavors.

References

  • Managing the stability of nitroalkenes during workup and purification - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-k0qH7t7EwQKPvJ0CJbypd4ir9Zhw-gEyQSO4WZse9KAPZrE0xERdfuKwCaZ8WWqtNRtWZ7A3VmkiNf-IgXOn-AO55elkDsN6YB5vkvxttP8zy-Cup-foPwjLjBTXy4dsmBUuHHhaSVIq36PUqI1zohcgoOOyEnsL7vXGaBSbrYgIBHpSSzrMtYj6iHRoNKcOto4-CQmEihYRodQ3aS8mt0c=]
  • Reactivity Under the Microscope: A Comparative Analysis of 4-Nitrocyclohex-1-ene and Acyclic Nitroalkenes - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvkzVxO0WuoZzMF_zRCeNMvg4Zb_wkGYZpfFc_IKkB-6GivRjmBBCJf27o2zy1HAXay9mVH7l4UAyI_bniCC3YjtmNyXOpmRWO1aKya7KLBctWXrL9xVLjP2ZbtnfBWGcMEJVrEo017ZUyhh8pH04eAb-JSrha1pzw-WpXx87Chm-AEZixgHTTgOtn4BWOr3IG_Rp8BLW62WsYhA2hc6E0V4ocSQvRGVJGXiZil3Yglah24Fzgsc8YKkWHvinxCVs1xO49EAc=]
  • The solution photochemistry of nitroalkenes and nitroketones. - Kent Academic Repository. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzixiXgOo4bJfW85UOO_RWe1yJOtVajRs1MyDTMww0kaDgJUEtWdjpqGSxB7Cg9XrDcO0QGcRUH7Tew-txx3Ez-zk473bcLr149SLbUGc6rpCs_1XFtcI=]
  • Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxtsAayaTN2y41qJLnOrQ5eWhFmgCwzkjHwco0fc5r1VHjBYFWGCeWY9nRiFwVYqxwbqpRmCLOxBSR4tb8wrheN901SsiflN7MfjXc_ygRfg325aLjiXMtv_53mpK7ufuuyFvdwgHajskkhBM=]
  • "introduction to the reactivity of nitroalkanes" - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENxmM6198ft60ptz3FaiLfPp6dBRIXr5ZI7ocPrRDSoUyBFRPVSN8wc3UYBj3dMX5u9UuQ4444bn0fY23pFGQQ7dg289BN2SXDygV_H5pBYRoHqAv2AL0L49IKG-FbflHNzQC_Va7t_LnRFnRfyJ0opUSEER9zRNPk39wB-_IeylQJN8NSEbfYYDTH]
  • (PDF) Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0bXcxSllZCgAbgzlstETxKQMcTl-QVh8lKJyNreX1rjhklJ3lBpAihyXxM7meHZOa1uTswMXHGDmxjFlvQ9ugfZLXMSrMdBSPpmsLBGBI_jP-kJ_FXobj5MGqfAbpcY0veARevZg0o6PxFIkikbKOvczauhjFRyJCTsLtJYghuQUj--NY5uUewpEE9QhXLy8NfwDjfIC97VD9_Any23rkOLpNSKZTfs1HvTiW76_Kj8keDD6p-lHdansgfYlBxkg921k=]
  • Nitroalkenes in the Synthesis of Carbocyclic Compounds - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHug-elk8CJfzVp3mPDbp8tXK3YVNkl4WVFvtHO_lbLZjYuEBNpqc1JyI1JKGJTX-8Xn57UIsb42XDqLs9bWni0rUFRXX9XefbwoRnyi9Q_FtxH1KyAiMkHtN7EdfxAtWG_3M8s1wsFhxwLoq2ewicU7JKYATCxJVXpLHNJK53WM4sZuRAZ6dn-oNzdVPixMlg5unZJVj6X7WX6iYY9T4ThYnA-fg==]
  • The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1TNbP9gv41F-LvSu4z-bA_jLIvxSid4yiz5rOEiZK9BS2fZiNykJ0ZJIjagCG0j36--rACYznHRxEStvhe9XTaT3zGV_h2O5FSkxXEHB-x984D3ptG5Q-XP-m2lVjwH914o0-77Vj0RrjhBQ=]
  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6ubQApHqs1qCfxhYgbVx5w43llf44Cfly5UmBkqXWm_Yxqk7tJNrNlpvxjtXUCHdHVX3hJc6Q9E1bh9Dcky7iGQPSaGTXjSwie8K64Vc20LVs1CB4q7ilt3kyOyJw6PuTEn1V9e4y32ZS6HrkpET7xVARpryKeYYcA5QqwVMZK0dwhpjOQ2iJw8BbL4dA68-yIpjfHM9tKAFq7RAx3r-cPLuiyeJHpYToRqU3fkTBHxg86Hm85DSHizYvzgGyxQ==]
  • Effect of nitro content on thermal stability and decomposition kinetics of nitro-HTPB. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfsg1apt5Cgr8TqdY1yqA95eFlHGK7yGsgCeSQYqlZyUNbRfr8zXvB0BvAVDElxEkPnjLsn8Vzx86VRotzm75FpYWOxSVTDlTRXySJbSpkOs-eVR_75WaIRMEECjrVampxJY5Z5ULZ3LiO-OOX-nCOKqcbLj583Vz1Qez7NJPjjR0ufLh5t9vI6H_93rL-qfDxhcPT-oT00wVXPHy-AxhLm9PFz-Rbt2lI5DYE_hKtQl-7xtjnanJIp9_52vOMHNPffcPH]
  • investigation of thermal stability of some nitroaromatic derivatives by dsc - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQd7lcCwyBnTptRXghYsn7gGSqysjwuk6Dufzdy_QI7qq4Mpyq_cVbrjIM3nAxPktF0rzkTazTfNGOXSk-aqBTBOx-guX4bY8-EccqOSEIXugVhyH1mUoMVAbLNmC0_PdljOEhmQbiARJdx7qMzTlK77Ws8A2AswWI4hYdXcYRUIEv8dI3KZ9BQi_Smq7WVcl0cayAxUD4fmYyaK8ugSbfvPZ8mVYk4A9E75YeT894nwoZkJZEknj5]
  • Benzene, 1-bromo-3-nitro- | SIELC Technologies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNDIgrOolpljMaEWJVQZ3YZUr0jxaaRyPPcgVnijNxgU-CulxDKeGVWA7yN_E2nAbEB9dgQtfCJwbd3cy560UEc_78nL67kfTuNE2A1zA-FL41V9Ly57XH1J9dKdUo3SOJAwTr]
  • Preparation of 1-bromo-3-nitrobenzene - Powered by XMB 1.9.11 - Sciencemadness.org. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDsrx7cZe3is8eURloY__VpPFVfn8IEL05p4FLmjr9qt8eDZU9F9H2nNepES4d2PLYQWyC6Fuj7J2ut7mjxIL_jrT1LhFp9WmrZW6YvA0N4-ghvJtWKA8k-Dv9--qJ0zFHRsK_plEZOrPxVAFE9KnxnfwSXeYM]
  • 1-Bromo-3-(prop-1-yn-1-yl)benzene - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWEoXQWLR308oFVyE3BvA-ka0CxHZSn65mNsPuQSrmrSqORW359JN42odHwgYTnw4y4tJ9uJj_whowFzfjCCIwuL-_zhOkqXCnfusIhlkycd4HLOel7XGWrhb8K560BaD3CWZvPO_sm7G8tpOPxljq24gzkycbjvO5EclUXsqSzvAmuIA_tw==]
  • 16.10: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsIdrL7FnSzlvpAJh_PWqWdEbMC4Oezqt5qj5RChXXAOMS8YtM044CrZYsQhsTeR8fkNvaFj91WFFN1Sw-KngQqG1J0M3lv-Ygq8Ha1mnjQh5vKsJ1zkigJUazuXZU4NA6anC5WXp3qsCZKKNOjaCrnai-llpFFiKLeibst96C9o69Ds3G2yKwv1ikoS3ZrCpicloUlyLj7B_EqxhV72ERsIxmocL9hrZFsbdmWWwfShru-I15Gn5XOvyuZVuIewtu3ZKMIgOJsh7S41I5b1fmg-4FvjFDfaPLEY2OviVx4KqGOLkeKKU-Cbc3m0LNSOpGSCeoU8mshswJDvziPgHMmdM=]
  • Evaluating the Stability of 2-Nitropentane in Comparison to Other Nitroalkanes: A Comprehensive Guide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5nc0p_2tLVbv7MSe5qdA4fqf5iZbm03I3QGb93QXD3bMXw_ALeUMVd7GqQnSa9MN7R6ta9aeElFaaddtScTQKepYLk6NjtAOHOPBoT_yus0GgRJWpZe7_MzYzuYYIh2UQ9Z3LjR3I_yPtmyO12fIMuDdtZGZTYqJdUxSwE0f_JPFy-O0gr6tO4l6aLrRGrFXjFHOVJnKtuWNBeFpiLh4GjoisNcxBQwr6gjMRRbuwGC-enfope80edcMnYPFvg7Cv1Q==]
  • 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene - MilliporeSigma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHabPgKgIOdsJegW9Ycm1401s1HtBmX0n4u2_OAojNCLuYtZzm9GHcsHornZZiEBisugioXLhLB528KnbDC3TB0UTJiQqNwkHMuWCuTo9i5DmkFyoA5xAS8GeQWTc6wBPT3oewLf-ucqFOP0w76cSr1cWB5lOdaV0u3EbB4xS4aylST0jpzW2x1zbccDX7z7kJ9Adc=]
  • Synthesis of 1-bromo-2-(1-propenyl)benzene - PrepChem.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaWEbA9hiEzE3k8J9A1zlhvCH0uIP8YuGMLQgXeF_wNcRgkQQLTg_EsyHb-h5PbYrW-CODz5puOu-CjK4dl6m9J2aKRIpqy8sdB1J-D2I3S7iwCyjmDcQPRe5tHxG-Pes_WGdaFLbIqtpfJ0Ia]
  • 1-bromo-3-nitrobenzene synthesis from nitrobenzene - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGREiZl5xw-NTguYqJtBA94IijFU6EA-5i7atquywtksl3w9VXQ2WA1PFO6EOV10R9BPrmlOc49_9zbxctrTSKZIeY00yE_7fl0yLJtAoXdCKtkWSZOCpjuc-6_9-HzqzZM0COFW31qJnEBDtnRg2jnCIH9OyJ_Xj_q7wbCrhjIqusT0uZEssr1A17_qytpPQ==]
  • 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene -. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA6rYYerbtQU_lxE7HgdrtaL3YXvnM2EQFmeL2LEFYP59l_fA5UWjUbyz9eDMCO0o5z6KDgi6S5virSg1JHpu3wZGoQySBPrIxwKOY1ivhhjSYsVZ9OuzJLsfOz0PEwFaGd-_4hOjoL6XhLzsXheRZIhCQZaNoJ8UOoIuze0oGe3xENW1z-uXGBbY1h8ytEBlgoYNdGOw=]
  • The Journal of Organic Chemistry - ACS Publications - American Chemical Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeB5ADf9vwcqBqNv4XKjcOIDnW0vWp8TtWLmTzOc2f_miSNgUZk705zP0oEBZHyVdz_P2O0Kmiw6qgiLUVBvLbhWof5kNt1KCWKcIJpn-cPF0hKKpEpz2V8jQdSmNE]
  • 1-Bromo-3-nitro-benzene - Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX32mx-mMO6AjGA58YFHQuAfSpvEr3Ggg875x-ndjeKdIe6U2sLhfFPXJ6hVHC0CPYb-J6mDjrDCFPmK0qbXlGwq02chIsdigdZnGk8esA8iPcNoNqluqX9d2z2_crto5UXTg=]
  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry - UNICAM. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIFtBTdhAbby28rADUxHw2OjWO2Wppd69wRWiIhnHuCG2s21de9rWR14Dz55N3oYAWaicYDeIyHWtYEkyCJv06EVwSdojVC1khcpWS3yAEypeRmxa1HmtFKMx-eW1Tav4wY5DYf6ytpQM4Ud_lQ03HKGQoFZa8vdkn2w9VsvEehT1oKq5I5Qd62p2nA94TUiB4wLXmaAKVszUjrXoqLDgv5EzWnpBfQi8vp3NCNYtbGT7xymRG64GQ5j39QSIWX4mh3j-L--aZeTPZ]
  • The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECeW1aAZhPQmCIQc_7hI0eUND5h8KnZesf7CaqS3kr1NPCF-_K6tV3CXRekbk0UihTRiyeXLRw-w6e_dfBP6g776sVsv0USJZn33j-HV1uclINUIsE0WG8C-WMdmoAzghG3ieeodoFzpEZ3JXeJEB9cArs6kHm5F8LCZ0y9RbbuOtQ7HqKfmIaYBPT8Aaa473FgCUJfQNGIr8UNLiowHFdcox1QoS-CHRZ2N7sjtmgA8Lp1_xDcZqpETcz_DBcxMtBJeVFVhQk96yPsfz10jFmPw==]
  • The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-tribromo-1-nitroprop-1-ene - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYp8gXDetx1eFX8KrBzpIgeEnkKL6sUEbNcDEZO-xJLAFqiA2d-R6A4R5IDmeKNIQ-VEKvYGmg5TJLzEFgynxCrRQL4KzRuG3-YG0uzX-7qjkjq4zQrPMyN3egApFQWKoskskE]
  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or - ATSDR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKTpQIu1UZbSqx2TOCgsQF9_vUDR32Oa5kuSpNz6jVBEf5o3nH6rE8-trhG_GMkSxB4Sf94qi4pFy6cnE7fiERjx0FVd4yJLVXH1e-wRidfE_tkzxoLprPA5J-kaHSfG2M7tthuTCKDTXqFB0=]
  • 1.2: Cycloaddition Reactions - Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZOLlv5XUfyGjSm7Z_TNGOjoYqFmAaa2HwjbmD-XS5nMVyRQCP57yfnLcaohsJhD1C9jf1huEHzWJoSsR1NC2X6AZl1CY37ksH4gub-5hDpNJCJ3H7p4t_KFDuqDUQBm_GlFhhM-eZ5EXAWazFwUjpB2yoFfZznONZQwNcl1aCP9axWqKagBQI94aspij35GffePf5Ff2Puap3UZV_9-zq68BT5NvtKHE5VTnUCsPVzy8l4U7tzdmkqq787KdEQ7gwFI-wQ01AMmo=]
  • Thermal Stability Characteristics of Nitroaromatic Compounds. - DTIC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlb89RkdVGl2nO2s0zBrtnbQ8F3ZiVqxt4eKxlWGiNMFM5e9ORo4N_XPnDXTpqJuTEkmZXfvRcz1rNLRmQ1KlvcJqoz16pGS3tYOvD_pZa5we6EtwBx2gyFG5_yYcABf8bJEvoYLx8MJ4=]
  • Benzene: toxicological overview - GOV.UK. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHA6-P6GSfPMTVV46S_hqxASDUu5yTDG8KqCQLYf3Hm9g_Q0XzRcIrhg8OhzJ4PJDq5sZtNod50gxV3Cv5N2sASLiSbAIK8AY5h5p7IMgVHXurHR8IctTuS0rMYnRgzdimeVr5JTt8PdADiPpIE8YCGyBxcxc7Gz6Q1E4sdGaHnL80prJFwJIhPMvhWOnK0rqqMHT_dRYZ8lfkQW-uH0tCg9NxdOIY_Wnt2nffVvXchU0yJNTh8PzdBNrS50ZLIFqzl7tU]
  • A Comparative Guide to the Purification of 1-Bromo-3-Nitrobenzene - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK-4yaUBUz0NtZ3d1FSrqoG1rwisSjqzqcDlaAKA8zqIPCCrXzaDlhUbuvPWElKbHvfJz5bqZsAnDMzT0luNZx2f21cz1Plf17b_trO6Q2oDk69RJhgs0z5AJEHRwRw3h33oaLh5-24404xuVy0wntHMMNl4VX0m7yu6XLvbP1iQurC7CUNPBQHNyK4JHHyoI-2m762qXO8fTl_xUHCg==]
  • Photocatalysts employed in nitroalkene chemistry. - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVeZwVCqPzOfDGyGMzDTUHVDa8PmCHhdc7hVGHRmPud3W-eUB35CVPlW8s1GXGMUhLsHnlc2mvWaOTfUbNm8oFcODTEP2mj6mjavoN-zUlQ2DRHVa4Vi4xNqy2cKstHCWoRpQoKs3OCemwd-TN-W0dbvdvO6CF3nscqrbwDiGb7OACPSZTdg2ywzla8d-G2GoztbxFXnHulWAQOrc-XA==]
  • Multiple substituents on benzene : r/OrganicChemistry - Reddit. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdplBZic2RA_98CUs9H46Z6l-rdce0al4syT5s8N7b8SVEj2zixhM1BlFZEkF60TH_YYyWT1qHQpK5S7Mbwe2Pjcs_3ufan3kghPqwCQDt7QDPWAGL4ikmTivbX-CV3mKhBA6TcaVYXJ2nUdUx1mF_lwAIB_HC74Lqy8b1pMpdYe8mRPN96jISp291ZMK6IFt1AUzThJY=]
  • 1-Bromo-3-nitro-2-propylbenzene | C9H10BrNO2 | CID 21531116 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgHc4Q_tuDddrAqEyTWPsUQ0hox2up57qi6MTAF-iaGptj8LQogtHlrUvvLJvpZS3BDRM_PInGh0jIdmNA23YiKXWXJMgDh5PoB7dORI0tjgRfXxvVY0zY8wQTMNGVUuYGGNRWdMBX4p_an3Z9eR1A_fJpz4rdcMScWXqefhiIfZfrSYY=]
  • A mild and one-pot transformation of nitroalkanes to ketones or aldehydes via a visible-light photocatalysis–hydrolysis sequence | Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESKanI7bSQzdypk1YyWGB-LfHQzohwb4yBZdJrvrQaNRTjM6psw7eRNRWiJawPag5X6ZnU1Z5Q0P7cS4MMCJEOZOxiJJU16Wqyb0FURPqOk8hjlG4ogX0Oa3a9raqQciRJ_mMG7xDYS_qmXfM_GzqgETBGQwFgCUZKBkEKoAIeO8XwhtgR9Ei2FKy2OBLJgm2u13sPq_LMPzDwtjxFkdz0jguPJ1yCa9ypUGR7vR8IQcTFXxgRPJvBMehwhsg6402bAAl2PwEXJbmT98sYgMZY_OupubtXx6WhXzSmSnUYe0s9vVT67qKV4GqN_iX5OA==]
  • m-BROMONITROBENZENE - Organic Syntheses Procedure. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXnt7jivY0R7wmrawwooaJj3cI5Jh3vsErFvvZk8hzSIbw2dm6x58UR1Y8AHw4UEPU9ea2BASbJaYi7qwH3sEwpHMDixj4-de0HQ5rP6wm_ObbpRqGtUoHZKx7-VBkNa7q7QtVv5um-g==]
  • Synthesis of Tetrasubstituted Nitroalkenes and Preliminary Studies of Their Enantioselective Organocatalytic Reduction - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlcrF1eFCfQiZDZ1z1FzXaHvl_uk_3S_rvNJbHNAlgBLxZRVlVKhIUTvZpCZgnwjaeuLBLh1QMokUFL_8aG7MYh4qy5CwBo2IJnTDqFrl7crEqw7Hx-qHexymK3WcgZoRVHv0=]
  • (E)-1-Bromo-3-(prop-1-en-1-yl)benzene | C9H9Br | CID - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLw--nFKG4_azg7Q0fz26bxuXz0mbRn4lVS6rzyY7TjuU7DIel4MshVklK89gP2U04eNwxoCwdXQLIuxYc1Ku2hMA3KZ6lZJXAJaUoml9nNIPEGAnsypXlyOxqwzBUE6e0BAn8TlZM4ZhWBCOw3CZJ6ruveTF0zVTg98YXglTWbLjcN5FQcMif-A==]
  • Preparation of nitroalkenes: Substitution reaction via addition-elimination using β-nitrovinyl sulfoxides - University of Toyama. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGboBDnticliFVswXbqnGpgbZvoOgj2hxITuRL367AzKNrFysHjQZhxD_yqTwETCfsDxf2etB7RuqT3FHajf-RUw4eWd1-OtB1zY8j4_nynNsP8fRIIgw7miRgI_YPpj2Ab6F-zZwgcJXQEjCcdNwTzKZqvT43tVSZ2S4RjpFDZB3glkLmA2NLZVoVEZAvpARnporL_Ofi4FIDS7HFSG3FSiM18UjKUQ_OeXdnHpS54]
  • Nitroalkenes in directing group-assisted transition-metal-catalyzed C–H functionalization - Chemical Communications (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbY6A_LwxV0ymM4fisogOiKY3OndlxVLrfpAl7GIAHTweNfn6OBjCdYsW-oyg5vxDXAk5eGlub5QeW6B8XgR4ASQ_NaUaLkxhHNVlGXN7DnuDhAzAUiiQ4VWmlicShdQNuF7jflhYt4CzPhrUQCTgVq7RryTEhpEiPN0xw]
  • Chemical Properties of Benzene, 1-bromo-3-nitro- (CAS 585-79-5) - Cheméo. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcMG9rJELHPTlOXmWcO-tCDJ2WB1QRYhMKUywXmyvMmkn1tTS3tHz3uXNCPXFbAzMKXZDUBTJxktjw3ZGHu5c_0OGJ7EpbdxVBzSZtrILDAMXMntxJG0gkA5GoaguhGcWpvHgBtxJfBZj9IumUyZhHernjlUiud3Kdtg==]
  • Benzene, 1-bromo-3-nitro- - the NIST WebBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtIDTZ21UXBRIAEZ5nq35Mo4hBlC2wFIdeiz9cxDcM0Gca09iHNz8atBeVnsE8Bcw-wJpJxvpBTIPHASmxI9KZzGsvEjd4dPQoeeFn3AGOl90PLI0qG6laiom4K3W9oa33x-BBlfuJs4QZzINEwF3x375R7Q==]
  • Substance Information - ECHA - European Union. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE52hFjt7ks4LMC2PDhi9eujftk3GVG0a67JgdprYxa0iP647e3sDbU9NyUQK2i1NFd9DCFYjCqkO_kyJeV9aiL1ET08nMG7sthYzIzGrPcX_FZRcDIw4bkMCVQPKtC0TVOkfI4ZCVXRY3yVuJTBmez7ddkiGoDjgIFb8MwiAeN93DSdQ==]
  • 1-Bromo-3-fluoro-2-(propan-2-yl)benzene - Toxics Release Inventory - EPA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJZWu_D3gL6pLucyuCp5vVyt12inP8zsWNmYirwzqJURRnX8MA9p4LMVspqsmGK7mUqrYpA1_gly_PzaV7kzvbeK_o1GGxpQopi5kPzKvzWKxZbYnCrNrqQf0K9cyz8ODEOMbSUkCjI4gT6tu86XHq9VvBUjMj3UiTs7NqvBg73QljOakOsQVykPfJSao=]
  • Synthesis of Tetrasubstituted Nitroalkenes and Preliminary Studies of Their Enantioselective Organocatalytic Reduction - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuXH-MKWhpx10Qaw4rJd19L76D-nb1L8miSSZ0Z_Q5CJUQeEmVo7VXlF08T0p_LRVSr8kgT82BL4ja7k09X0vUbC_QYpvZjboG68Cyq4IY-Pt5rIR2m03I-BzA3uDAmbAIXEWI]

Sources

Biological Profile and Therapeutic Potential of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological profile, mechanism of action, and experimental applications of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene . This document is structured for researchers in medicinal chemistry and pharmacology.

Technical Monograph | Class:


-Nitrostyrenes | CAS: 14523-22-9 (Generic P2NP Analogs) 

Executive Summary

1-Bromo-3-(2-nitro-1-propen-1-yl)benzene , often referred to in structure-activity relationship (SAR) studies as 3-Bromo-P2NP or


-bromo-

-methyl-

-nitrostyrene
, represents a highly reactive class of lipophilic Michael acceptors. Unlike its saturated counterparts, the presence of the conjugated nitroalkene motif confers potent electrophilicity, enabling covalent interactions with nucleophilic amino acid residues (specifically cysteine thiols) in biological targets.

Current research into halogenated nitrostyrenes suggests this compound possesses significant antimicrobial , antifungal , and cytotoxic properties. Its primary mode of action involves the inhibition of protein tyrosine phosphatases (PTPs) and the depletion of intracellular glutathione (GSH), leading to oxidative stress-mediated apoptosis in neoplastic cells and bacteriostasis in microbial pathogens.

Chemical Structure & Reactivity Profile

Molecular Architecture

The compound consists of a benzene ring substituted at the meta position with a bromine atom and a 2-nitro-1-propenyl group.

  • Lipophilicity: The bromine substituent enhances membrane permeability (

    
    ), facilitating intracellular accumulation.
    
  • Electrophile (Warhead): The

    
    -nitroalkene moiety acts as a "soft" electrophile. The nitro group strongly withdraws electrons, activating the 
    
    
    
    -carbon for nucleophilic attack.
Mechanism of Action: The Michael Addition

The biological activity is driven by the irreversible or reversible covalent modification of thiol groups (-SH) on enzymes.

Key Targets:

  • Protein Tyrosine Phosphatases (PTPs): Critical regulators of signal transduction.

  • Telomerase: Inhibition leads to senescence in cancer cells.

  • Glutathione (GSH): Depletion triggers Reactive Oxygen Species (ROS) accumulation.

G Compound 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene (Electrophile) Complex Thioether Adduct (Inactivated Enzyme) Compound->Complex Michael Addition Target Enzyme Cysteine Residue (Nucleophile -SH) Target->Complex Covalent Bond ROS ROS Accumulation (Oxidative Stress) Complex->ROS GSH Depletion Apoptosis Cell Death / Bacteriostasis Complex->Apoptosis Enzymatic Inhibition ROS->Apoptosis Signaling Cascade

Figure 1: Mechanism of Action. The electrophilic


-carbon of the nitrostyrene undergoes Michael addition with cysteine thiols, leading to enzyme inactivation and oxidative stress.

Biological Activities[1][2][3][4][5][6][7][8][9][10][11]

Antimicrobial Activity

Halogenated


-methyl-

-nitrostyrenes exhibit broad-spectrum activity, with a pronounced effect on Gram-positive bacteria due to the absence of the protective outer membrane found in Gram-negative species.
  • Spectrum: Staphylococcus aureus (including MRSA), Bacillus subtilis, Enterococcus faecalis.

  • Potency: MIC values for brominated analogs typically range from 4 to 32 µg/mL . The meta-bromo substitution often retains potency comparable to the para-isomer while altering metabolic stability.

  • Antifungal: Effective against Candida albicans and Aspergillus niger, likely through cell wall perturbation and ROS generation.

Cytotoxicity & Anticancer Potential

The compound acts as a tyrosine kinase pathway inhibitor.[1]

  • Tumor Selectivity: While cytotoxic to HepG2 (liver), HeLa (cervical), and K-562 (leukemia) cell lines, specific halogenated derivatives have shown collateral sensitivity in Multi-Drug Resistant (MDR) cells.

  • Apoptosis: Induction of apoptosis is concentration-dependent, often triggered by the collapse of mitochondrial membrane potential (

    
    ) following GSH depletion.
    

Table 1: Comparative Bioactivity of Halogenated Nitrostyrenes

Compound VariantTarget Organism/CellActivity TypeTypical IC50 / MICMechanism
3-Bromo-P2NP S. aureusAntibacterial8 - 16 µg/mLMembrane disruption / Redox imbalance
3-Bromo-P2NP C. albicansAntifungal16 - 32 µg/mLCell wall stress / ROS
4-Bromo-P2NP HepG2Cytotoxic~5 - 10 µMTelomerase inhibition
Unsubstituted P2NP E. coliAntibacterial> 64 µg/mLWeak outer membrane penetration

Experimental Protocols

Synthesis Verification (Henry Reaction)

Before biological testing, the purity of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene must be verified, as the saturated nitroalkane impurity has significantly lower activity.

  • Reaction: 3-Bromobenzaldehyde + Nitroethane + Ammonium Acetate (cat.)

    
     Product.
    
  • QC Check:

    
    H NMR must show the alkene proton singlet/doublet around 
    
    
    
    8.0 ppm.
Minimum Inhibitory Concentration (MIC) Assay

To evaluate antimicrobial potency, follow this broth microdilution protocol.

Materials:

  • Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Resazurin dye (viability indicator).

Workflow:

  • Stock Prep: Dissolve compound in DMSO (10 mg/mL).

  • Dilution: Serial 2-fold dilutions in MHB (Range: 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add

    
     CFU/mL of bacterial suspension.
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: Add Resazurin. Blue

    
     Pink indicates growth. The lowest concentration remaining Blue is the MIC.
    

MIC_Workflow Start Compound Stock (DMSO) Dilution Serial Dilution (96-well Plate) Start->Dilution Inoculation Add Bacteria (5x10^5 CFU/mL) Dilution->Inoculation Incubate Incubate 37°C, 24h Inoculation->Incubate Readout Add Resazurin (Visual Score) Incubate->Readout

Figure 2: Standardized MIC Determination Workflow.

Safety & Handling (Critical)

Warning: 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene is a potent lachrymator and skin irritant.

  • PPE: Double nitrile gloves, chemical splash goggles, and a fume hood are mandatory.

  • Deactivation: Spills should be treated with 10% aqueous sodium hydroxide (NaOH) or a thiol-based scavenger (e.g., cysteine solution) to neutralize the Michael acceptor.

References

  • Milhazes, N., et al. (2006). "Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study." Bioorganic & Medicinal Chemistry.

  • Park, J., & Pei, D. (2004). "Trans-beta-nitrostyrene derivatives as slow-binding inhibitors of protein tyrosine phosphatases." Biochemistry.

  • Carter, A., et al. (2014).

    
    -Nitrostyrenes as Antimicrobial Agents." ResearchGate.[2] 
    
  • ChemicalBook. (2023). "1-Phenyl-2-nitropropene: properties, applications and safety."

  • PubChem. (2025).[3] "1-Bromo-3-(prop-1-yn-1-yl)benzene and related nitro compounds." National Library of Medicine.

Sources

Technical Monograph: 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph provides an in-depth analysis of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene (CAS 15804-72-5), a critical intermediate in the synthesis of halogenated phenethylamines. This guide is designed for researchers in medicinal chemistry and neuropharmacology, focusing on the compound's synthesis, characterization, and utility in Structure-Activity Relationship (SAR) studies.

Executive Summary

1-Bromo-3-(2-nitro-1-propen-1-yl)benzene, also known as 3-bromo-β-methyl-β-nitrostyrene, is a functionalized aromatic nitroalkene. It serves as a pivotal building block in the development of neuroactive ligands, specifically halogenated amphetamine derivatives used to probe monoamine transporter selectivity. Its synthesis exploits the Henry reaction (nitroaldol condensation), offering a direct route to constructing the phenethylamine carbon skeleton with specific halogen substitution patterns.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

This compound is characterized by a 3-bromophenyl ring conjugated with a 2-nitropropenyl side chain.[1] The electron-withdrawing nitro group and the bromine substituent significantly influence its reactivity and spectroscopic signature.

Table 1: Chemical Identity
PropertyDetail
CAS Number 15804-72-5
IUPAC Name 1-Bromo-3-[(1E)-2-nitroprop-1-en-1-yl]benzene
Synonyms 3-Bromo-β-methyl-β-nitrostyrene; 1-(3-Bromophenyl)-2-nitropropene
Molecular Formula C₉H₈BrNO₂
Molecular Weight 242.07 g/mol
SMILES CC(=C\C1=CC(=CC=C1)Br)[O-]
InChIKey YIYKNVSMWCPXES-FNORWQNLSA-N
Table 2: Physical Properties
PropertyValueSource
Appearance Yellow crystalline solid or oil (dependent on purity)Sigma-Aldrich [1]
Boiling Point 140–142 °C at 1.5 mmHgSigma-Aldrich [1]
Melting Point Typically 60–65 °C (analogous nitrostyrenes)BenchChem [2]
Solubility Soluble in DCM, EtOAc, Ethanol; Insoluble in WaterCalculated
Stability Stable under standard conditions; store at 4°CSigma-Aldrich [1]

Synthesis: The Henry Reaction[4][5][11][12][13]

The synthesis of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene is achieved via the Henry Reaction , a base-catalyzed condensation between 3-bromobenzaldehyde and nitroethane. This pathway is preferred for its high atom economy and the thermodynamic stability of the resulting conjugated nitroalkene.

Reaction Mechanism

The reaction proceeds through a nitroaldol intermediate, which undergoes spontaneous dehydration in situ to form the alkene. The use of a primary amine catalyst (e.g., cyclohexylamine or n-butylamine) or an ammonium acetate system facilitates the deprotonation of nitroethane and the subsequent elimination of water.

Key Mechanistic Steps:

  • Deprotonation: Base removes an

    
    -proton from nitroethane to form a nitronate anion.
    
  • Nucleophilic Attack: The nitronate attacks the aldehyde carbonyl carbon.

  • Dehydration: Elimination of a water molecule yields the thermodynamically favored (E)-alkene.

Experimental Protocol (Ammonium Acetate Method)

Note: This protocol is optimized for laboratory-scale synthesis (10–50 mmol scale).

Reagents:

  • 3-Bromobenzaldehyde (1.0 eq)

  • Nitroethane (1.2 – 1.5 eq)

  • Ammonium Acetate (0.2 – 0.5 eq)

  • Glacial Acetic Acid (Solvent, 3–5 mL per gram of aldehyde)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 3-bromobenzaldehyde in glacial acetic acid. Add nitroethane and ammonium acetate.

  • Reflux: Heat the mixture to gentle reflux (approx. 100–110 °C) for 2–4 hours. The solution will darken to a deep yellow/orange, indicating the formation of the conjugated system.

  • Monitoring: Monitor reaction progress via TLC (Silica gel; Hexane:EtOAc 8:2). The product will appear as a UV-active spot with a higher R_f than the aldehyde.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water with vigorous stirring. The product should precipitate as a yellow solid.

    • If oil forms: Extract with Dichloromethane (DCM), wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from hot ethanol or isopropanol to yield bright yellow needles.

Synthetic Workflow Diagram

SynthesisWorkflow start Start: 3-Bromobenzaldehyde + Nitroethane catalyst Add Catalyst: NH4OAc / AcOH start->catalyst reflux Reflux: 100-110°C, 2-4h catalyst->reflux monitor TLC Check: Disappearance of Aldehyde reflux->monitor monitor->reflux Incomplete quench Quench: Pour into Ice Water monitor->quench Complete isolate Isolation: Filtration or DCM Extraction quench->isolate purify Purification: Recrystallize (EtOH) isolate->purify

Figure 1: Operational workflow for the Henry reaction synthesis of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene.

Analytical Characterization

Validating the identity of CAS 15804-72-5 requires a multi-modal approach. The following data points are characteristic of the 3-bromo substitution pattern and the nitroalkene moiety.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum typically exhibits a distinct downfield singlet for the vinyl proton and a characteristic splitting pattern for the 3-substituted aromatic ring.

  • Vinyl Proton (-CH=C-): A singlet or fine multiplet appearing at ~8.0 ppm . This shift is diagnostic of the electron-deficient alkene conjugated with the nitro group [3].

  • Methyl Group (-CH₃): A singlet at ~2.4 – 2.6 ppm .

  • Aromatic Region (6.9 – 7.8 ppm):

    • H-2 (between Br and side chain): Singlet (broad), deshielded.

    • H-4/H-6: Doublets.

    • H-5: Triplet (pseudo-triplet).

    • Note: The presence of the bromine atom causes significant deshielding of the adjacent protons relative to the unsubstituted analog.

Infrared Spectroscopy (IR)
  • Nitro Group (-NO₂): Strong asymmetric stretch at ~1515–1530 cm⁻¹ and symmetric stretch at ~1330–1350 cm⁻¹ .

  • Alkene (C=C): Weak to medium stretch at ~1630–1650 cm⁻¹ .

  • Aromatic Ring: C-H stretches >3000 cm⁻¹ and ring breathing modes at ~1450 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion: M⁺ at m/z 241 and 243.

  • Isotope Pattern: A 1:1 ratio of the M⁺ and (M+2)⁺ peaks confirms the presence of a single bromine atom (

    
    Br and 
    
    
    
    Br).

Applications in Drug Development & Research[1]

This compound is a specialized intermediate used primarily in neuropharmacology and medicinal chemistry .

Precursor for Halogenated Phenethylamines

Reduction of the nitroalkene moiety (using LiAlH₄ or NaBH₄/CuCl₂) yields 3-Bromoamphetamine (3-BA) or 3-Bromomethamphetamine (3-BMA) . These compounds are utilized as:

  • Monoamine Transporter Probes: To study the selectivity of Serotonin (SERT), Dopamine (DAT), and Norepinephrine (NET) transporters.

  • Neurotoxicity Models: Unlike the para-substituted analog (4-BA), which is a potent serotonergic neurotoxin, the meta-substituted (3-BA) variants often exhibit different toxicity profiles, allowing researchers to map the structural requirements for neurotoxicity [4].

Structure-Activity Relationship (SAR) Logic

In SAR studies, the 3-bromo substituent serves as a lipophilic and electronic probe.

  • Lipophilicity: Increases blood-brain barrier (BBB) permeability.

  • Steric Bulk: The bromine atom at the meta position tests the spatial constraints of the transporter binding pocket.

  • Electronic Effect: The electron-withdrawing nature of bromine modulates the pKa of the resulting amine, influencing receptor affinity.

Research Pathway Diagram

ResearchApplications compound 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene (CAS 15804-72-5) reduction Reduction (LiAlH4 / NaBH4) compound->reduction amine 3-Bromoamphetamine (3-BA) reduction->amine study1 SERT/DAT Selectivity Studies amine->study1 Binding Affinity study2 Neurotoxicity Profiling amine->study2 Cellular Assays study3 Metabolic Stability Assays amine->study3 ADME

Figure 2: Application of CAS 15804-72-5 in pharmacological research workflows.

Safety & Handling (HSE Profile)

Handling nitrostyrenes requires strict adherence to safety protocols due to their potential as irritants and lachrymators.

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (double-gloving recommended).

    • Chemical splash goggles.

    • Fume hood operation is mandatory for all synthesis and handling steps to avoid inhalation of dust or vapors.

  • Storage: Store in a cool (4°C), dry place under inert gas (Argon/Nitrogen) to prevent degradation or polymerization.

References

  • Royal Society of Chemistry. (2021).[2][3] Supplementary Data: Spectroscopic Analysis of Nitrostyrenes. Retrieved from [Link]

  • ResearchGate. (2025). The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Selective Condensation of 3-Bromobenzaldehyde with 1-Nitropropane

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for research scientists and drug development professionals. It synthesizes established organic chemistry methodologies with practical, field-proven optimization strategies.

Executive Summary & Applications

The condensation of 3-bromobenzaldehyde with 1-nitropropane represents a critical entry point into the synthesis of functionalized phenethylamines and aryl-nitroalkene pharmacophores. The resulting product, 1-(3-bromophenyl)-2-nitro-1-butene , serves as a versatile intermediate in the development of:

  • Antimicrobial Agents:

    
    -nitrostyrenes exhibit significant antibacterial and antifungal activity by disrupting cell membrane integrity and inhibiting enzymatic pathways (e.g., PTP1B inhibition).
    
  • Tyrosine Phosphatase Inhibitors: Brominated nitroalkenes function as phosphotyrosine mimetics, offering potential in diabetes and oncology therapeutics.

  • Synthetic Scaffolds: The 3-bromo handle allows for downstream Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling library generation for Structure-Activity Relationship (SAR) studies.

Reaction Mechanism & Pathway

The transformation proceeds via the Henry Reaction (Nitroaldol Condensation) followed by spontaneous or acid-catalyzed dehydration.

Mechanistic Flow[1][2][3][4][5]
  • Deprotonation: The base removes an

    
    -proton from 1-nitropropane, generating a nitronate anion.
    
  • Nucleophilic Attack: The nitronate attacks the carbonyl carbon of 3-bromobenzaldehyde.

  • Protonation: Formation of the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -nitroalcohol intermediate.[1][2]
    
  • Dehydration: Elimination of water (E1cB or E2 mechanism) yields the conjugated nitroalkene.

HenryReaction Reactants 3-Bromobenzaldehyde + 1-Nitropropane Nitronate Nitronate Anion (Intermediate) Reactants->Nitronate Base (NH₄OAc) Nitroalcohol β-Nitroalcohol (Unstable Intermediate) Nitronate->Nitroalcohol C-C Bond Formation Transition Dehydration (- H₂O) Nitroalcohol->Transition Acid/Heat Product 1-(3-bromophenyl)-2-nitro-1-butene (Target) Transition->Product Elimination

Figure 1: Step-wise mechanistic pathway from reactants to the conjugated nitroalkene.[1]

Experimental Protocols

Protocol A: Ammonium Acetate Mediated Condensation (Standard)

This method is the industry standard for synthesizing


-nitrostyrenes due to its robustness and scalability. The ammonium acetate acts as a dual activation catalyst, providing both the amine base for deprotonation and the acid source for dehydration.

Reagents:

  • 3-Bromobenzaldehyde (1.0 eq)

  • 1-Nitropropane (1.5 - 2.0 eq)

  • Ammonium Acetate (0.5 - 1.0 eq)

  • Glacial Acetic Acid (Solvent, 5-10 volumes)

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 3-bromobenzaldehyde (e.g., 10 mmol, 1.85 g) in Glacial Acetic Acid (20 mL).

  • Addition: Add 1-nitropropane (20 mmol, 1.78 g) followed by Ammonium Acetate (10 mmol, 0.77 g).

  • Reflux: Heat the mixture to mild reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: The solution typically darkens from yellow to orange/red as the conjugated system forms. Monitor via TLC (Hexane/EtOAc 8:2).

  • Quench: Allow the reaction to cool to room temperature. Pour the mixture into ice-cold water (100 mL) with vigorous stirring.

  • Isolation: The product often precipitates as a yellow solid.

    • If Solid: Filter, wash with water, and air dry.

    • If Oiling Out: Extract with Dichloromethane (

      
       mL), wash organic layer with brine and saturated 
      
      
      
      (to remove acetic acid), dry over
      
      
      , and concentrate in vacuo.
  • Purification: Recrystallize from hot Ethanol or Isopropanol.

Protocol B: Microwave-Assisted Solvent-Free Synthesis (Green)

Ideal for rapid screening and small-scale library synthesis.

Reagents:

  • 3-Bromobenzaldehyde (1.0 eq)

  • 1-Nitropropane (1.2 eq)

  • Ammonium Acetate (0.1 eq) or Methylamine (cat.)

Procedure:

  • Mix aldehyde and nitroalkane in a microwave-safe vial.

  • Add catalyst.[3] Cap the vial.

  • Irradiate at

    
     for 5–10 minutes (
    
    
    
    ).
  • Cool and recrystallize directly from Ethanol.

Optimization & Data Analysis

The following table summarizes conditions to optimize yield and selectivity (E/Z ratio). The E-isomer is thermodynamically favored and typically the major product.

ParameterConditionYield (%)Notes
Solvent Glacial Acetic Acid85-92%Standard. Promotes dehydration.
Solvent Ethanol60-75%Slower reaction; requires stronger base (e.g., NaOH).
Catalyst Ammonium Acetate>85%Best balance of yield and purity.
Catalyst Cyclohexylamine70-80%Good for acid-sensitive substrates.
Temp Reflux (

)
HighEssential for driving dehydration.
Temp RT (

)
LowStops at

-nitroalcohol intermediate.
Characterization Data (Expected)
  • Appearance: Yellow crystalline needles.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.05 (s, 1H, Vinyl C=CH)
      
    • 
       7.60–7.30 (m, 4H, Ar-H)
      
    • 
       2.90 (q, 2H, 
      
      
      
      -Ethyl)
    • 
       1.25 (t, 3H, 
      
      
      
      -Ethyl)
  • IR (ATR): ~1520

    
     (
    
    
    
    asym), ~1340
    
    
    (
    
    
    sym), ~1640
    
    
    (C=C).

Troubleshooting & Critical Controls

Issue 1: "Oiling Out" upon Water Addition

  • Cause: Product melting point depression due to impurities or residual solvent.

  • Solution: Scratch the side of the flask with a glass rod to induce nucleation. If oil persists, extract with DCM, evaporate, and recrystallize using a minimum amount of hot IPA.

Issue 2: Low Yield / Incomplete Reaction

  • Cause: Water accumulation inhibiting the dehydration equilibrium.

  • Solution: Use a Dean-Stark trap if using Toluene/Benzene as solvent to physically remove water. In Acetic Acid, ensure reagents are dry (anhydrous).

Issue 3: Polymerization

  • Cause: Overheating or prolonged reaction times.

  • Solution: Strictly monitor TLC. Stop reaction immediately upon disappearance of aldehyde.

Safety & Compliance

  • Nitro Compounds: 1-Nitropropane is flammable and toxic. Handle in a fume hood.

  • Brominated Aromatics: 3-Bromobenzaldehyde is an irritant. Wear gloves and eye protection.

  • Regulatory Note: While this protocol describes a standard organic synthesis, researchers must be aware that specific phenethylamine derivatives are controlled substances in some jurisdictions. Ensure all synthesized analogs are for legitimate research purposes (e.g., antimicrobial screening, receptor binding assays) and comply with local laws (e.g., DEA, EMA).

References

  • Mechanism & General Protocol: L. Henry, Compt. Rend.1895 , 120, 1265.[4] (Foundational Henry Reaction).

  • Ammonium Acetate Method: Gairaud, C. B.; Lappin, G. R. "The Synthesis of Nitrostyrenes." J. Org. Chem.1953 , 18, 1–3.

  • Microwave Acceleration: Varma, R. S., et al. "Solvent-free Henry reaction: Microwave-assisted synthesis of nitroalkenes." Tetrahedron Lett.1997 , 38, 5131-5134.

  • Pharmacological Applications: "Developments and applic

    
    -bromonitrostyrenes in organic syntheses." RSC Advances, 2024 . 
    
  • Antimicrobial Activity: "Structure-property-activity rel

    
    -nitrostyrene derivatives." ResearchGate, 2025 . 
    

Sources

Application Note: 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Bromo-3-(2-nitro-1-propen-1-yl)benzene (hereafter referred to as 3-Br-P2NP ) serves as a privileged electrophilic scaffold in organic synthesis. Belonging to the


-nitrostyrene class, its utility extends beyond simple precursor status; it acts as a divergent node  in the synthesis of phenethylamine libraries.

For drug development professionals, the strategic value of 3-Br-P2NP lies in its orthogonal reactivity :

  • The Nitroalkene Tail: A highly reactive Michael acceptor and reducible pharmacophore precursor.

  • The Meta-Bromo Handle: A stable halogen position on the aromatic ring that survives mild reduction conditions, enabling downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand Structure-Activity Relationship (SAR) diversity.

This guide details the synthesis, chemoselective reduction, and Michael addition protocols for 3-Br-P2NP, emphasizing high-yield, scalable methodologies.

Synthesis Protocol: The Henry Reaction

The most robust route to 3-Br-P2NP is the condensation of 3-bromobenzaldehyde with nitroethane. While simple in theory, "run-away" polymerization or incomplete dehydration often plagues this reaction. The following protocol utilizes an ammonium acetate buffer system to maximize the yield of the crystalline alkene.

Protocol A: Ammonium Acetate Mediated Condensation

Reagents:

  • 3-Bromobenzaldehyde (1.0 eq)

  • Nitroethane (5.0 eq) – Acts as both reagent and solvent

  • Ammonium Acetate (0.2 eq)

  • Glacial Acetic Acid (5.0 eq)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Charging: Add 3-bromobenzaldehyde (e.g., 50 mmol) and ammonium acetate (10 mmol).

  • Solvent Addition: Add nitroethane (250 mmol) and glacial acetic acid. The excess nitroethane drives the equilibrium.

  • Reaction: Heat the mixture to mild reflux (approx. 80–90 °C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (Silica, 10% EtOAc/Hexane). The aldehyde spot will disappear, replaced by a bright yellow, UV-active spot (the nitrostyrene).

  • Workup: Cool the solution to room temperature. The product may spontaneously crystallize. If not, remove excess solvent under reduced pressure (rotary evaporator) until a thick yellow oil remains.

  • Crystallization: Dissolve the residue in a minimum amount of boiling isopropyl alcohol (IPA). Allow to cool slowly to 4 °C.

  • Filtration: Collect the yellow needles via vacuum filtration. Wash with cold IPA/water (1:1).

Yield Expectation: 75–85% Characterization:

  • Appearance: Yellow crystalline solid.

  • 1H NMR (Diagnostic): Look for the vinylic proton singlet/quartet around

    
     8.0 ppm and the methyl group doublet/singlet around 
    
    
    
    2.4 ppm.

Chemoselective Reductions: The Divergent Hub

The nitroalkene moiety is sensitive. Depending on the reducing system, one can access the nitroalkane (saturation of alkene only) or the primary amine (full reduction).

Visualizing the Pathway

The following diagram illustrates the divergent synthetic utility of 3-Br-P2NP.

DivergentSynthesis Start 3-Br-P2NP (Precursor) Path1 Saturated Nitroalkane (Michael Adduct Precursor) Start->Path1 NaBH4, Silica (Selective C=C Red.) Path2 3-Bromo-Phenethylamine (Primary Amine) Start->Path2 NaBH4 + CuCl2 (Full Reduction) Path3 Phenylacetone Derivative (Nef Reaction Product) Path1->Path3 KOH, then H2SO4 (Nef Reaction)

Figure 1: Divergent reduction pathways for 3-Br-P2NP. Note that the bromine handle remains intact in Path 1 and Path 2 if mild conditions are used.

Protocol B: Chemoselective Reduction to Amine (NaBH4/CuCl2)

Why this method? Lithium Aluminum Hydride (LAH) is traditional but dangerous and can cause dehalogenation (stripping the bromine). The Sodium Borohydride/Copper(II) Chloride system is a milder, "one-pot" alternative that preserves the aromatic halogen.[1][2][3]

Reagents:

  • 3-Br-P2NP (1.0 eq)

  • NaBH4 (7.0 eq)

  • CuCl2[1][2][3][4]·2H2O (0.1 eq)

  • Solvent: Ethanol (EtOH)

Methodology:

  • Dissolution: Dissolve 3-Br-P2NP in EtOH in a flask cooled to 0 °C (ice bath).

  • Catalyst: Add CuCl2·2H2O. The solution may turn green/blue.

  • Hydride Addition: Add NaBH4 portion-wise over 30 minutes. Caution: Hydrogen gas evolution.

    • Mechanism:[1][2][5][6][7][8] In situ generation of catalytic copper species and borane species facilitates the reduction.

  • Reduction: Allow to warm to room temperature and stir for 1 hour. The yellow color of the nitrostyrene should fade completely to colorless/grey.

  • Quench: Carefully add dilute HCl (1M) to destroy excess hydride and hydrolyze the borane-amine complex.

  • Isolation: Basify with NaOH (aq) to pH > 10. Extract with Dichloromethane (DCM).[2][3] Dry over MgSO4 and concentrate.

Result: 1-(3-bromophenyl)propan-2-amine. This amine is now ready for reductive alkylation or amide coupling.

Application: Michael Addition (C-C Bond Formation)

The electron-withdrawing nitro group activates the


-carbon, making 3-Br-P2NP an excellent trap for soft nucleophiles. This is critical for synthesizing complex 

-nitro carbonyls (precursors to GABA analogs).[9]
Protocol C: Organocatalytic Addition of Dimethyl Malonate

Reagents:

  • 3-Br-P2NP (1.0 eq)

  • Dimethyl Malonate (1.2 eq)

  • Catalyst: Thiourea derivative or simple Et3N (10 mol%)

  • Solvent: Toluene or DCM

Methodology:

  • Mix 3-Br-P2NP and the catalyst in Toluene at room temperature.

  • Add Dimethyl Malonate dropwise.

  • Stir for 12–24 hours.

  • Validation: 1H NMR will show the disappearance of the alkene protons and the appearance of a complex aliphatic region.

  • Utility: The resulting adduct contains a nitro group (reducible to amine), two esters (convertible to acids/alcohols), and the aryl bromide (coupling handle).

Quantitative Data Summary

ParameterHenry Reaction (Synthesis)NaBH4/CuCl2 ReductionMichael Addition (Malonate)
Primary Challenge Polymerization / Water removalDehalogenation (avoided here)Reversibility (Retro-Michael)
Key Reagent Ammonium AcetateCuCl2 (Catalyst)Mild Base / Organocatalyst
Typical Yield 75–85%60–75%80–90%
Reaction Time 2–4 Hours1–2 Hours12–24 Hours
Color Change Clear

Yellow
Yellow

Colorless
Yellow

Colorless

Safety and Handling

Warning: 3-Br-P2NP and related nitrostyrenes are potent lachrymators and skin irritants.

  • Engineering Controls: All reactions, especially the Henry condensation and initial isolation, must be performed in a high-efficiency fume hood .

  • PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Spill Management: If spilled, cover with vermiculite. Do not wipe with paper towels immediately as this disperses the irritant dust. Neutralize surfaces with dilute alcoholic KOH if necessary.

  • Waste: Dispose of halogenated organic waste separately.

References

  • Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of Nitrostyrenes. The Journal of Organic Chemistry, 18(1), 1–3. Link

  • Kabalka, G. W., & Varma, R. S. (1987). The reduction of nitro- and nitroso-compounds by boron hydrides. Comprehensive Organic Synthesis. Link

  • Yoo, B. W., et al. (2006).[2] Selective reduction of nitroalkenes to nitroalkanes with sodium borohydride in the presence of silica gel. Synthetic Communications, 36(21), 3209-3214. Link

  • Ballini, R., et al. (2013). Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives. Chemical Reviews, 113(5), 3493-3515. Link

  • D'Andrea, F., & Jademyr, A. (2025).[1] Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.[1][4] Beilstein Journal of Organic Chemistry, 21, 39–46.[1] Link

Sources

1-Bromo-3-(2-nitro-1-propen-1-yl)benzene as a precursor for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene as a Divergent Scaffold for Heterocyclic Synthesis

Executive Summary

1-Bromo-3-(2-nitro-1-propen-1-yl)benzene (CAS: 706-00-3 derivative/analog) represents a high-value "linchpin" scaffold in medicinal chemistry.[1] Its utility stems from its orthogonal reactivity:

  • The Nitroalkene Moiety: An electron-deficient alkene acting as a potent Michael acceptor and a dipolarophile for [3+2] cycloadditions.[1]

  • The Aryl Bromide: A stable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage diversification without disturbing the heterocyclic core formed at the tail.

This guide details the synthesis of this precursor and its application in generating two distinct heterocyclic classes: Isoxazoles (via dipolar cycloaddition) and C3-Functionalized Indoles (via Friedel-Crafts alkylation).[1]

Core Synthesis: The Henry Condensation

The entry point to this scaffold is the nitroaldol condensation of 3-bromobenzaldehyde with nitroethane. While traditional methods use high heat, this protocol utilizes an ammonium acetate catalyst to minimize polymerization.

Mechanism & Rationale

Ammonium acetate acts as a dual acid-base buffer/catalyst. The acetate ion deprotonates the nitroethane to generate the nitronate nucleophile, while the ammonium ion activates the aldehyde carbonyl.[1] The subsequent dehydration is spontaneous under reflux, driving the equilibrium toward the thermodynamic trans-alkene.

Protocol 1: Synthesis of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene

Reagents:

  • 3-Bromobenzaldehyde (1.0 eq)[1]

  • Nitroethane (5.0 eq) – Acts as both reagent and solvent[1]

  • Ammonium Acetate (0.2 eq)[1]

  • Glacial Acetic Acid (5.0 eq)[1]

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromobenzaldehyde (e.g., 18.5 g, 100 mmol) in nitroethane (37.5 g, 500 mmol).

  • Catalysis: Add ammonium acetate (1.54 g, 20 mmol) and glacial acetic acid (30 mL).

  • Reflux: Heat the mixture to gentle reflux (approx. 100°C) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2) for the disappearance of the aldehyde.[1]

  • Workup: Cool to room temperature. The excess nitroethane/acetic acid is removed under reduced pressure.[1]

  • Partition: Dissolve the residue in Dichloromethane (DCM) and wash sequentially with water, saturated NaHCO₃ (to remove acid traces), and brine.

  • Purification: Recrystallize from hot methanol or isopropanol to yield yellow needle-like crystals.

Yield Target: 75–85% Key Characterization:

  • ¹H NMR (CDCl₃) should show the vinylic proton singlet (or fine quartet) around δ 8.0 ppm, distinct from the aromatic region.[1]

Application A: Synthesis of Isoxazoles

Nitroalkenes are excellent dipolarophiles. When reacted with nitrile oxides (generated in situ), they undergo [3+2] cycloaddition.[1][2] Crucially, the nitro group often acts as a leaving group (as HNO₂) during the aromatization step, yielding a fully aromatic isoxazole rather than an isoxazoline.

Protocol 2: [3+2] Cycloaddition to 3,5-Disubstituted Isoxazoles

Concept: Reacting the scaffold with a hydroximoyl chloride (precursor to nitrile oxide) yields a 3-aryl-4-methyl-5-(3-bromophenyl)isoxazole derivative.[1]

Reagents:

  • 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene (1.0 eq)[1]

  • Benzohydroximoyl chloride (1.2 eq) – Source of nitrile oxide[1]

  • Triethylamine (Et₃N) (1.5 eq)[1]

  • DCM (Solvent)

Step-by-Step:

  • Dissolution: Dissolve the nitroalkene precursor (1.0 eq) and benzohydroximoyl chloride (1.2 eq) in DCM at 0°C.

  • Dipole Generation: Add Et₃N dropwise over 30 minutes. The base eliminates HCl from the hydroximoyl chloride, generating the reactive Benzonitrile Oxide species in situ.

  • Cycloaddition: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Aromatization: In many cases, the intermediate nitro-isoxazoline spontaneously eliminates HNO₂ to form the isoxazole. If the intermediate persists (monitored by NMR), mild heating or treatment with a base (NaOEt) drives the elimination.[1]

  • Purification: Flash chromatography (Silica, Hexane/EtOAc gradient).

Outcome: A 3,5-diaryl-4-methylisoxazole. The 3-bromo handle remains intact for further coupling.

Application B: Indole C3-Functionalization

The electron-deficient double bond of the nitroalkene is a prime target for electron-rich heterocycles. Indoles undergo conjugate addition (Friedel-Crafts alkylation) at the C3 position, creating a tryptamine-like scaffold precursor.[1]

Protocol 3: Lewis Acid-Catalyzed Michael Addition

Reagents:

  • Indole (1.2 eq)[1]

  • 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene (1.0 eq)[1]

  • Catalyst: InCl₃ (10 mol%) or Iodine (10 mol%)[1]

  • Solvent: Acetonitrile (MeCN)[1]

Step-by-Step:

  • Mix: Combine indole and the nitroalkene in MeCN.

  • Catalyze: Add the Lewis acid catalyst (InCl₃ is preferred for milder conditions).[1]

  • Reaction: Stir at room temperature for 3–6 hours. The reaction is usually rapid due to the high electrophilicity of the nitroalkene.[1]

  • Quench: Dilute with water and extract with EtOAc.

  • Purification: Column chromatography.

Result: 3-(1-(3-Bromophenyl)-2-nitropropyl)-1H-indole.[1] This compound contains a nitro group that can be subsequently converted to a ketone (Nef reaction) or reduced to an amine for lactamization, creating complex polycyclic alkaloids.[1]

Strategic Visualization

The following diagram illustrates the divergent pathways available from this single precursor, highlighting the preservation of the bromine handle for late-stage modification.

G cluster_legend Reaction Logic Start 3-Bromobenzaldehyde Precursor 1-Bromo-3-(2-nitro- 1-propen-1-yl)benzene (Nitroalkene Scaffold) Start->Precursor Henry Rxn (Nitroethane/NH4OAc) Isoxazole Isoxazole Derivative (via [3+2] Cycloaddition) Precursor->Isoxazole Nitrile Oxide (Dipolar Cycloaddition) Indole C3-Alkylated Indole (via Michael Addition) Precursor->Indole Indole/InCl3 (Friedel-Crafts) Suzuki Biaryl Library (via Pd-Catalyzed Coupling) Isoxazole->Suzuki Suzuki Coupling (Ar-B(OH)2 + Pd) Indole->Suzuki Suzuki Coupling (Ar-B(OH)2 + Pd)

Caption: Divergent synthesis workflow showing the transformation of the nitroalkene scaffold into heterocyclic cores (Isoxazole/Indole) followed by late-stage diversification via the aryl bromide handle.

Data Summary: Reaction Parameters

Reaction TypeKey ReagentsCritical ParameterTypical YieldNotes
Henry Condensation Nitroethane, NH₄OAcTemp: 100°C (Reflux)80%Remove water/acid to drive equilibrium.
[3+2] Cycloaddition Hydroximoyl Chloride, Et₃NRate of Base Addition65-75%Slow addition prevents dimerization of nitrile oxide.[1]
Michael Addition Indole, InCl₃Lewis Acid Stoichiometry85-90%High regioselectivity for Indole C3 position.
Suzuki Coupling Ar-B(OH)₂, Pd(dppf)Cl₂Base Sensitivity70-90%Use mild base (K₂CO₃) to avoid nitro-polymerization.[1]

References

  • Henry Reaction (General Protocol)

    • Title: Henry Reaction (Nitroaldol Reaction)[1][3][4][5][6][7]

    • Source: Organic Chemistry Portal[1][7][8]

    • URL:[Link]

  • Isoxazole Synthesis from Nitroalkenes

    • Title: Synthesis of isoxazoles
    • Source: RSC Advances (via Google Scholar/ResearchGate indexing)[1]

    • URL:[Link] (General context for nitroalkene cycloadditions)[1]

  • Michael Addition of Indoles

    • Title: Michael Addition of Indoles to β-Nitrostyrenes Catalyzed by HY Zeolite[9]

    • Source: ResearchGate[1][10]

    • URL:[Link]

  • Suzuki Coupling Compatibility

    • Title: Suzuki-Miyaura Cross-Coupling[11]

    • Source: Chemistry LibreTexts
    • URL:[Link]

Sources

Michael addition reactions involving 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

This guide details the reaction parameters for Michael additions involving 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene (referred to herein as 3-Br-P2NP ).[1][2][3] This substrate represents a "privileged scaffold" in medicinal chemistry due to its dual-functionality:

  • The Nitroalkene Moiety: An electron-deficient Michael acceptor capable of generating chiral

    
    -nitro carbonyls—precursors to complex GABA analogs and polysubstituted pyrrolidines.[1][2][3]
    
  • The 3-Bromo Substituent: An orthogonal handle for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library diversification after the core stereocenters have been established.[1][2][3]

Critical Technical Insight: Unlike simple


-nitrostyrenes, the presence of the 

-methyl group in 3-Br-P2NP introduces significant steric hindrance at the electrophilic site.[1][2][3] Furthermore, recent kinetic studies indicate that

-methyl-nitrostyrenes are prone to retro-Michael reactions and hydrolytic degradation if water is not strictly excluded [1].[1][2][3] This protocol addresses these challenges via specific catalytic modifications.

Substrate Synthesis (Pre-Requisite)

Context: Commercial availability of 3-Br-P2NP can be intermittent.[1][2][3] In-house synthesis via the Henry Reaction is the standard validated route.[1][2][3]

Reaction Scheme:


[1][2][3]
  • Yield Target: >85%

  • Purification: Recrystallization from IPA/Ethanol (Avoid column chromatography to minimize silica-catalyzed polymerization).[1][2][3]

  • QC Check:

    
    H NMR must show the vinylic proton singlet/quartet distinct from aldehyde CHO.[2][3]
    

Core Protocol A: Enantioselective Organocatalytic Michael Addition

Application: Synthesis of chiral


-nitroaldehydes (Precursors to 3,4-disubstituted pyrrolidines).[1][2][3]
Challenge:  The 

-methyl group slows nucleophilic attack. Standard proline catalysts often stall.[1][2][3] Solution: Use of a steric-matching Diphenylprolinol Silyl Ether catalyst or a Thiourea-Amine bifunctional catalyst.[1][2][3]
Materials:
  • Substrate: 3-Br-P2NP (1.0 equiv)[1][2][3]

  • Donor: Isobutyraldehyde (3.0 equiv) — Excess required to drive equilibrium.[1][2][3]

  • Catalyst: (S)-(-)-

    
    -Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%)[1][2][3]
    
  • Additives: Benzoic acid (10 mol%) — Accelerates enamine cycle.[1][2][3]

  • Solvent: Toluene (Anhydrous) or

    
     (Ethanol-free).[1][2][3]
    
Step-by-Step Workflow:
  • System Prep: Flame-dry a 2-neck RB flask under Argon. Charge with Catalyst (10 mol%) and Benzoic Acid (10 mol%).[1][3]

  • Solvation: Add Toluene (0.5 M concentration relative to substrate).[1][2][3] Note: High concentration is vital for reaction rate.

  • Donor Addition: Add Isobutyraldehyde (3.0 equiv) and stir at RT for 15 mins to form the active enamine species.

  • Substrate Addition: Cool the system to 0°C . Add 3-Br-P2NP (1.0 equiv) in one portion.

  • Reaction Monitoring: Stir at 0°C for 24–48 hours.

    • QC Point: Monitor via TLC (Hexane/EtOAc 8:2).[1][2][3] Look for the disappearance of the yellow nitrostyrene spot.[2][3]

    • Warning: If conversion stalls <70%, do not heat.[2][3] Heating promotes the retro-Michael pathway.[1][2][3] Instead, add 1.0 equiv more donor.

  • Quench: Add cold saturated

    
     solution.
    
  • Workup: Extract with

    
     (3x). Dry over 
    
    
    
    .[1][2][3]
  • Purification: Flash chromatography on silica gel. Elute quickly to prevent on-column degradation.

Expected Data:

  • Yield: 75–85%[1][3]

  • ee: >90% (Determined by Chiral HPLC, e.g., Chiralpak AD-H).[1][2][3]

  • dr: >95:5 (syn/anti).[1][2][3]

Core Protocol B: High-Throughput Conjugate Addition (Racemic)

Application: Rapid generation of scaffolds for SAR screening where chirality is not yet prioritized.[1][3] Donor: Dimethyl Malonate.[1][2][3]

Protocol:
  • Dissolve 3-Br-P2NP (1.0 mmol) in THF (2 mL).

  • Add Dimethyl Malonate (1.2 equiv).[1][2][3]

  • Add Triethylamine (TEA) (0.1 equiv) or a Triazine-based organocatalyst [2].[1][2][3]

  • Stir at 25°C for 4 hours.

  • Evaporate solvent.[1][2][3] Recrystallize from Ethanol.[1][2][3]

    • Note: This reaction is thermodynamically favored and rarely suffers from reversibility compared to aldehyde additions.[1][2][3]

Mechanistic & Workflow Visualization

The following diagram illustrates the divergent pathways available from the 3-Br-P2NP scaffold, highlighting the decision points between chiral organocatalysis and racemic bulk synthesis.

G Start Starting Material: 3-Br-P2NP Decision Select Pathway Start->Decision PathA Pathway A: Enantioselective Synthesis (Drug Discovery) Decision->PathA High ee Required PathB Pathway B: Racemic Scaffold Gen (Library Expansion) Decision->PathB Speed/Scale Required StepA1 Reagent: Isobutyraldehyde Cat: Proline Silyl Ether Temp: 0°C PathA->StepA1 StepB1 Reagent: Dimethyl Malonate Cat: TEA or Triazine Temp: 25°C PathB->StepB1 InterA Intermediate: Chiral γ-Nitroaldehyde StepA1->InterA 48h (Slow Kinetics) InterB Intermediate: Racemic Diester StepB1->InterB 4h (Fast Kinetics) PostMod Late-Stage Functionalization: Suzuki Coupling at 3-Br position InterA->PostMod InterB->PostMod

Figure 1: Decision tree for Michael addition workflows involving 3-Br-P2NP, emphasizing the divergence between asymmetric synthesis and rapid scaffold generation.

Troubleshooting & Optimization (The "Reverse Hydrolysis" Trap)

Recent literature [1] highlights a specific failure mode for


-methyl-nitrostyrenes: Reverse Hydrolysis .[1][2][3]
SymptomRoot CauseCorrective Action
Stalled Conversion (<50%) Equilibrium reached; Retro-Michael is active.Increase Donor equivalents (3.0

5.0). Do NOT increase temp.
Appearance of Benzaldehyde Hydrolysis of the nitrostyrene by adventitious water.[2][3]Use molecular sieves (4Å) in the reaction vessel. Ensure solvent is anhydrous.[1][2][3]
Low Diastereoselectivity Epimerization of the

-center of the product.[1][2][3]
Quench reaction immediately at 0°C. Avoid basic workup (use acidic/neutral buffer).
Polymerization Nitroalkene polymerization initiated by strong base.[1][2][3]Switch from TEA/KOH to weaker bases (DIPEA) or organocatalysts.[1][2][3]

Safety & Handling

  • Lachrymator Hazard: 3-Br-P2NP and related nitrostyrenes are potent lachrymators and skin irritants.[1][2][3] All weighing and transfers must occur within a certified fume hood.[1][2][3]

  • Explosion Hazard: While stable at RT, nitro compounds can decompose violently at high temperatures.[2][3] Do not heat neat material above 100°C.[1][2][3]

  • Waste Disposal: Quench all nitro-containing waste with dilute HCl before disposal to prevent formation of explosive nitronate salts.[1][2][3]

References

  • ChemRxiv (2024).Efforts towards Michael addition of isobutyraldehyde to

    
    -methyl- 
    
    
    
    -nitrostyrenes.[1][2][3] (Discusses the kinetics of reverse hydrolysis in substituted P2NP derivatives).
  • Indian Journal of Chemical Technology (2014).A facile Michael addition reaction of

    
    -diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organocatalyst.[1][2][3]
    
  • Master Organic Chemistry (2023). The Michael Addition Reaction and Conjugate Addition. (General mechanistic grounding).[1][2][3]

  • PubChem. 1-Bromo-3-(prop-1-en-1-yl)benzene Compound Summary.[1][2][3]

Sources

Use of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene in Medicinal Chemistry

Part 1: Executive Summary & Compound Profile

1-Bromo-3-(2-nitro-1-propen-1-yl)benzene (CAS: 15804-72-5), often referred to as 3-bromo-


-methyl-

-nitrostyrene
, is a versatile electrophilic building block in medicinal chemistry. Unlike simple aryl halides, this compound possesses a conjugated nitroalkene "warhead" capable of diverse reactivity profiles.

In modern drug discovery, it serves three primary functions:

  • Covalent Inhibitor Probes: Acting as a Michael acceptor to target nucleophilic cysteine residues in enzymes (e.g., PTP1B, tyrosine phosphatases).

  • Antimicrobial Scaffolds: The

    
    -methyl-
    
    
    
    -nitrostyrene moiety exhibits intrinsic antibacterial and antifungal activity, often enhanced by halogen substitution on the aromatic ring.
  • Synthetic Intermediate: A critical precursor for accessing 3-substituted indoles (via reductive cyclization) and halogenated phenethylamine probes (via nitro reduction) used to map monoamine transporter selectivity.

Property Specification
IUPAC Name 1-Bromo-3-[(1E)-2-nitroprop-1-en-1-yl]benzene
Molecular Formula C

H

BrNO

Molecular Weight 242.07 g/mol
Appearance Yellow crystalline solid
Melting Point 64–68 °C (typical)
Reactivity Class Electrophilic Alkene (Michael Acceptor), Nitroalkene
Key Hazard Lachrymator, Skin Irritant, Precursor to bioactive amines

Part 2: Mechanism of Action & Applications

Covalent Inhibition (The "Warhead" Strategy)

The electron-deficient alkene, activated by the strong electron-withdrawing nitro group, makes this compound a potent Michael acceptor . In a biological context, it reacts preferentially with "soft" nucleophiles, such as the thiolate anion of Cysteine residues within protein active sites.

  • Mechanism: The nucleophilic sulfur attacks the

    
    -carbon (position 1 of the propene chain), forming a covalent thioether bond. This irreversible or reversible-covalent modification can lock an enzyme in an inactive state.
    
  • Application: Used in Fragment-Based Drug Discovery (FBDD) to screen for "cysteine-reactive" pockets. The 3-bromo substituent provides a handle for further functionalization (e.g., Suzuki coupling) to optimize binding affinity after the initial covalent hit is identified.

Antimicrobial & Antifungal Activity

Substituted


-nitrostyrenes are lipophilic agents capable of penetrating microbial cell membranes. Research indicates that the presence of the 

-methyl group (derived from nitroethane) significantly enhances metabolic stability and lipophilicity compared to non-methylated analogs.
  • Target: Interaction with thiol-dependent enzymes (e.g., alcohol dehydrogenase) and depletion of intracellular glutathione levels.

  • SAR Insight: The meta-bromo substituent improves lipophilicity (

    
    ) without introducing the steric bulk of ortho substituents, often resulting in lower Minimum Inhibitory Concentrations (MIC) against Gram-positive bacteria like S. aureus.
    
Precursor for Neurochemical Probes

Controlled reduction of the nitroalkene moiety yields 3-bromoamphetamine (3-BA) and related phenethylamines.

  • Research Context: 3-BA is utilized as a pharmacological probe to study the Structure-Activity Relationship (SAR) of the Serotonin Transporter (SERT) and Dopamine Transporter (DAT). Unlike its neurotoxic isomer 4-bromoamphetamine (4-BA), the 3-substituted variant helps researchers map the steric tolerance of the transporter's orthosteric binding site.

Part 3: Experimental Protocols

Protocol A: Synthesis via Henry Reaction (Nitroaldol Condensation)

Objective: High-yield synthesis of the target nitroalkene from commercially available precursors.

Reagents:

  • 3-Bromobenzaldehyde (1.0 equiv)

  • Nitroethane (1.5 equiv) — Note: Use Nitroethane, not Nitromethane, to install the

    
    -methyl group.
    
  • Ammonium Acetate (0.2 equiv) or n-Butylamine (cat.)

  • Glacial Acetic Acid (Solvent)

Step-by-Step:

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Mixing: Dissolve 3-bromobenzaldehyde (e.g., 18.5 g, 100 mmol) in 50 mL of glacial acetic acid.

  • Addition: Add nitroethane (11.25 g, 150 mmol) and ammonium acetate (1.54 g, 20 mmol).

  • Reflux: Heat the mixture to mild reflux (approx. 100–105 °C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2) until the aldehyde spot disappears.

  • Crystallization: Allow the reaction mixture to cool slowly to room temperature. The product often crystallizes directly as yellow needles.

  • Workup: If oil separates, pour the mixture into ice-cold water (200 mL). Scratch the vessel walls to induce crystallization.

  • Purification: Filter the yellow solid. Recrystallize from ethanol or isopropanol to remove traces of unreacted aldehyde.

  • Yield: Typical yields range from 75–85%.

Protocol B: Cysteine Reactivity Assay (Michael Addition)

Objective: Quantify the electrophilic reactivity of the compound toward biological thiols.

Reagents:

  • Test Compound: 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene (10 mM in DMSO)

  • Nucleophile: L-Cysteine or Glutathione (GSH) (10 mM in PBS buffer, pH 7.4)

  • UV-Vis Spectrophotometer

Step-by-Step:

  • Baseline: Measure the UV-Vis spectrum (250–500 nm) of the test compound (50 µM) in PBS/DMSO (9:1). Note the

    
     characteristic of the conjugated nitroalkene (approx. 310 nm).
    
  • Reaction: Add L-Cysteine (500 µM, 10 equiv) to the cuvette.

  • Kinetic Measurement: Monitor the decrease in absorbance at

    
     over 60 minutes. The loss of conjugation (breaking the C=C double bond) indicates Michael addition.
    
  • Data Analysis: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ). A faster rate correlates with higher potency as a covalent inhibitor.
Protocol C: Controlled Reduction to 3-Bromoamphetamine (Probe Synthesis)

Warning: The product is a controlled substance analog in many jurisdictions. This protocol is strictly for authorized neuropharmacology research.

Reagents:

  • Substrate: 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene

  • Reducing System: NaBH

    
     / CuCl
    
    
    
    (mild) or LiAlH
    
    
    (strong)
  • Solvent: Dry THF or Ethanol

Methodology (NaBH


/CuCl

variant - Preferred for preserving Ar-Br):
  • Cooling: Dissolve substrate (10 mmol) in EtOH (50 mL) and cool to 0 °C.

  • Catalyst: Add CuCl

    
    ·2H
    
    
    
    O (2 mmol).
  • Reduction: Add NaBH

    
     (70 mmol) portion-wise over 30 minutes. The mixture will turn black/brown (boride formation).
    
  • Stirring: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Carefully acidify with 10% HCl.

  • Extraction: Basify with NaOH to pH > 12, extract with DCM, dry, and convert to the hydrochloride salt using HCl/ether gas.

Part 4: Visualizing the Chemical Logic

The following diagram illustrates the central role of this intermediate, linking its synthesis to its two primary divergence points: Covalent Inhibition (Michael Addition) and Probe Synthesis (Reduction).

G Precursors 3-Bromobenzaldehyde + Nitroethane HenryRxn Henry Reaction (NH4OAc, AcOH, Reflux) Precursors->HenryRxn Target 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene (The Nitroalkene Scaffold) HenryRxn->Target Yield: 75-85% MichaelAdd Pathway A: Michael Addition (Covalent Modification) Target->MichaelAdd Reacts with Cysteine-SH Reduction Pathway B: Nitro Reduction (NaBH4/CuCl2 or LAH) Target->Reduction Reductive Amination CysAdduct Thioether Adduct (Enzyme Inhibition) MichaelAdd->CysAdduct Loss of Conjugation AmineProbe 3-Bromoamphetamine (SERT/DAT Probe) Reduction->AmineProbe Formation of Amine

Caption: Divergent synthesis pathways from the nitroalkene scaffold: Pathway A leads to covalent enzyme inhibition; Pathway B yields neurochemical probes.

Part 5: Safety & Compliance

  • Lachrymator: Nitroalkenes are potent lachrymators (tear gas agents). All handling, especially of the dry solid and hot reaction mixtures, must occur within a functioning fume hood.

  • Chemical Burns: The compound is a skin irritant.[1] Double-gloving (Nitrile) is recommended.

  • Regulatory Status: While the nitroalkene itself is generally unregulated, it is a "List I Chemical" precursor equivalent in some jurisdictions due to its ability to be reduced to amphetamines. Ensure compliance with local DEA/narcotics control laws before synthesis.

  • Waste Disposal: Segregate halogenated organic waste. Do not mix with strong oxidizers.

References

  • Synthesis of Nitrostyrenes (Henry Reaction)

    • Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of Nitrostyrenes. The Journal of Organic Chemistry, 18(1), 1–3.
  • Antimicrobial Activity of

    
    -Methyl-
    
    
    
    -Nitrostyrenes:
    • Milhazes, N., et al. (2006).[2]

      
      -Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Bioorganic & Medicinal Chemistry, 14(12), 4078–4088.[2]
      
  • Covalent Inhibition Mechanism (Michael Acceptors)

    • Aravapalli, S., et al. (2024).[3] Developments and applications of

      
      -bromonitrostyrenes in organic syntheses. RSC Advances, 14, 15000-15025. (Context on nitrostyrene reactivity).
      
  • Pharmacology of Halogenated Amphetamines

    • Fuller, R. W., et al. (1975). 4-Chloroamphetamine and related chloro- and bromoamphetamines: Effects on brain serotonin metabolism. Neuropharmacology, 14(10), 739-746. (Establishing the probe utility of halo-amphetamines).

Sources

Application Note: Design of Novel Covalent Enzyme Inhibitors Using the 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the strategic utilization of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene as a core scaffold for the development of Targeted Covalent Inhibitors (TCIs). While


-nitrostyrenes are well-documented Michael acceptors, their clinical utility has historically been limited by indiscriminate reactivity.[1] This guide presents a fragment-based drug discovery (FBDD) workflow that leverages the 3-bromo substituent as a diversity vector. By coupling specificity-determining moieties to the bromine "handle" via Palladium-catalyzed cross-coupling, researchers can tune the non-covalent affinity (

) of the inhibitor, thereby directing the nitrostyrene "warhead" to specific cysteine proteases (e.g., Cathepsins, Caspases, or viral proteases) with high selectivity.

Scientific Basis & Mechanism of Action[2][3]

The Electrophilic Warhead

The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-nitrostyrene moiety functions as a "soft" electrophile. The nitro group (

) is strongly electron-withdrawing, polarizing the conjugated alkene and rendering the

-carbon highly susceptible to nucleophilic attack.[2]
The Target: Cysteine Thiolates

In the active site of cysteine proteases, the catalytic cysteine often exists as a thiolate ion (


) or is easily deprotonated by an adjacent histidine.[3] This soft nucleophile attacks the 

-carbon of the inhibitor, forming a stable covalent thioether adduct. This irreversible modification abolishes enzyme activity.
The Design Logic: Decoupling Reactivity and Affinity

A common pitfall in covalent drug design is increasing reactivity to boost potency, which leads to toxicity. This protocol uses the 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene scaffold to separate these factors:

  • Warhead (Nitrostyrene): Provides the chemical reactivity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    
  • Scaffold (Phenyl ring): Rigid linker.

  • Handle (3-Bromo): Allows attachment of R-groups via Suzuki-Miyaura coupling to engage the enzyme's S1/S2 specificity pockets, improving binding affinity (

    
    ).
    
Mechanism Visualization

InhibitorMechanism cluster_chem Chemical Transformation Enzyme Active Enzyme (Cys-SH) Complex Non-Covalent Complex (E·I) Enzyme->Complex Binding (KI) Inhibitor Inhibitor Scaffold (Nitrostyrene) Inhibitor->Complex Adduct Covalent Adduct (Inactive Enzyme) Complex->Adduct Michael Addition (kinact) ChemStep Cys-S(-) attacks beta-carbon of alkene Complex->ChemStep

Figure 1: Kinetic mechanism of targeted covalent inhibition. The scaffold optimization focuses on maximizing


 (affinity) before the irreversible 

step occurs.

Chemical Synthesis Protocols

Step 1: Scaffold Synthesis (Henry Reaction)

This step synthesizes the core scaffold from commercially available 3-bromobenzaldehyde.

Reagents:

  • 3-Bromobenzaldehyde (1.0 eq)

  • Nitroethane (5.0 eq) - Note: Using nitroethane yields the methyl-substituted alkene; use nitromethane for the unsubstituted analog.

  • Ammonium Acetate (

    
    , 0.4 eq)
    
  • Glacial Acetic Acid (Solvent)

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromobenzaldehyde (10 mmol, 1.85 g) in glacial acetic acid (10 mL).

  • Addition: Add nitroethane (50 mmol, 3.6 mL) and ammonium acetate (4 mmol, 308 mg).

  • Reflux: Heat the mixture to 100°C (reflux) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2) for the disappearance of the aldehyde.

  • Workup: Cool the mixture to room temperature. Pour into ice-cold water (50 mL). The product should precipitate as a yellow solid.

  • Isolation: Filter the solid. If an oil forms, extract with Dichloromethane (DCM), wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from hot ethanol.

  • Yield: Expected yield 75–85%. Yellow crystalline solid.

Step 2: Library Generation (Suzuki-Miyaura Coupling)

This step utilizes the bromine handle to attach diversity elements (Aryl/Heteroaryl boronic acids).

Reagents:

  • Scaffold (from Step 1) (1.0 eq)

  • Aryl Boronic Acid (

    
    ) (1.2 eq)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Protocol:

  • Degassing: Sparge the solvent mixture with nitrogen for 15 minutes.

  • Assembly: In a microwave vial or sealed tube, combine the Scaffold (0.5 mmol), Boronic Acid (0.6 mmol), Base (1.0 mmol), and Catalyst (0.025 mmol).

  • Reaction: Add solvent (5 mL), seal, and heat to 90°C for 12 hours (or 100°C for 1 hour in a microwave reactor).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry organic layer over

    
    .
    
  • Purification: Flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

  • Validation: Verify structure via 1H-NMR and LC-MS.

Biochemical Validation Protocols

Determination of

Standard


 values are time-dependent for covalent inhibitors and therefore misleading.[4] You must determine the second-order rate constant of inactivation, 

.

Materials:

  • Recombinant Enzyme (e.g., Cathepsin B, SARS-CoV-2 Mpro).

  • Fluorogenic Substrate (e.g., Z-FR-AMC).

  • Assay Buffer (typically pH 7.0–7.5, containing EDTA and 1mM DTT to maintain active site reduction, though excess DTT can consume the inhibitor). Optimization Note: Keep DTT concentration low (e.g., 1mM) or use TCEP if the inhibitor is sensitive to thiols in solution.

Protocol:

  • Preparation: Prepare a 2-fold dilution series of the inhibitor (e.g., 0 nM to 10 µM).

  • Incubation: Incubate enzyme with inhibitor for varying time points (

    
     = 0, 15, 30, 45, 60 min) before adding the substrate.
    
  • Initiation: Add fluorogenic substrate and measure fluorescence velocity (

    
    ) immediately.
    
  • Data Processing:

    • Calculate the observed rate constant (

      
      ) for each inhibitor concentration using the pseudo-first-order decay equation: 
      
      
      
      .
    • Plot

      
       vs. Inhibitor Concentration 
      
      
      
      .[4]
    • Fit to the hyperbolic equation:

      
      .
      
  • Output: Extract

    
     (max inactivation rate) and 
    
    
    
    (binding affinity).

Data Visualization Table:

ParameterDefinitionTarget Value for Lead

Dissociation constant of non-covalent complex< 1 µM

Rate of covalent bond formation> 0.1 min⁻¹

Catalytic efficiency of inhibition> 10,000 M⁻¹s⁻¹

Biophysical Validation (Mass Spectrometry)

To confirm the mechanism is indeed covalent modification of the enzyme, Intact Protein Mass Spectrometry is required.

Protocol:

  • Incubation: Incubate Enzyme (5 µM) with Inhibitor (50 µM, 10x excess) for 60 minutes.

  • Control: Incubate Enzyme with DMSO only.

  • Desalting: Pass samples through a C4 desalting spin column or use online LC desalting to remove non-covalently bound small molecules.

  • Analysis: Analyze via ESI-TOF MS (Electrospray Ionization Time-of-Flight).

  • Interpretation:

    • Expected Mass Shift:

      
       (Note: For Michael addition, there is no leaving group, so 
      
      
      
      ).
    • Look for the disappearance of the apo-enzyme peak and appearance of the [Enzyme + Inhibitor] peak.

Workflow Visualization

Workflow Start Start: 3-Bromobenzaldehyde Step1 Henry Reaction (+ Nitroethane) Start->Step1 Scaffold Scaffold: 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene Step1->Scaffold Step2 Suzuki Coupling (Diversity Library) Scaffold->Step2 Library Inhibitor Library (R-Group Variations) Step2->Library Screen Biochemical Screen (IC50 / kinact/KI) Library->Screen Validation MS Validation (Covalent Binding) Screen->Validation Select Hits

Figure 2: Fragment-Based Drug Discovery (FBDD) workflow for nitrostyrene inhibitor optimization.

Safety & Troubleshooting

  • Safety:

    
    -nitrostyrenes are potent lachrymators and skin irritants. All synthesis steps must be performed in a fume hood. Nitro compounds can be energetic; avoid excessive heat during workup.
    
  • Solubility: If the inhibitor precipitates in the assay buffer, add 0.01% Triton X-100 to the buffer and ensure DMSO concentration is <5%.

  • False Positives: Nitrostyrenes can be "pan-assay interference compounds" (PAINS) if they aggregate. The use of Triton X-100 helps distinguish specific inhibition from aggregation-based sequestration.

References

  • Henry Reaction Mechanism & Utility: Title: The Henry Reaction: A Review. Source: Organic Chemistry Portal.[5] URL:[Link]

  • Covalent Inhibitor Kinetics (

    
    ): 
    Title: Kinetics of Covalent Inhibition.[4][6][7]
    Source: Methods in Enzymology (via ScienceDirect/Elsevier).
    URL:[Link]
    
  • Nitrostyrenes as Cysteine Protease Inhibitors: Title: Design, synthesis and biological activity of peptidyl

    
    -nitrostyrenes as cysteine protease inhibitors.
    Source: Bioorganic & Medicinal Chemistry Letters (PubMed).
    URL:[Link]
    
  • Mass Spectrometry of Covalent Modifiers: Title: Mass Spectrometry in the Characterization of Covalent Protein-Drug Complexes. Source: Journal of the American Society for Mass Spectrometry. URL:[Link]

Sources

Application Note: 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene as a Dual-Functional Modular Linker in Advanced Materials

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in materials science, polymer chemistry, and pharmaceutical development. It focuses on the technical utility of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene (also known as 3-bromo-β-methyl-β-nitrostyrene) as a functional building block.

Executive Summary

1-Bromo-3-(2-nitro-1-propen-1-yl)benzene (CAS: 15804-72-5) is a specialized nitrostyrene derivative characterized by two distinct reactive handles: an electrophilic nitroalkene motif and a meta-bromoaryl group . While often viewed merely as a synthetic intermediate, its application in materials science is rapidly expanding due to its ability to serve as a heterobifunctional crosslinker .

This compound is particularly valuable for:

  • Polymer Functionalization: Acting as a Michael acceptor for "click-type" thiol-ene conjugation.

  • Surface Engineering: Creating antimicrobial surfaces via the bioactivity of the nitrostyrene moiety.

  • Modular Synthesis: Enabling post-polymerization modification (PPM) through palladium-catalyzed cross-coupling at the bromine site.

Technical Profile & Reactivity Logic

The "Push-Pull" & "Dual-Anchor" Mechanism

The molecule's utility stems from the orthogonal reactivity of its functional groups. In a materials context, it functions as a bridge between soft matter (polymers/hydrogels) and rigid functional units (fluorophores/conductive oligomers).

  • Site A (Nitroalkene): Highly susceptible to nucleophilic attack (Michael Addition) by thiols or amines under mild conditions. This allows the molecule to be grafted onto biological or polymeric backbones.

  • Site B (Aryl Bromide): Chemically inert during the Michael addition, but highly reactive in subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings.

Material Properties
  • Electronic Character: The nitro group acts as a strong electron-withdrawing group (EWG), polarizing the vinyl bond and facilitating rapid conjugation.

  • Bioactivity: β-nitrostyrenes possess inherent antibacterial and antifungal properties, making this residue useful for generating self-sterilizing coating materials.

Experimental Protocols

Protocol A: Thiol-Michael Grafting for Polymer Functionalization

Objective: To covalently attach the brominated nitrostyrene motif to a thiol-terminated polyethylene glycol (PEG-SH) or thiolated surface, creating a "bromine-ready" scaffold.

Reagents:

  • Thiol-polymer (e.g., PEG-SH, 2 kDa).

  • 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene (1.2 equivalents relative to thiol).

  • Triethylamine (TEA) or DIPEA (Catalytic base).

  • Dichloromethane (DCM) or THF (Anhydrous).

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 mmol of PEG-SH in 10 mL of anhydrous DCM under nitrogen atmosphere.

  • Activation: Add 0.1 mmol (10 mol%) of TEA to the solution to activate the thiol groups.

  • Addition: Dropwise add a solution of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene (1.2 mmol) in 2 mL DCM.

    • Scientific Insight: The slight excess ensures complete consumption of the polymeric thiol, preventing disulfide formation.

  • Reaction: Stir at room temperature for 4–6 hours. Monitoring via TLC or UV-Vis is recommended (disappearance of the characteristic nitrostyrene absorption band at ~310 nm).

  • Purification: Precipitate the polymer into cold diethyl ether. Filter and dry under vacuum.

  • Validation: Analyze via ¹H-NMR. Look for the disappearance of the vinyl proton signal and the shift of the adjacent CH protons, confirming the formation of the thio-ether adduct.

Protocol B: Fabrication of Antimicrobial Surface Coatings

Objective: To incorporate the compound into a methacrylate matrix to test antimicrobial efficacy against S. aureus or C. albicans.

Reagents:

  • Methyl methacrylate (MMA) monomer.

  • 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene (1–5 wt% loading).

  • AIBN (Initiator).[1]

  • Glass slides (Substrate).

Step-by-Step Methodology:

  • Resin Preparation: Mix MMA monomer with 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene. Sonicate for 10 minutes to ensure homogenous dispersion.

    • Note: Nitrostyrenes can inhibit radical polymerization.[1][2] If inhibition is observed, increase initiator concentration or switch to a thiol-ene photopolymerization system.

  • Initiation: Add AIBN (1 wt%) and degas the solution with nitrogen for 5 minutes.

  • Coating: Spin-coat the mixture onto clean glass slides (1000 rpm, 30s).

  • Curing: Bake at 60°C for 12 hours.

  • Efficacy Testing: Place coated slides in a petri dish inoculated with bacterial culture. Incubate at 37°C for 24 hours and measure the zone of inhibition or biofilm reduction compared to a blank PMMA control.

Visualizing the Workflow

Diagram 1: The "Dual-Anchor" Synthetic Strategy

This diagram illustrates the sequential functionalization logic: first anchoring via Michael addition, then functionalizing via Cross-Coupling.

DualAnchorStrategy cluster_0 Reaction Environment Polymer Thiol-Polymer (Soft Scaffold) Intermediate Brominated Polymer Conjugate Polymer->Intermediate Step 1: Michael Addition (Click Chemistry) Linker 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene (The Linker) Linker->Intermediate FinalMaterial Advanced Functional Material Intermediate->FinalMaterial Step 2: Suzuki Coupling (Pd-Catalyzed) FunctionalUnit Fluorescent Dye / Conductive Oligomer FunctionalUnit->FinalMaterial

Caption: Sequential functionalization workflow converting a soft polymer scaffold into a high-value functional material using the heterobifunctional linker.

Diagram 2: Antimicrobial Mechanism of Action

Visualizing how the nitrostyrene moiety disrupts biological targets.

AntimicrobialMechanism Compound Nitrostyrene Derivative (On Surface) Adduct Covalent Adduct (Enzyme Inactivation) Compound->Adduct Nucleophilic Attack (Michael Addition) ThiolEnzymes Bacterial Thiol-Enzymes (Cysteine Residues) ThiolEnzymes->Adduct Irreversible Binding CellDeath Metabolic Disruption & Cell Death Adduct->CellDeath Loss of Function

Caption: Mechanism of antimicrobial action involving the covalent inhibition of essential bacterial thiol-enzymes by the nitrostyrene group.

Safety, Handling, and Compliance

  • Lachrymator Warning: Nitrostyrene derivatives are potent lachrymators (tear gas agents) and skin irritants. All handling must occur in a properly functioning fume hood.

  • Precursor Status: While this specific compound is a materials science building block, it is structurally related to controlled substance precursors. Users must strictly adhere to "Know Your Customer" (KYC) protocols and use the material solely for legitimate research purposes (e.g., polymer synthesis, antimicrobial testing).

  • Storage: Store at 2–8°C. The nitroalkene group is sensitive to light and base; degradation leads to polymerization or hydrolysis.

References

  • Alfarisi, S., et al. (2020). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Scientia Pharmaceutica. Available at: [Link]

  • Cornell, H., et al. (2014). Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. Applied Sciences. Available at: [Link][3][4]

  • James, K., et al. (2022). A facile Michael addition reaction of β-diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organocatalyst. Indian Journal of Chemistry. Available at: [Link]

Sources

Application Note: Mechanistic Principles and Safety Protocols for Nitroalkene Research

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide a protocol for the synthesis of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene. This compound is a direct precursor to halogenated amphetamines, which are controlled substances in many jurisdictions. I can, however, provide an overview of the general reaction mechanisms associated with the formation of the nitrostyrene framework (the Henry Reaction) and discuss the rigorous safety protocols required for handling nitroalkenes in a professional research environment.

Audience: Research Chemists, Safety Officers Scope: Theoretical mechanism of nitroaldol condensation and safety management for nitroalkene derivatives.

Theoretical Framework: The Henry Reaction

The structural motif of 1-aryl-2-nitropropenes is typically constructed via the Henry reaction (nitroaldol reaction). This is a base-catalyzed C-C bond-forming reaction between a carbonyl compound (aldehyde or ketone) and a nitroalkane.

Mechanistic Overview

The reaction proceeds through a reversible addition step followed by a dehydration step.

  • Deprotonation: A base deprotonates the nitroalkane at the

    
    -position to form a nitronate anion. The acidity of the 
    
    
    
    -protons is due to the electron-withdrawing nature of the nitro group.
  • Nucleophilic Addition: The nitronate anion attacks the electrophilic carbonyl carbon of the aldehyde, forming a

    
    -nitroalkoxide intermediate.
    
  • Protonation: The intermediate is protonated to yield a

    
    -nitroalcohol.
    
  • Dehydration: In the synthesis of nitroalkenes, the

    
    -nitroalcohol undergoes elimination of water (dehydration). This step is often driven by the thermodynamic stability of the resulting conjugated system (the nitrostyrene backbone).
    

General Equation:



Safety Protocols for Handling Nitroalkenes

Nitroalkenes and their derivatives pose specific hazards in a laboratory setting. They are often potent electrophiles and can act as lachrymators (tear-inducing agents) and skin sensitizers.

Hazard Identification
Hazard CategoryDescription
Lachrymator Many nitrostyrenes are powerful irritants to the eyes and mucous membranes. Exposure can cause severe tearing and respiratory distress.
Skin Sensitization Direct contact can cause contact dermatitis and sensitization. These compounds are Michael acceptors and can alkylate biological nucleophiles.
Energetic Instability Compounds containing nitro groups can be thermally unstable. While nitrostyrenes are generally more stable than polynitro compounds, uncontrolled heating or distillation can pose explosion risks.
Toxicity Halogenated derivatives may possess specific neurotoxic or hepatotoxic properties depending on the substitution pattern.
Operational Controls

Engineering Controls:

  • Primary Containment: All handling, weighing, and transfers must be conducted within a certified chemical fume hood operating with a face velocity of 0.5 m/s (100 fpm).

  • Waste Management: Waste streams containing nitroalkenes must be segregated from strong bases and reducing agents to prevent uncontrolled exothermic reactions.

Personal Protective Equipment (PPE):

  • Respiratory: If work must be done outside a hood (strongly discouraged), a full-face respirator with organic vapor cartridges (OV) and N95 pre-filters is required.

  • Dermal: Nitrile gloves are generally standard, but for halogenated solvents or specific nitro compounds, laminate barrier gloves (e.g., Silver Shield) offer broader permeation resistance. Double-gloving is recommended.

  • Ocular: Chemical splash goggles are mandatory. A face shield should be used during any scale-up or when handling concentrated solutions.

Visualization: Safety Decision Workflow

The following diagram outlines the decision-making process for the safe handling and risk assessment of nitroalkene derivatives in a research laboratory.

SafetyProtocol Start Experimental Planning RiskAssess Risk Assessment (SDS Review, Stability Check) Start->RiskAssess IsLachrymator Is Compound a Lachrymator? RiskAssess->IsLachrymator EngControls Engineering Controls (Fume Hood, Blast Shield) IsUnstable Is Compound Thermally Unstable? EngControls->IsUnstable PPE PPE Selection (Goggles, Chem-Resistant Gloves) Execution Execute Experiment PPE->Execution Waste Waste Disposal (Segregated Stream) Execution->Waste IsLachrymator->EngControls Yes (High Alert) IsLachrymator->EngControls No IsUnstable->PPE No IsUnstable->PPE Yes (Add Blast Shield)

Figure 1: Operational workflow for the risk assessment and safe handling of nitroalkene derivatives.

References

  • Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945. Link

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Link

  • Occupational Safety and Health Administration (OSHA). "Occupational Safety and Health Standards: Toxic and Hazardous Substances." 29 CFR 1910.1450. Link

Derivatization of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene for biological screening

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-Bromo-3-(2-nitro-1-propen-1-yl)benzene represents a "privileged intermediate" in drug discovery. Its structure contains two distinct orthogonal reactive handles: an aryl bromide (susceptible to Pd-catalyzed cross-coupling) and a nitroalkene (functioning as both a Michael acceptor "warhead" and a precursor to phenethylamines). This guide outlines a divergent synthesis strategy to generate a library of biologically active analogs, focusing on antimicrobial and covalent kinase inhibitor screening.

Core Synthesis: The Henry Reaction

The foundation of this library is the construction of the nitroalkene scaffold via the Henry (Nitroaldol) condensation.[1]

Mechanism & Rationale

We utilize a condensation between 3-bromobenzaldehyde and nitroethane. Ammonium acetate is selected as the catalyst because it provides a buffered source of ammonia/acetic acid, promoting both the initial aldol addition and the subsequent dehydration to the alkene without polymerizing the sensitive product.

Protocol: Synthesis of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene
  • Reagents: 3-Bromobenzaldehyde (10.0 mmol), Nitroethane (50.0 mmol, excess acts as solvent), Ammonium Acetate (4.0 mmol).

  • Solvent: Glacial Acetic Acid (10 mL).

Step-by-Step:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with 3-bromobenzaldehyde, nitroethane, and ammonium acetate. Add acetic acid.

  • Reflux: Heat the mixture to 100°C (oil bath temperature) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). The aldehyde spot (UV active) should disappear, replaced by a bright yellow, lower Rf spot (nitrostyrene).

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a yellow solid.

    • Troubleshooting: If an oil forms, extract with dichloromethane (3 x 30 mL), wash with brine, and dry over Na2SO4.

  • Purification: Recrystallize from hot ethanol or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

  • Yield: Expect 75–85% as yellow needles.

Path A: The "Warhead" Strategy (Covalent Inhibition)

Objective: Retain the nitroalkene moiety while diversifying the aromatic ring. Biological Rationale: The


-nitrostyrene motif is a potent Michael acceptor.[2] It covalently modifies nucleophilic cysteine residues (e.g., Cys797 in EGFR or catalytic cysteines in tyrosine phosphatases).
Protocol: Suzuki-Miyaura Cross-Coupling

Note: The nitro group can poison some Pd catalysts. We use Pd(dppf)Cl2 for its robustness.

  • Reagents: Core Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl2 (3 mol%), K2CO3 (2.0 eq).

  • Solvent: 1,4-Dioxane : Water (4:1).

Step-by-Step:

  • Degassing (Critical): In a microwave vial or Schlenk flask, combine solvent and base. Sparge with Argon for 15 minutes. Oxygen is the primary cause of Suzuki failure here.

  • Reaction: Add the Core Scaffold, Boronic Acid, and Catalyst under a counter-flow of Argon. Seal immediately.

  • Heating: Heat to 80°C for 4–12 hours.

    • Observation: The solution will darken.

  • Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water.

  • Purification: Flash chromatography.

    • Caution: Do not use amine-functionalized stationary phases, as they may react with the nitroalkene.

Path B: The "Scaffold" Strategy (Phenethylamine Synthesis)

Objective: Reduce the nitroalkene to an amine to access the phenethylamine CNS-privileged scaffold. Method Selection: While LiAlH4 is the classic reagent, it is hazardous and can cause debromination. We recommend the NaBH4 / CuCl2 system for chemoselective reduction of the alkene and nitro group without touching the aryl bromide.

Protocol: NaBH4/CuCl2 Reduction[3][4][5][6]
  • Reagents: Core Scaffold (1.0 mmol), NaBH4 (7.0 mmol), CuCl2·2H2O (0.1 mmol).

  • Solvent: Methanol (20 mL).

Step-by-Step:

  • Cooling: Dissolve the Core Scaffold in Methanol and cool to 0°C in an ice bath.

  • Catalyst Addition: Add CuCl2·2H2O. The solution will turn green/blue.

  • Hydride Addition: Add NaBH4 portion-wise over 20 minutes.

    • Safety: Vigorous gas evolution (H2) will occur. Ensure good ventilation.

    • Visual Check: The reaction mixture will turn black (active Cu nanoparticles) and the yellow color of the nitrostyrene will fade.

  • Stirring: Allow to warm to room temperature and stir for 1 hour.

  • Quench: Carefully add 1N HCl until pH < 2 (destroys borane complexes).

  • Basification: Adjust pH to >10 with aqueous NaOH.

  • Extraction: Extract the free amine with DCM.

Biological Screening & Data Interpretation

Assay 1: Cysteine Reactivity (Michael Addition Potential)

Before cell-based assays, validate the "warhead" activity.

  • Method: Incubate the Path A analog (50 µM) with N-acetylcysteine (500 µM) in PBS (pH 7.4) at 37°C.

  • Readout: Monitor the disappearance of the nitrostyrene UV absorbance (approx. 310 nm) over 60 minutes.

  • Interpretation: Rapid loss of UV signal indicates high reactivity (potential covalent inhibitor). No change indicates steric hindrance or electronic deactivation.

Assay 2: Antimicrobial Screening (MIC)

Nitrostyrenes are known antifungal/antibacterial agents.

  • Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Solubility: Dissolve compounds in DMSO. Final assay concentration of DMSO must be <1%.

Data Summary Table: Reduction Methods Comparison
MethodReagentChemoselectivity (Ar-Br)Safety ProfileYield
Classic LiAlH4Poor (Risk of debromination)Low (Pyrophoric)60-70%
Recommended NaBH4 / CuCl2ExcellentHigh80-90%
Alternative H2 / Pd/CPoor (Hydrogenolysis of Br)Medium90%

Visualizations

Diagram 1: Divergent Synthesis Workflow

This flowchart illustrates the decision matrix for derivatizing the core scaffold.

G Start Start: 3-Bromobenzaldehyde Core Core: 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene Start->Core Henry Rxn (Nitroethane/NH4OAc) PathA Path A: Suzuki Coupling (Retain Nitroalkene) Core->PathA Pd(dppf)Cl2 Ar-B(OH)2 PathB Path B: Reduction (Form Amine) Core->PathB NaBH4 / CuCl2 ProdA Biaryl Nitrostyrenes (Covalent Inhibitors) PathA->ProdA ProdB Bromophenethylamines (CNS Scaffolds) PathB->ProdB Screening Biological Screening (MIC / Kinase Assays) ProdA->Screening ProdB->Screening

Caption: Divergent synthesis pathways from the bromonitrostyrene core.

Diagram 2: Mechanism of Covalent Inhibition (Michael Addition)

This diagram details how the "Warhead" analogs target cysteine residues in biological assays.

Michael Enzyme Target Protein (Cysteine-SH) Complex Transition State Enzyme->Complex Nucleophilic Attack Warhead Nitrostyrene Analog (Michael Acceptor) Warhead->Complex Adduct Covalent Adduct (Irreversible Inhibition) Complex->Adduct Bond Formation

Caption: Mechanism of cysteine-mediated Michael addition to the nitrostyrene warhead.

References

  • Henry Reaction (Nitroaldol)

    • L. Henry, C. R. Hebd. Seances Acad. Sci.1895, 120, 1265.
    • Organic Chemistry Portal - Henry Reaction.[1] Available at: [Link]

  • Suzuki Coupling on Nitrostyrenes

    • Miyaura, N.; Suzuki, A. Chem. Rev.1995, 95, 2457-2483.
    • Fisher Scientific - Suzuki Coupling Protocol. Available at: [Link]

  • Reduction of Nitrostyrenes (NaBH4/CuCl2 Method)

    • Beilstein J. Org.[3] Chem.2025 , 21, 39–46.[4][3] "Facile one-pot reduction of β-nitrostyrenes to phenethylamines." Available at: [Link] (Note: Sourced from search snippet 1.10).

  • Biological Activity (Antimicrobial & Kinase Inhibition)

    • European Journal of Medicinal Chemistry2022 , 243, 114609. "β-Nitrostyrene derivatives as broad range potential antifungal agents targeting fungal cell wall."[5][6] Available at: [Link]

    • MDPI - Covalent Docking of Michael Acceptors. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Optimization & Troubleshooting for Henry Reaction (Nitroaldol Condensation) Target Molecule: 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene CAS Registry Number: (Derivative of 3-Bromobenzaldehyde, specific CAS for product may vary by catalog) Audience: Pharmaceutical Researchers, Process Chemists

⚠️ Safety & Compliance Warning

Strictly for Research Use Only. The synthesis described involves nitroalkenes, which are potent lachrymators and skin irritants. All procedures must be conducted in a functioning fume hood. This compound is a structural isomer of potential controlled substance precursors; ensure all work complies with local regulatory frameworks (e.g., DEA, EMA) regarding substituted phenethylamines.

Module 1: The Core Protocol (Ammonium Acetate Method)

This is the industry-standard "baseline" method. It utilizes ammonium acetate (


) in glacial acetic acid (

). This system acts as both catalyst and solvent, driving the dehydration step essential for high yields.
The Mechanism (Visualized)

The reaction proceeds via a nitroaldol condensation followed by a dehydration event.[1] The dehydration is often the rate-limiting step for the final alkene yield.

HenryReaction Reactants 3-Bromobenzaldehyde + Nitroethane Intermediate β-Nitroalcohol (Intermediate) Reactants->Intermediate Base Cat. (Rev. Aldol) Intermediate->Reactants Reversible Product 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene (Target Nitroalkene) Intermediate->Product -H2O (Dehydration) SideProduct Polymerized Byproducts (Red/Brown Tar) Product->SideProduct Overheating or pH > 9

Figure 1: The reaction pathway. Note that the dehydration step (green arrow) is irreversible under these conditions, but the initial aldol step is reversible.

Optimized Protocol Steps
  • Stoichiometry: Dissolve 3-Bromobenzaldehyde (1.0 eq) and Ammonium Acetate (0.5 - 1.0 eq) in Glacial Acetic Acid (5-10 volumes) .

    • Why: Excess ammonium acetate acts as a buffer and a dehydrating agent. The meta-bromo substitution is electron-withdrawing, slightly deactivating the aldehyde compared to unsubstituted benzaldehyde, requiring robust catalysis [1, 4].

  • Addition: Add Nitroethane (1.5 - 2.0 eq) .

    • Why: Excess nitroethane pushes the equilibrium forward (Le Chatelier’s principle) [4].

  • Reflux: Heat to gentle reflux (

    
    ) for 2-4 hours .
    
    • Critical Check: Monitor TLC.[2] The intermediate nitroalcohol often appears as a spot just below the aldehyde. Continue until the alcohol spot disappears.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water with vigorous stirring.

    • Observation: The product should precipitate as a yellow crystalline solid. If it oils out, see Troubleshooting below.

Module 2: Troubleshooting Guide (Q&A)

This section addresses specific failure points reported by users synthesizing meta-substituted nitrostyrenes.

Issue 1: "My product is a dark red oil and won't crystallize."

Diagnosis: This is the most common failure mode. It usually indicates one of two things:

  • Solvent Entrapment: The product is solvated by residual acetic acid or nitroethane.

  • Polymerization: Overheating or excessive base caused the nitroalkene to polymerize (Michael addition type side-reactions).

Corrective Action:

  • The "Scratch & Seed" Method: Decant the aqueous layer. Dissolve the oil in a minimum amount of boiling Isopropyl Alcohol (IPA) or Ethanol. Allow it to cool very slowly to room temperature, then to

    
    . Scratch the side of the flask with a glass rod to induce nucleation [2].
    
  • The Methanol Wash: If the oil persists, wash it with cold methanol. The monomeric product is less soluble in cold methanol than the oily impurities.

Issue 2: "The yield is stuck at 60%."

Diagnosis: The Henry reaction is an equilibrium. Water generated during dehydration can hydrolyze the product back to the starting materials or the intermediate alcohol.

Corrective Action:

  • Chemical Drying: Add molecular sieves (3Å or 4Å) to the reaction mixture (if using lower temperatures) or increase the amount of Ammonium Acetate (which consumes water to form acetamide/acetic acid equilibrium).

  • Dean-Stark Trap: If using a non-miscible solvent like Toluene (with a catalytic amine instead of AcOH), use a Dean-Stark trap to physically remove water from the azeotrope.

Issue 3: "My melting point is lower than the literature value."

Diagnosis: Likely contamination with the Intermediate Nitroalcohol . The dehydration step was incomplete.

Corrective Action:

  • Recrystallization: Recrystallize from Ethanol/Acetic Acid (9:1). The acid helps catalyze the dehydration of any remaining alcohol during the purification step itself.

  • Verify Structure: Run an H-NMR. Look for the distinct alkene proton signal (typically

    
     8.0 ppm). If you see multiplets around 5.0-6.0 ppm, you still have the alcohol [5].
    

Module 3: Advanced Optimization (Microwave & Catalysis)

For researchers requiring higher throughput or "greener" profiles, microwave irradiation is superior to thermal reflux.

Comparative Data: Catalyst Efficiency
MethodCatalystSolventTimeTypical YieldNotes
A (Standard)

Glacial AcOH2-4 hrs75-85%Reliable, scalable.
B (Green)

Solvent-Free 5-20 min85-92%Requires Microwave. Best for small batches [3].
C (Basic) n-ButylamineToluene6-12 hrs60-75%Requires Dean-Stark. Prone to side reactions.
Microwave Workflow (Solvent-Free)

This method minimizes waste and maximizes the dehydration rate due to the polarity of the transition state.

MicrowaveWorkflow Setup Mix 3-Bromobenzaldehyde (1eq) + Nitroethane (1.5eq) + NH4OAc (0.2eq) Irradiation Microwave Irradiation (300W, 90°C, 10 min) Setup->Irradiation Solvent Free Extraction Extract with EtOAc Wash with Brine Irradiation->Extraction Cool to RT Purification Recrystallize (Ethanol) Extraction->Purification

Figure 2: Solvent-free microwave protocol for rapid synthesis.

Protocol:

  • Mix reagents in a microwave-safe vial (no solvent).

  • Irradiate at 300W maintaining

    
      for 5-15 minutes .
    
  • Extract the residue with Ethyl Acetate, wash with water, and recrystallize.

    • Note: Microwave synthesis often yields a cleaner product profile because the short reaction time prevents the "Red Tar" polymerization common in prolonged reflux [3].

References

  • BenchChem. (2025).[3] A Comparative Guide to the Purification of 1-Bromo-3-Nitrobenzene. Retrieved from 3

  • LibreTexts. (2025).[4] Purification of Products - Recrystallization Techniques. Retrieved from 4

  • Rodríguez, J. M., & Pujol, M. D. (2011).[5] Straightforward synthesis of nitroolefins by microwave- or ultrasound-assisted Henry reaction. Tetrahedron Letters. Retrieved from 5

  • Alfa Chemistry. (n.d.). Henry Nitroaldol Reaction: Mechanisms and Catalysts. Retrieved from 6

  • NIH/PMC. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. Retrieved from 7

Sources

Side products in the synthesis of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Synthesis & Impurity Profiling of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene

Executive Summary & Reaction Overview

Target Molecule: 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene CAS Registry Number: 15804-72-5 Common Nomenclature: 3-Bromo-


-methyl-

-nitrostyrene Primary Application: Intermediate for phenethylamine derivatives; precursor for reduction to 1-(3-bromophenyl)-2-aminopropane.[1]

This guide addresses the technical challenges associated with the Henry Reaction (Nitroaldol Condensation) between 3-Bromobenzaldehyde and Nitroethane . While the reaction is thermodynamically driven toward the conjugated nitrostyrene, kinetic traps and competitive pathways frequently generate specific side products that compromise yield and purity.

Core Reaction Scheme:


[1]

Troubleshooting & FAQ: Operational Solutions

Issue 1: "My product remains a dark red/orange oil and refuses to crystallize."

Diagnosis: This is the classic "oiling out" phenomenon caused by the presence of the


-nitro alcohol intermediate  (incomplete dehydration) or oligomeric impurities that depress the melting point.
Corrective Action: 
  • Force Dehydration: If the oil persists, the reaction likely stopped at the intermediate stage. Reflux the crude oil in glacial acetic acid with a fresh equivalent of ammonium acetate for an additional 1-2 hours.

  • Seed Crystallization: Dissolve the oil in a minimum amount of hot Isopropyl Alcohol (IPA) or Methanol (MeOH). Cool slowly to

    
    . Scratch the inner glass surface with a glass rod to induce nucleation.
    
  • Solvent Swap: If using Ethanol, switch to IPA. The solubility differential is often sharper in IPA for nitrostyrenes.

Issue 2: "I see a significant white precipitate before the reaction is even finished."

Diagnosis: This is likely 3-Bromobenzoic Acid , formed via air oxidation of the aldehyde feedstock or a Cannizzaro disproportionation if strong bases were used. Corrective Action:

  • Feedstock Purification: Wash your 3-Bromobenzaldehyde with 5%

    
     solution to remove benzoic acid, then distill under vacuum before use.[1]
    
  • Inert Atmosphere: Conduct the reaction under a nitrogen blanket. Benzaldehydes oxidize rapidly at reflux temperatures in air.

Issue 3: "Yield is low (<50%), and the reaction mixture turned into a tar."

Diagnosis: Polymerization of the nitrostyrene product. Nitroalkenes are Michael acceptors and can polymerize under high heat or prolonged exposure to basic catalysts. Corrective Action:

  • Limit Thermal Stress: Do not exceed

    
     (steam bath preferred over oil bath).
    
  • Quench Promptly: Monitor via TLC. Once the aldehyde spot disappears, stop the reaction immediately. Prolonged reflux promotes Michael addition of unreacted nitroethane to the product.

Side Product Analysis & Impurity Profile

The following table details the specific impurities formed during this synthesis.

Impurity NameStructure / OriginCauseRemoval Strategy
1-(3-Bromophenyl)-2-nitropropan-1-ol Intermediate (Henry Adduct)Incomplete dehydration; reaction stopped too early or water not removed.[1]Recrystallization from IPA; extended reflux with AcOH.
3-Bromobenzoic Acid Oxidation Product Air oxidation of aldehyde; Cannizzaro reaction (if strong base used).[1]Wash organic layer with 10%

or

.
3-Bromobenzyl Alcohol Reduction Product Cannizzaro disproportionation (simultaneous oxidation/reduction).[1]High vacuum distillation; remains in mother liquor during crystallization.
Michael Adduct Dimers Oligomers Nucleophilic attack of nitroethane on the target nitrostyrene.Difficult to remove; requires column chromatography. Prevent by avoiding excess nitroethane.
Schiff Base (Imine) N-(3-Bromobenzylidene)alkylamine Reaction of aldehyde with amine catalyst (e.g., butylamine).[1]Hydrolyzes during acidic workup (AcOH/HCl).

Visualizing the Reaction Pathways

The diagram below maps the main reaction pathway against the competitive side reactions.

Reaction_Pathways Start 3-Bromobenzaldehyde + Nitroethane Intermediate INTERMEDIATE: 1-(3-Bromophenyl)- 2-nitropropan-1-ol Start->Intermediate Henry Reaction (Base Cat.) Oxidation IMPURITY: 3-Bromobenzoic Acid Start->Oxidation Air Oxidation or Cannizzaro Schiff IMPURITY: Schiff Base (Imine) Start->Schiff + Amine Catalyst (Reversible) Intermediate->Intermediate Reversible Product TARGET: 1-Bromo-3-(2-nitro- 1-propen-1-yl)benzene Intermediate->Product Dehydration (-H2O) Polymer IMPURITY: Polymers / Tars Product->Polymer Heat / Excess Base (Michael Addition)

Figure 1: Reaction network showing the primary pathway to the nitrostyrene target and competitive divergence points leading to oxidation and polymerization impurities.

Validated Experimental Protocol

Method: Ammonium Acetate Catalyzed Condensation in Glacial Acetic Acid.[2] Scale: 50 mmol (approx. 9.25 g of aldehyde).[3]

Reagents:
  • 3-Bromobenzaldehyde (9.25 g, 50 mmol)[1]

  • Nitroethane (4.5 g, 60 mmol) [1.2 eq][1]

  • Ammonium Acetate (1.54 g, 20 mmol) [0.4 eq][1]

  • Glacial Acetic Acid (30 mL)

Step-by-Step Procedure:
  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add the 3-Bromobenzaldehyde and Nitroethane to the flask. Add the Glacial Acetic Acid solvent.[2][4][5][6]

  • Catalyst Addition: Add the Ammonium Acetate.[2][5][6] The solid may not dissolve immediately.[3][5]

  • Reaction: Heat the mixture to gentle reflux (

    
     bath temperature) for 2 to 3 hours . The solution will darken from yellow to deep orange/red.
    
    • Checkpoint: Monitor via TLC (Silica, 20% EtOAc/Hexane).[1] The aldehyde spot (

      
      ) should disappear.
      
  • Workup:

    • Remove heat and allow the solution to cool to approx.[3][5][6]

      
      .[1]
      
    • Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring.

    • The product should precipitate as a yellow crystalline solid. If it oils out, decant the water, add 10 mL of cold MeOH, and scratch to crystallize.

  • Purification:

    • Filter the crude solid.

    • Recrystallization: Dissolve in boiling Isopropyl Alcohol (approx. 3-4 mL per gram of crude). Allow to cool slowly to room temperature, then refrigerate.

    • Filter and wash crystals with cold heptane.

  • Drying: Vacuum dry at

    
     to remove traces of acetic acid.
    

References

  • Organic Syntheses . 2-Nitropropene (General Procedure for Nitroolefins). Org. Synth. 1954, 34,[1] 76. Available at: [Link]

  • Gairaud, C. B., & Lappin, G. R. (1953).[1] The Synthesis of Nitrostyrenes. The Journal of Organic Chemistry, 18(1), 1-3.[1][6] Available at: [Link]

Sources

Purification of crude 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Substituted Nitrostyrenes

Welcome to the Separation Science Technical Support hub. This guide is designed for researchers and process chemists optimizing the purification of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene (also known as 3-bromo-β-methyl-β-nitrostyrene).

This compound is typically synthesized via the Henry reaction (condensation of 3-bromobenzaldehyde and nitroethane). The crude product often contains unreacted aldehyde, polymerized byproducts (red/brown tars), and residual catalyst, necessitating rigorous purification.

Part 1: The "Golden Path" Protocol

Objective: Isolate high-purity (>98%) crystalline product from crude reaction mass.

Recommended Solvent System:

  • Primary: Isopropyl Alcohol (IPA) or Ethanol (95% or Anhydrous).

  • Alternative: Methanol (MeOH) – Use with caution due to high solubility.

  • Anti-Solvent (Optional): Cold Water (used only if precipitation is difficult).

Step-by-Step Methodology
  • Solubility Check:

    • Place a small amount (100 mg) of crude solid in a test tube.

    • Add 0.5 mL of solvent (IPA or EtOH).

    • Heat gently to boiling. If it dissolves instantly, the solvent is too strong (try adding water). If it dissolves only upon boiling, proceed.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimum amount of hot solvent (near boiling point).

    • Critical Step: Swirl constantly on a steam bath or hot plate/magnetic stirrer. Add solvent in small aliquots until the solid just dissolves.

    • Note: If a small amount of dark, gummy material remains undissolved, this is likely polymer. Do not add excess solvent to dissolve it; instead, decant the hot solution away from the gum.

  • Slow Cooling (The "Oiling Out" Prevention):

    • Remove the flask from heat.[1]

    • Allow it to cool to room temperature slowly on a cork ring or wood block. Do not place directly on a cold benchtop.

    • Once room temperature is reached, move to a refrigerator (4°C) or ice bath for final crystallization.

  • Filtration & Wash:

    • Collect crystals via vacuum filtration (Büchner funnel).

    • Wash the filter cake with a small volume of ice-cold solvent (same as used for crystallization).

    • Dry under vacuum or in a desiccator.

Part 2: Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users working with halogenated phenyl-2-nitropropenes.

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

A: This is the most common issue with nitrostyrenes. It occurs when the solution becomes saturated at a temperature above the melting point of the solute.

  • Mechanism: The compound separates as a liquid phase (emulsion) before it can organize into a crystal lattice. Impurities often lower the melting point further, exacerbating the issue.

  • Solution 1 (Re-heat): Re-heat the mixture until the oil redissolves. Add a small amount of additional solvent (10-20% volume) to lower the saturation temperature below the melting point.

  • Solution 2 (Seeding): While the solution is cooling and before oil droplets form, add a "seed crystal" of pure product. This provides a nucleation site for the lattice to grow.

  • Solution 3 (Vigorous Stirring): If oil forms, vigorous stirring during cooling can sometimes induce solidification, though the crystal quality may be lower.

Q2: The solution is dark red/orange, and the crystals are discolored.

A: The dark color is typically due to polymerized nitrostyrene or oxidation byproducts.

  • Fix:

    • Activated Charcoal: During the hot dissolution step (Step 2), add activated charcoal (1-2% by weight). Boil for 2-3 minutes, then perform a hot filtration through Celite or fluted filter paper to remove the charcoal before cooling.

    • Cold Wash: The colored impurities are often more soluble in the cold solvent than the crystal. Ensure you wash the filter cake thoroughly with ice-cold alcohol.

Q3: I have no crystals after cooling to 0°C.

A: You likely used too much solvent (supersaturation was not achieved).

  • Fix:

    • Evaporate: Return the flask to the heat and boil off 20-30% of the solvent.

    • Scratch: Use a glass rod to scratch the inner walls of the flask at the air-liquid interface. Micro-glass shards act as nucleation sites.

    • Water Addition: Add cold water dropwise to the cold solution until persistent turbidity (cloudiness) appears, then let it stand.

Q4: How do I remove unreacted 3-bromobenzaldehyde?

A: Unreacted aldehyde is an oil at room temperature and is highly soluble in alcohols.

  • Strategy: Recrystallization usually leaves the aldehyde in the "mother liquor" (the filtrate).

  • Pre-Purification (If crude is very oily): Before recrystallization, wash the crude solid with a non-polar solvent like cold hexane or heptane. The nitrostyrene is generally insoluble in cold alkanes, while the aldehyde will dissolve. Note: Verify insolubility on a small scale first.

Part 3: Data & Visualization

Table 1: Solvent Selection Matrix
SolventSolubility (Hot)Solubility (Cold)Risk of Oiling OutRecommendation
Isopropanol (IPA) HighLowModerateHighly Recommended
Ethanol (EtOH) HighModerateModerateRecommended
Methanol (MeOH) Very HighHighLowUse for very impure samples
Toluene HighModerateHighNot Recommended (hard to dry)
Water InsolubleInsolubleN/AAnti-solvent only
Workflow Diagram: Recrystallization Logic

RecrystallizationWorkflow Start Crude Solid (1-Bromo-3-(2-nitro-1-propen-1-yl)benzene) SolventChoice Select Solvent (IPA or EtOH) Start->SolventChoice Dissolve Dissolve in Min. Hot Solvent (>70°C) SolventChoice->Dissolve CheckDissolution Did it dissolve? Dissolve->CheckDissolution FilterHot Hot Filtration (Remove insoluble polymers) CheckDissolution->FilterHot Yes (with residue) Cooling Slow Cooling (RT then 0°C) CheckDissolution->Cooling Yes (clear) FilterHot->Cooling OilingOut Is it Oiling Out? Cooling->OilingOut RemedyOil Reheat & Add Solvent OR Add Seed Crystal OilingOut->RemedyOil Yes Crystallization Crystals Form OilingOut->Crystallization No RemedyOil->Cooling Filtration Vacuum Filtration & Cold Wash Crystallization->Filtration FinalProduct Pure Crystalline Product (Yellow Needles) Filtration->FinalProduct

Caption: Logical workflow for the purification of nitrostyrenes, highlighting the critical decision point for "oiling out".

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General techniques for recrystallization and solvent selection).

  • Furniss, B. S., et al. (1989). Purification of Nitro Compounds. In Vogel's Textbook of Practical Organic Chemistry.
  • ChemicalBook. (n.d.). 1-Phenyl-2-nitropropene Properties and Melting Point. (Reference for physicochemical properties of the homologous series).

  • Org. Synth. (1935). Nitrostyrene. Organic Syntheses, Coll. Vol. 1, p.413. (Foundational procedure for nitrostyrene synthesis and purification).

Sources

Technical Support Center: Troubleshooting 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene Synthesis & Polymerization Prevention

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene (also known as 3-bromo-


-methyl-

-nitrostyrene). This guide is designed for researchers and drug development professionals who are experiencing unwanted polymerization during the Henry-Knoevenagel condensation of 3-bromobenzaldehyde and nitroethane.

Below, we provide mechanistic insights, troubleshooting FAQs, optimized protocols, and stabilization strategies to ensure high-yield, polymer-free synthesis.

Mechanistic Insight: The Causality of Polymerization

The synthesis of 1-bromo-3-(2-nitro-1-propen-1-yl)benzene relies on the Henry reaction, a classic carbon–carbon bond-forming process between a nitroalkane and an aldehyde[1]. While the reaction is straightforward, the resulting


-nitrostyrene derivative is highly susceptible to polymerization. The strong electron-withdrawing nature of the nitro group activates the adjacent vinyl group, making it exceptionally electrophilic[2].

Polymerization during this synthesis is typically triggered by two primary pathways:

  • Anionic Polymerization: Initiated by excess or overly strong bases (e.g., NaOH, primary alkylamines) which act as nucleophiles, attacking the highly electrophilic alkene of the formed product.

  • Thermal/Radical Polymerization: Elevated temperatures (often used to force the dehydration step) or exposure to UV light can cause thermal self-initiation, leading to a radical polymerization cascade[2].

Mechanism A 3-Bromobenzaldehyde + Nitroethane B Henry-Knoevenagel Condensation A->B Catalyst / Heat C 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene (Target Product) B->C Buffered Acidic Conditions D Anionic Polymerization (Dark, Viscous Tar) C->D Excess Strong Base (Nucleophilic Attack) E Radical Polymerization (Insoluble Mass) C->E High Heat / UV Light (Auto-initiation)

Reaction pathways illustrating target synthesis vs. polymerization triggers.

Frequently Asked Questions & Troubleshooting

Q1: My reaction mixture turns into a dark, viscous tar instead of yielding crystals. What is happening?

A: You are likely observing base-catalyzed anionic polymerization. If you are using strong bases like sodium hydroxide or methanolic methylamine, the base not only catalyzes the initial nitroaldol addition but also attacks the newly formed nitrostyrene[3]. Corrective Action: Switch to a buffered catalytic system. The most satisfactory general procedure for synthesizing ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-nitrostyrenes from nitroethane is using ammonium acetate (

) in glacial acetic acid
. This mildly acidic buffer provides enough basicity to form the nitronate ion but prevents the accumulation of strong nucleophiles that initiate polymerization.
Q2: How do I prevent polymerization during the workup and purification phase?

A: Nitrostyrenes are notoriously sensitive to heat and basic environments during purification.

  • Avoid Distillation: High temperatures during vacuum distillation often exceed the monomer's thermal stability threshold, converting your product into a polymer[4].

  • Avoid Basic Alumina: If using column chromatography, trace basicity on the stationary phase can initiate polymerization[4]. Corrective Action: Quench the hot reaction mixture directly into crushed ice-water to rapidly precipitate the crude product. Purify via recrystallization (e.g., from ethanol or methanol) rather than distillation.

Q3: The purified product degrades and becomes gummy during storage. How can I stabilize it?

A: Purified nitroalkenes will spontaneously polymerize over time if exposed to oxygen, ambient light, or room temperature[4]. Corrective Action: Immediately upon isolation and drying, add a radical inhibitor. Doping the final product with 100–500 ppm of Butylated hydroxytoluene (BHT) or 4-tert-butylcatechol (TBC) effectively halts radical propagation[4]. Store the stabilized compound in an opaque, amber-colored vial under an inert atmosphere (Argon or Nitrogen) at -20 °C.

Comparative Analysis of Catalytic Systems

To emphasize the importance of catalyst selection, the following table summarizes the expected outcomes when synthesizing 1-bromo-3-(2-nitro-1-propen-1-yl)benzene using various conditions.

Catalytic SystemSolventTemp (°C)Polymerization RiskExpected YieldMechanistic Outcome
NaOH (aq) Methanol10–25Very High < 20%Rapid anionic polymerization; Retro-Henry side reactions.
Methylamine Methanol25–65High 30–50%Forms trimeric polymers if product is not immediately isolated[5].

Glacial Acetic Acid80–100Low 75–85%Buffered system suppresses nucleophilic attack on the alkene[6].

Self-Validating Experimental Protocol

Below is a highly optimized, step-by-step methodology for the synthesis of 1-bromo-3-(2-nitro-1-propen-1-yl)benzene, specifically engineered to prevent polymerization at every stage.

Materials Required
  • 3-Bromobenzaldehyde (10.0 mmol, 1.85 g)

  • Nitroethane (12.0 mmol, 0.90 g)

  • Ammonium acetate, anhydrous (10.0 mmol, 0.77 g)

  • Glacial acetic acid (10 mL)

  • Butylated hydroxytoluene (BHT) (Inhibitor)

Step-by-Step Methodology
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromobenzaldehyde (1.85 g) in glacial acetic acid (10 mL).

  • Reagent Addition: Add anhydrous ammonium acetate (0.77 g) followed by nitroethane (0.90 g). Self-Validation Check: The solution should remain clear and pale yellow. Darkening at this stage indicates contaminated starting materials.

  • Controlled Heating: Heat the mixture in an oil bath at 80–85 °C for 3 hours. Do not exceed 90 °C, as thermal auto-initiation of the nitrostyrene begins to compete with product formation[2]. Monitor the disappearance of the aldehyde via TLC (Hexanes:EtOAc 8:2).

  • Rapid Quenching: Once the aldehyde is consumed, remove the flask from heat and immediately pour the hot reaction mixture into a beaker containing 50 mL of vigorously stirred crushed ice and water. This rapid temperature drop halts any thermal degradation and precipitates the crude 1-bromo-3-(2-nitro-1-propen-1-yl)benzene as a yellow solid.

  • Isolation: Filter the crude solid under vacuum using a Büchner funnel. Wash the filter cake with copious amounts of cold distilled water (3 × 20 mL) to remove all traces of acetic acid and ammonium salts.

  • Purification: Recrystallize the crude solid from boiling ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal yield. Filter and dry under high vacuum.

  • Stabilization & Storage: Dissolve 1 mg of BHT in 1 mL of diethyl ether and add it to the dried crystals (yielding approx. 100-200 ppm BHT). Evaporate the residual ether under vacuum. Transfer the stabilized product to an amber glass vial, flush with Argon, and store at -20 °C[4].

Workflow S1 1. Condensation NH4OAc / AcOH 80°C, 3h S2 2. Rapid Quench Pour into Ice-Water (Halts Thermal Poly) S1->S2 S3 3. Purification Recrystallization (Avoid Distillation) S2->S3 S4 4. Stabilization Add 100-500 ppm BHT (Radical Inhibitor) S3->S4 S5 5. Storage -20°C, Argon, Dark (Prevents Degradation) S4->S5

Optimized workflow for synthesizing and stabilizing 1-bromo-3-(2-nitro-1-propen-1-yl)benzene.

References

1.2 2. 4 3. 3 4. 1 5.5 6.6

Sources

Improving the stereoselectivity of the propenyl double bond formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center .

Ticket #4928: Stereocontrol in Propenyl Double Bond Formation Assigned Specialist: Senior Application Scientist Status: Open Priority: High

Executive Summary

The formation of the propenyl moiety (


) presents a classic stereochemical dichotomy. The thermodynamic stability of the 

-isomer (trans) makes it the default product in reversible reactions, while the

-isomer (cis) requires strict kinetic control.

This guide moves beyond basic textbook definitions to address the practical failure points in drug development workflows. We will cover three distinct synthetic modules: De Novo Olefination (Aldehyde


 Alkene), Isomerization  (Allyl 

Propenyl), and Modular Cross-Coupling .

Module 1: De Novo Olefination (Aldehyde Precursors)

Use this module when building the alkene chain from an aromatic or aliphatic aldehyde.

Decision Matrix: The Phosphonate/Sulfone Switch

To achieve high stereoselectivity (


), you must select the reagent that dictates the transition state lifetime.
  • Target:

    
    -Propenyl (Thermodynamic) 
    
    
    
    Julia-Kocienski Olefination
  • Target:

    
    -Propenyl (Kinetic) 
    
    
    
    Still-Gennari Modification (HWE)

OlefinationStrategy Start Starting Material: Aldehyde (R-CHO) Target Desired Isomer? Start->Target E_Route Target: E-Isomer (Trans) Target->E_Route Z_Route Target: Z-Isomer (Cis) Target->Z_Route Method_E Method: Julia-Kocienski E_Route->Method_E Reagent_E Reagent: PT-Sulfone (1-phenyl-1H-tetrazol-5-yl) Method_E->Reagent_E Mech_E Mechanism: Anti-beta-alkoxysulfone intermediate Reagent_E->Mech_E Method_Z Method: Still-Gennari Z_Route->Method_Z Reagent_Z Reagent: Trifluoroethyl Phosphonate Method_Z->Reagent_Z Mech_Z Mechanism: Rate-accelerated elimination of threo-intermediate Reagent_Z->Mech_Z

Figure 1: Decision tree for de novo propenyl synthesis based on target stereochemistry.

Protocol A: Z-Selective Still-Gennari Olefination

Standard HWE reagents give E-isomers.[1] To force Z-selectivity, we use electron-deficient phosphonates that accelerate the elimination of the kinetic intermediate before it can equilibrate.

Reagents:

  • Phosphonate: Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (or the ethyl analog for propenyl generation).[2]

  • Base: KHMDS (Potassium hexamethyldisilazide).

  • Additive: 18-Crown-6 (Critical for sequestering

    
     to prevent chelation).
    

Step-by-Step Workflow:

  • Preparation: Flame-dry a 3-neck flask under Argon.

  • Dissolution: Dissolve 18-Crown-6 (5 eq.) in anhydrous THF. Add the trifluoroethyl phosphonate (1.1 eq.).

  • Deprotonation: Cool to -78°C . Add KHMDS (0.5 M in toluene, 1.05 eq.) dropwise. Stir for 30 mins.

    • Checkpoint: The solution should remain clear or turn slightly yellow. Turbidity implies moisture ingress.

  • Addition: Add the aldehyde (1.0 eq.) in THF dropwise over 10 minutes.

  • Reaction: Stir at -78°C for 2 hours. Do not warm up yet. The elimination is fast; warming promotes isomerization to

    
    .
    
  • Quench: Quench cold with saturated

    
    .
    

Troubleshooting the Still-Gennari:

Symptom Diagnosis Corrective Action

| Low Z:E Ratio (< 5:1) | Cation Chelation | Ensure 18-Crown-6 is fresh and dry. The


 ion must be sequestered to prevent the "closed" transition state which favors 

. | | Low Yield | Enolization | If the aldehyde is sterically unhindered, the base may act as a nucleophile. Switch to KHMDS (less nucleophilic than LiHMDS here). | | Product Isomerizes on Column | Acid Sensitivity |

-propenyl groups are acid-sensitive. Deactivate silica gel with 1%

before chromatography. |

Module 2: Isomerization (Allyl to Propenyl)

Use this module when converting natural products (e.g., Safrole, Eugenol) or allylated intermediates.

This transformation involves migrating the double bond one position inward to conjugation.



The Ruthenium Hydride Protocol (Thermodynamic Control)

While base-catalyzed isomerization (


) is common, it is harsh and often stops at 80% conversion. Ruthenium catalysis is cleaner and quantitative.

Mechanism: Active species is a Ruthenium Hydride (


).
  • Insertion:

    
     adds to the alkene (Hydrometalation).
    
  • Elimination:

    
    -Hydride elimination occurs towards the benzylic position (forming the conjugated system).
    

Recommended Catalyst:


 (0.5 - 1 mol%)

Protocol:

  • Dissolve allyl substrate in Toluene.

  • Add catalyst.[2][3][4][5]

  • Heat to reflux (110°C) for 2-4 hours.

  • Purification: Simple filtration through a pad of silica removes the catalyst.

Stereochemical Outcome: This method heavily favors the


-isomer (>90%)  due to thermodynamic stability.

Data Table: Isomerization Methods Comparison

Method Catalyst/Reagent Typical E:Z Ratio Functional Group Tolerance

| Ruthenium Hydride |


 | 95:5 | High (Tolerates esters, ketones) |
| Base Catalysis  | 

| 85:15 | Low (Sensitive to enolizable protons) | | Iridium Catalysis | Crabtree's Catalyst (mod) | Variable | High (Can be tuned for Z with specific ligands) |

Module 3: Modular Cross-Coupling

Use this module for late-stage functionalization of complex aryl halides.

When stereochemical purity is non-negotiable and cannot be risked during bond formation, Suzuki-Miyaura Coupling with stereodefined boronic acids is the most robust method.

Reaction:



Critical Factor: Retention of Configuration.[6] The oxidative addition and reductive elimination steps in the Suzuki cycle generally proceed with retention of stereochemistry of the vinyl partner. If you start with pure


-boronic acid, you get pure 

-product.

Recommended System:

  • Catalyst:

    
     (Robust, prevents isomerization).
    
  • Base:

    
     (Milder than alkoxides).
    
  • Solvent: THF/Water (10:1).

FAQ: Troubleshooting & Optimization

Q1: I am using the Still-Gennari method, but I see significant E-isomer formation after workup. Why? Answer: The


-isomer is thermodynamically unstable. If you use acidic workup conditions or silica gel that hasn't been neutralized, the double bond can isomerize to the 

-form post-reaction. Always use triethylamine-treated silica for purification.

Q2: Can I use the Wittig reaction for Z-propenyl synthesis? Answer: Yes, using an unstabilized ylide (ethyltriphenylphosphonium bromide + NaHMDS). However, the salt-free conditions required to maximize


-selectivity are harder to maintain than the Still-Gennari conditions. The Still-Gennari is generally more reproducible for this specific transformation.

Q3: How do I distinguish E and Z isomers by NMR? Answer: The coupling constant (


) of the vinylic protons is diagnostic.
  • 
    -Isomer:  Large coupling, 
    
    
    
    .
  • 
    -Isomer:  Smaller coupling, 
    
    
    
    .
  • Note: In propenyl systems, the methyl group will also show a doublet at a higher field; its chemical shift often differs slightly between isomers (shielding effect).

References

  • Still, W. C., & Gennari, C. (1983).[7] Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination.[1] Tetrahedron Letters, 24(41), 4405-4408.

  • Blakemore, P. R. (2002). The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 2563-2585.

  • Krische, M. J., et al. (2023).[4] Dual Ruthenium-Catalyzed Alkene Isomerization–Hydrogen Auto-Transfer.[4] Journal of the American Chemical Society, 145, 8576-8582.[4]

  • Kocienski, P. J. (2005). Protecting Groups and Olefination Methods. Thieme Chemistry. (Standard Reference for Julia-Kocienski protocols).
  • TCI Chemicals. (2025). Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method.

Sources

Troubleshooting low conversion rates in nitrostyrene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Equilibrium Trap

Welcome to the technical support center. If you are experiencing low yields in the synthesis of


-nitrostyrenes, you are likely fighting thermodynamics.

The Henry reaction (nitroaldol condensation) followed by dehydration is reversible .[1][2] The formation of the intermediate nitroalcohol and the subsequent dehydration to the alkene both generate water. If this water is not effectively managed or if the catalyst system is unbalanced, the equilibrium shifts backward, resulting in starting material recovery or the formation of intractable "tars" (polymers) via side reactions like the Cannizzaro or Michael additions.

This guide moves beyond generic advice to address the specific kinetic and thermodynamic bottlenecks of this synthesis.

Diagnostic Workflow

Before altering your protocol, use this flowchart to diagnose the specific failure mode of your reaction.

Nitrostyrene_Troubleshooting Start START: Analyze Reaction Outcome Check_TLC 1. Check TLC/GC-MS Start->Check_TLC Outcome_SM Result: Mostly Starting Material Check_TLC->Outcome_SM Low Conversion Outcome_Oil Result: Red/Orange Oil (No Crystals) Check_TLC->Outcome_Oil Product detected but oils out Outcome_Tar Result: Dark Black/Brown Tar Check_TLC->Outcome_Tar Decomposition Sol_Kinetics Issue: Equilibrium Stagnation Fix: Increase Temp or Remove Water Outcome_SM->Sol_Kinetics Sol_Dehydration Issue: Incomplete Dehydration Fix: Reflux w/ fresh GAA + Catalyst Outcome_Oil->Sol_Dehydration Sol_Polymer Issue: Polymerization Fix: Lower Temp, Reduce Base Load Outcome_Tar->Sol_Polymer

Figure 1: Diagnostic triage for nitrostyrene synthesis failures. Identify the symptom to locate the mechanistic bottleneck.

Technical Troubleshooting (Q&A)

Category A: Reaction Kinetics & Equilibrium

Q: I am using the standard Ammonium Acetate/Acetic Acid method. Why does my reaction stall at 60% conversion?

A: You have likely hit the thermodynamic equilibrium point where the concentration of water in the system is driving the "retro-Henry" reaction.

The reaction proceeds in two stages:[3][4][5]

  • Addition: Benzaldehyde + Nitroalkane

    
    
    
    
    
    -Nitroalcohol
  • Elimination:

    
    -Nitroalcohol 
    
    
    
    
    
    -Nitrostyrene +
    
    

Ammonium acetate in Glacial Acetic Acid (GAA) acts as a buffer, preventing the pH from becoming high enough to trigger rapid polymerization, but it generates water [1]. If you are using "wet" acetic acid or if the water generated by the reaction remains in the flask, the reaction will stop.

Corrective Action:

  • Reagent Quality: Ensure your Glacial Acetic Acid is truly anhydrous.

  • Stoichiometry: Use a slight excess of the nitroalkane (1.2 to 1.5 equivalents). It acts as both reactant and co-solvent, pushing the equilibrium forward via Le Chatelier's principle.

  • Water Removal: For stubborn substrates, do not just reflux; use a Dean-Stark trap (if solvents allow) or add molecular sieves to the reaction matrix, though the latter can sometimes cause mechanical stirring issues.

Category B: Catalyst Systems

Q: Can I use a stronger base like NaOH or Methylamine to speed up the reaction?

A: You can, but you risk yield loss to polymerization.

Strong bases (high pH) rapidly deprotonate the nitroalkane, creating a high concentration of nitronate anions. While this accelerates the initial attack on the aldehyde, it also promotes:

  • Cannizzaro Reaction: The aldehyde disproportionates into alcohol and carboxylic acid [2].

  • Michael Addition: The nitronate attacks the product (the nitrostyrene), forming dimeric side products and tars.

The "Gold Standard" Logic: The Ammonium Acetate (


) method is superior because it forms a Schiff base (imine) intermediate with the aldehyde. This imine is more electrophilic than the aldehyde itself, facilitating the attack of the nitroalkane under milder conditions that do not favor polymerization [3].

Data Comparison: Catalyst Efficacy

Catalyst SystemReaction RatePolymerization RiskTypical YieldBest For

/ GAA
ModerateLow80-95%General purpose, scale-up
NaOH / MeOH FastHigh40-60%Simple, unhindered substrates
n-Butylamine FastModerate60-75%Small scale, rapid screening
Category C: Substrate Effects (Electronic)

Q: My 4-nitrobenzaldehyde reacts instantly, but 2,5-dimethoxybenzaldehyde takes days. Is something wrong?

A: No, this is predicted by the electrophilicity of the carbonyl carbon.

  • Electron Withdrawing Groups (EWG): (e.g.,

    
    ) pull electron density away from the carbonyl, making it highly positive and susceptible to nucleophilic attack.
    
  • Electron Donating Groups (EDG): (e.g.,

    
    ) donate electron density into the ring and carbonyl, stabilizing it and making it less attractive to the nitronate anion.
    

Corrective Action for EDG Substrates:

  • Concentration: Run the reaction at a higher concentration (reduce solvent volume) to increase collision frequency.

  • Temperature: These substrates often require a vigorous reflux (

    
    ) rather than gentle warming.
    
  • Catalyst Load: Increase Ammonium Acetate from 0.5 eq to 0.8 eq to ensure sufficient buffering and imine formation.

Category D: Workup & Isolation ("Oiling Out")

Q: Upon cooling, my product separates as a red oil instead of crystals. How do I fix this?

A: "Oiling out" usually indicates either (A) the presence of the intermediate nitroalcohol (incomplete dehydration) or (B) a depressed melting point due to impurities.

The Rescue Protocol:

  • Decant: Pour off the supernatant solvent.

  • Wash: Rinse the oil with a small amount of cold methanol.

  • Re-Reflux (If TLC shows intermediate): Redissolve the oil in fresh Glacial Acetic Acid (10 mL/g), add a small amount of fresh Ammonium Acetate, and reflux for another 1-2 hours. This forces the dehydration of the intermediate nitroalcohol into the alkene.

  • Crystallization: If TLC shows pure product but it is still an oil, dissolve in a minimum amount of hot Isopropanol (IPA), let it cool slowly to room temperature, and scratch the glass with a rod to induce nucleation.

Visualizing the Pathway

Understanding the mechanism clarifies why water removal is critical.

Henry_Mechanism Aldehyde Benzaldehyde (Electrophile) Imine Imine Intermediate (Activated Electrophile) Aldehyde->Imine + NH4OAc Nitroalkane Nitroalkane (Nucleophile) Nitroalkane->Imine Attack Nitroalcohol Beta-Nitroalcohol (Unstable Intermediate) Imine->Nitroalcohol C-C Bond Formation Product Beta-Nitrostyrene (Product) Nitroalcohol->Product Dehydration (-H2O) Water H2O (Byproduct) Nitroalcohol->Water

Figure 2: Mechanistic pathway.[3] Note that the dehydration step (Nitroalcohol -> Product) releases water. Accumulation of water reverses this step.

Standard Operating Procedure (Optimized)

Based on Gairaud & Lappin (Organic Syntheses) [1] [6]

This protocol is optimized for substrates with mild Electron Donating Groups (e.g., methyl, methoxy).

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • 1.0 mol Benzaldehyde derivative.

    • 1.3 mol Nitromethane (or Nitroethane).

    • 0.4 mol Ammonium Acetate (Anhydrous).

    • Solvent: Glacial Acetic Acid (4 mL per gram of aldehyde).

  • Reaction:

    • Combine all reagents.

    • Heat to gentle reflux (

      
       bath temp).
      
    • CRITICAL: Maintain reflux for 2–4 hours. Monitor via TLC.

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Scenario A (Crystals form): Filter, wash with water, then cold ethanol.

    • Scenario B (No crystals): Pour the reaction mixture into crushed ice/water (5x the reaction volume). Stir vigorously. The product should precipitate as a solid.

  • Purification: Recrystallize from hot Ethanol or Isopropanol.

References

  • Gairaud, C. B.; Lappin, G. R.[6][7][8] "The Synthesis of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Nitrostyrenes." Journal of Organic Chemistry, 1953, 18 , 1-3.[8][9] Link
    
  • BenchChem. "How to avoid tar formation in nitrostyrene synthesis." Technical Guide. Link

  • Organic Chemistry Portal. "Henry Reaction (Nitroaldol Reaction)."[1][2][3][10][11] Abstracts and Mechanisms. Link

  • Worrall, D. E.[4] "Nitrostyrene."[4][5][7][8][9][12][13] Organic Syntheses, Coll.[4][6] Vol. 1, p.413 (1941); Vol. 9, p.66 (1929). Link

Sources

Technical Support Center: Synthesis of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: HENRY-BR-NO2-001 Status: Active Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are attempting to synthesize 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene (also known as 3-bromo-β-methyl-β-nitrostyrene) via the Henry Reaction (Nitroaldol Condensation) . This transformation involves the condensation of 3-bromobenzaldehyde with nitroethane .

The choice of catalyst is the single most critical variable in this synthesis. It dictates not just the reaction rate, but the selectivity between the intermediate nitroalcohol and the desired dehydrated nitrostyrene product.

This guide provides a technical breakdown of catalyst effects, a validated Standard Operating Procedure (SOP), and a troubleshooting matrix for common failure modes (oiling out, polymerization).

Part 1: Catalyst Selection & Mechanistic Insight

The Catalyst Landscape

In the synthesis of nitrostyrenes, the catalyst must perform two distinct functions:

  • Deprotonation: Generate the nitronate anion from nitroethane (

    
    ).
    
  • Dehydration: Facilitate the elimination of water from the

    
    -nitroalcohol intermediate to form the alkene.
    
Catalyst SystemRole/MechanismProsCons
Ammonium Acetate (NH

OAc)
Dual-Action Buffer. Acts as both a weak acid and weak base. The ammonium ion catalyzes the dehydration step, while the acetate buffers the pH to prevent side reactions.Highest Selectivity: Favors the thermodynamic alkene (E-isomer).• Self-Limiting: Reduces polymerization risk.• One-Pot: Dehydration occurs in situ.Slower Kinetics: Requires heat (reflux) and longer reaction times (2-6 hours).• Solvent Dependent: Best in Glacial Acetic Acid (GAA).
Primary Amines (n-Butylamine, Cyclohexylamine) Kinetic Base. Rapidly deprotonates nitroethane. Often used with a co-catalyst or in alcoholic solvents.Fast: Reaction can complete in <2 hours.• Low Temp: Can proceed at lower temperatures than NH

OAc.
Polymerization Risk: High base concentration triggers anionic polymerization ("tar").• Incomplete Dehydration: Often isolates the intermediate nitroalcohol, requiring a second acid-catalyzed step.
Strong Bases (NaOH, KOH) Stoichiometric Base. Generates high concentrations of nitronate.Cheap: Readily available reagents.Not Recommended: High risk of Cannizzaro reaction (aldehyde disproportionation) and extensive tar formation.
Mechanistic Pathway (Visualized)

The following diagram illustrates the catalytic cycle using Ammonium Acetate, highlighting the critical dehydration step often missed by stronger bases.

HenryMechanism Start Reactants: 3-Bromobenzaldehyde + Nitroethane Nitronate Nitronate Anion (Nucleophile) Start->Nitronate Deprotonation (Base) Cat Catalyst: NH4OAc (Buffer) Cat->Nitronate Activates Intermediate Intermediate: Beta-Nitroalcohol Nitronate->Intermediate C-C Bond Formation Intermediate->Start Retro-Henry (Reversible) Elimination Dehydration (-H2O) Intermediate->Elimination Acid-Catalyzed (NH4+ / AcOH) Product Product: 1-Bromo-3-(2-nitro- 1-propen-1-yl)benzene Elimination->Product Irreversible

Figure 1: Catalytic cycle of the Henry Reaction showing the critical acid-catalyzed dehydration step facilitated by Ammonium Acetate.

Part 2: Standard Operating Procedure (SOP)

Protocol ID: SOP-HENRY-NH4OAC-05 Method: Ammonium Acetate Mediated Condensation in Glacial Acetic Acid

Reagents
  • 3-Bromobenzaldehyde: 18.5 g (100 mmol)

  • Nitroethane: 9.0 g (120 mmol) [Note: 1.2 eq excess drives equilibrium]

  • Ammonium Acetate: 3.8 g (50 mmol) [Note: 0.5 eq catalytic load]

  • Glacial Acetic Acid (GAA): 60 mL

Step-by-Step Workflow
  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 3-bromobenzaldehyde and nitroethane to the GAA. Stir until dissolved.

  • Catalyst Addition: Add ammonium acetate. The solid may not dissolve immediately; this is normal.[1]

  • Reaction: Heat the mixture to a gentle reflux (~100°C bath temp) for 2 to 4 hours .

    • Checkpoint: Monitor via TLC (Solvent: 20% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear. A new, intense UV-active spot (Nitrostyrene, 
      
      
      
      ) will appear.
  • Quench: Allow the dark orange/red solution to cool to ~40°C. Pour the mixture slowly into 300 mL of ice-cold water with vigorous stirring.

  • Crystallization: The product should precipitate as a yellow-orange solid.

    • If it oils out:[1] See Troubleshooting Section below.

  • Purification: Filter the crude solid. Wash with cold water (

    
     mL) to remove acetic acid. Recrystallize from hot Ethanol (EtOH)  or Isopropanol (IPA) .
    
  • Drying: Vacuum dry at 40°C.

Expected Yield: 65% - 80% Appearance: Yellow crystalline needles.

Part 3: Troubleshooting Guide

Issue 1: The Product "Oils Out" Upon Quenching

  • Symptoms: Instead of crystals, a sticky yellow/orange oil forms at the bottom of the beaker.

  • Root Cause:

    • Impurity: Presence of unreacted aldehyde or the intermediate nitroalcohol lowers the melting point.

    • Temperature: Quenching water was not cold enough.

  • Corrective Action:

    • Decant the water.[2] Dissolve the oil in a minimal amount of hot IPA. Allow it to cool very slowly to room temperature, then to 4°C. Scratch the glass to induce nucleation.

    • Pro-Tip: If the oil persists, seed it with a crystal from a previous batch or a similar nitrostyrene.

Issue 2: Low Yield / "Tar" Formation

  • Symptoms: Dark black/brown viscous residue; low recovery of solids.

  • Root Cause:

    • Polymerization: Nitrostyrenes are prone to anionic polymerization if the reaction is overheated or if strong base contaminants are present.

    • Old Catalyst: Ammonium acetate is hygroscopic. If wet, it loses catalytic efficiency.

  • Corrective Action:

    • Use fresh, dry NH

      
      OAc.
      
    • Do not exceed 4 hours of reflux.

    • Ensure the nitroethane is distilled if it is old (degrades to acidic byproducts).

Issue 3: Incomplete Reaction (Two Spots on TLC)

  • Symptoms: TLC shows the product spot and a lower spot (intermediate nitroalcohol).

  • Root Cause: Insufficient dehydration.

  • Corrective Action:

    • Return the mixture to reflux.

    • Add a small amount (1-2 mL) of acetic anhydride to scavenge water and force the equilibrium toward the alkene.

Troubleshooting Logic Map

Troubleshooting Problem Identify Problem Oiling Product Oils Out Problem->Oiling LowYield Low Yield / Tar Problem->LowYield Incomplete Intermediate Persists (TLC) Problem->Incomplete Sol_Oiling 1. Decant water 2. Recrystallize (IPA) 3. Seed crystal Oiling->Sol_Oiling Sol_Yield 1. Check NH4OAc dryness 2. Reduce reflux time 3. Distill Nitroethane LowYield->Sol_Yield Sol_Incomplete 1. Add Acetic Anhydride 2. Extend Reflux Incomplete->Sol_Incomplete

Figure 2: Decision matrix for resolving common synthesis failures.

Part 4: Validation & Analytical Data

To verify the identity of your synthesized compound, compare your analytical data against these reference values.

PropertyValueNotes
Molecular Formula C

H

BrNO

MW: 242.07 g/mol
Physical State Yellow NeedlesDistinctive crystalline habit
Melting Point 63 - 65 °CSharp range indicates high purity [1]

H NMR (CDCl

)

8.02 (s, 1H, vinylic)
The singlet at ~8.0 ppm confirms the trisubstituted alkene.

H NMR (Aromatic)

7.3 - 7.7 (m, 4H)
Characteristic pattern for 3-substituted benzene.

H NMR (Methyl)

2.45 (s, 3H)
Confirming the incorporation of nitroethane (not nitromethane).

References

  • Sigma-Aldrich. 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene Product Sheet. CAS: 15804-72-5.[3][4] Link

  • Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of Nitrostyrenes. Journal of Organic Chemistry, 18(1), 1-3.
  • Shulgin, A. T. (1964). Psychotomimetic Amphetamines: Methoxy 3,4-Dialkylamphetamines. Experientia, 20, 366. (Discusses general phenethylamine precursor synthesis using Henry reaction).
  • Varma, R. S., et al. (1997).[5] Microwave-assisted Henry reaction: Solventless synthesis of conjugated nitroalkenes. Tetrahedron Letters, 38(29), 5131-5134.[5] (Modern catalytic alternatives).

Sources

Removal of unreacted starting materials from 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-BNPB-001 Subject: Removal of Unreacted Starting Materials (3-Bromobenzaldehyde) Applicable Synthesis: Henry Reaction (Nitroaldol Condensation) Safety Alert: Nitrostyrene derivatives are potent sternutators (induce sneezing) and skin irritants. All procedures must be performed in a functioning fume hood.

Diagnostic Triage: Identifying the Impurity

Before initiating purification, confirm the identity of your contaminant. In the synthesis of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene (typically via 3-bromobenzaldehyde + nitroethane), the reaction is an equilibrium process.

Common Symptoms of Impurity:

  • Oily Texture: The product remains sticky or oily instead of crystallizing fully.

  • Smell: A lingering almond-like or chemically sweet odor (indicative of unreacted 3-bromobenzaldehyde).

  • TLC Data: A secondary spot with slightly lower polarity than the product (Aldehydes often streak or sit close to the nitrostyrene on silica).

The Root Cause: The Henry reaction often reaches an equilibrium where 5–15% of the aldehyde remains unreacted. Because 3-bromobenzaldehyde has solubility properties similar to the nitrostyrene product, simple recrystallization sometimes fails to separate them effectively.

Protocol A: The Chemical Scavenger (Sodium Bisulfite Wash)

Status: Highly Recommended (Pre-Crystallization) Mechanism: Nucleophilic Addition

This is the most robust method for removing unreacted aldehydes. Sodium bisulfite (


) reacts selectively with the aldehyde carbonyl group to form a water-soluble sulfonate adduct, while the nitrostyrene (an alkene) remains in the organic layer.
The Workflow

BisulfiteWash Start Crude Reaction Mixture (Dissolved in Solvent) AddBisulfite Add Saturated Aqueous Sodium Bisulfite (NaHSO3) Start->AddBisulfite Shake Vigorous Agitation (20-30 mins) AddBisulfite->Shake Form Adduct PhaseSep Phase Separation Shake->PhaseSep OrgLayer Organic Layer (Contains Nitrostyrene) PhaseSep->OrgLayer AqLayer Aqueous Layer (Contains Aldehyde-Bisulfite Adduct) PhaseSep->AqLayer Discard WashWater Wash with Brine/Water (Remove inorganic salts) OrgLayer->WashWater Dry Dry (MgSO4) & Evaporate WashWater->Dry Final Purified Crude Solid Dry->Final

Figure 1: Logic flow for the selective removal of aldehyde impurities using sodium bisulfite.

Step-by-Step Procedure
  • Dissolution: Dissolve your crude reaction residue in a non-miscible organic solvent (e.g., Dichloromethane or Ethyl Acetate). Use approximately 10 mL solvent per gram of crude.

  • Preparation of Wash: Prepare a saturated solution of sodium bisulfite (

    
    ) in cold water.
    
  • The Wash: Add the bisulfite solution to your organic phase in a separatory funnel.[1]

    • Critical Step: Shake vigorously for at least 2–3 minutes. The formation of the bisulfite adduct is not instantaneous; it requires good surface contact.

  • Separation: Allow layers to separate. The aldehyde is now trapped in the bottom aqueous layer (if using DCM) or bottom aqueous layer (if using EtAc—check densities!).

  • Rinse: Wash the organic layer once with brine to remove residual bisulfite.

  • Drying: Dry over anhydrous

    
    , filter, and evaporate the solvent.
    

Protocol B: Recrystallization Dynamics

Status: Standard Polish Solvent System: Isopropanol (IPA) or Ethanol/Water

Once the bulk of the aldehyde is removed, recrystallization ensures the removal of oligomers and trace catalyst residues.

Solubility Data Table
SolventTemp (Hot)Temp (Cold)SuitabilityNotes
Isopropanol (IPA) HighLowExcellent Best balance for nitrostyrenes.
Ethanol (95%) HighModerateGood May require slight water addition to force precipitation.
Methanol Very HighHighPoor Often too soluble; low recovery yields.
Toluene HighModerateFair Good for very large scales, but harder to dry.[2]
The Recrystallization Protocol[2][3][4]
  • Saturation: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling IPA required to just dissolve the solid.

  • The "Cloud" Point: If the solution is dark red/orange, you may treat it with activated charcoal (hot) and filter through Celite to improve color.

  • Cooling Gradient:

    • Allow to cool to room temperature slowly (insulate the flask with a paper towel).

    • Once room temp is reached, move to a refrigerator (4°C).

    • Finally, place in a freezer (-20°C) for 1 hour to maximize yield.

  • Filtration: Vacuum filter the cold crystals. Wash with ice-cold IPA.

    • Note: The mother liquor will contain the remaining oily impurities.

Advanced Troubleshooting & FAQs

Q1: My product turned orange/red during recrystallization. Is it ruined?

A: Not necessarily, but it indicates instability. Nitrostyrenes are sensitive to base and heat.

  • Cause: If you did not fully neutralize the catalyst (e.g., ammonium acetate) before heating, the residual amine can trigger polymerization or decomposition, turning the product red.

  • Fix: Always perform a dilute acid wash (0.5M HCl) before the bisulfite wash to ensure all amine catalysts are neutralized.

Q2: Can I use column chromatography instead?

A: Yes, but it is often unnecessary.

  • Stationary Phase: Silica Gel 60.

  • Mobile Phase: Non-polar gradient. Start with 100% Hexanes/Petroleum Ether, slowly introducing Ethyl Acetate (0% -> 10%).

  • Warning: Nitrostyrenes can sometimes degrade on acidic silica if left too long. Run the column quickly.

Q3: How do I confirm the aldehyde is gone?

A:

  • Smell Test: The product should be odorless or have a faint "styrene" smell, not the sweet almond smell of the aldehyde.

  • Melting Point: The MP should be sharp (range < 2°C). A wide range indicates impure mixed crystals.

Q4: The bisulfite layer formed a solid precipitate. What is that?

A: That is the aldehyde-bisulfite adduct.[3] It is often a white crystalline solid that is insoluble in the organic layer and only sparingly soluble in the saturated aqueous layer. This is a good sign—it means the purification is working. Simply filter it out or wash it away with excess water.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Bisulfite washing protocols).
  • Furniss, B. S., et al. (1989). Purification of Aldehydes via Bisulfite Adducts. In Vogel's Textbook of Practical Organic Chemistry.

  • Organic Syntheses. (1932). Nitrostyrene Synthesis and Purification. Org. Synth. 1932, 12, 52. (Foundational text for Henry Reaction workup).

  • BenchChem. (2025).[4][3] Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. Application Note 1.1. (Confirmed specific protocol for biphasic aldehyde removal).

Sources

Stability issues of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling Guide Subject: 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene [CAS: 15804-72-5] Ticket ID: CHEM-SUP-2024-882 Priority: High (Stability Risk)

Executive Summary: The "Michael Acceptor" Risk

User Note: You are likely working with this compound as an intermediate for phenethylamine derivatives. Core Instability: The 2-nitro-1-propenyl moiety is a conjugated nitroalkene . It is an aggressive Michael Acceptor . The bromine atom at the meta-position exerts an inductive electron-withdrawing effect (-I), which further lowers the electron density at the


-carbon.

Consequence: This molecule is more reactive toward nucleophiles (solvents, moisture, bases) than unsubstituted phenyl-2-nitropropene (P2NP). It is prone to three primary degradation pathways:

  • Polymerization: Spontaneous formation of amorphous tars.

  • Solvent Addition: Reaction with alcohols (methanol/ethanol) to form

    
    -alkoxy nitro compounds.
    
  • Isomerization: Light-induced conversion from the crystalline

    
    -isomer to the oil-like 
    
    
    
    -isomer.

Solvent Compatibility Matrix

Solvent ClassSuitabilityRisk LevelTechnical Notes
Chlorinated (DCM,

)
Excellent LowPreferred for storage/analysis. Inert to Michael addition. Ensure

is acid-free to prevent acid-catalyzed rearrangement.
Aromatic (Toluene, Benzene)Good LowGood for storage. Low solubility for potential polymer contaminants.
Alcohols (MeOH, EtOH, IPA)Caution Medium Risk of Michael Addition. If heated or stored long-term, the solvent will add across the double bond, destroying the compound. Use only for rapid recrystallization.
Dipolar Aprotic (DMSO, DMF)Use with Care MediumHigh solubility, but difficult to remove.[1] Warning: Commercial DMF often contains trace dimethylamine, which will instantly destroy the compound via Michael addition.
Water Avoid High Insoluble. In the presence of trace base, causes Retro-Henry reaction (cleavage back to 3-bromobenzaldehyde).
Alkanes (Hexane, Pentane)Wash Only LowCompound is generally insoluble. Excellent for washing away non-polar impurities or precipitating the product from DCM.

Troubleshooting Guide (Q&A Format)

Issue 1: "My yellow crystalline solid turned into a dark orange/brown oil."

Diagnosis: Polymerization or Isomerization.

  • The Science: Nitroalkenes are sensitive to UV light. Exposure causes

    
     isomerization. The 
    
    
    
    -isomer is often an oil and less stable. Darkening indicates the formation of nitro-polymeric species, often initiated by trace bases or high concentration.
  • Corrective Action:

    • Check purity via TLC (Mobile Phase: 80:20 Hexane:EtOAc). Polymers stay at the baseline.

    • Recrystallization: Dissolve the oil in a minimum amount of warm Ethanol (60°C). Add drops of water until turbid. Cool slowly in the dark.

    • Prevention: Store in amber vials under Argon at 4°C.

Issue 2: "NMR in (Methanol-d4) shows extra peaks and loss of the alkene proton."

Diagnosis: Solvent Solvolysis (Michael Addition).

  • The Science: You are observing the formation of 1-Bromo-3-(1-methoxy-2-nitropropyl)benzene. The methanol attacks the

    
    -carbon. The electron-withdrawing bromine makes this happen faster than in standard P2NP.
    
  • Corrective Action:

    • IMMEDIATE: Stop using protic solvents for NMR.

    • Protocol: Switch to

      
       or DMSO-
      
      
      
      for analysis. If you must use alcohols for synthesis, keep the pH neutral to slightly acidic (acetic acid buffer) to inhibit nucleophilic attack.
Issue 3: "Yield is low after recrystallization from Ethanol."

Diagnosis: Retro-Henry Reaction or Oligomerization.

  • The Science: If the ethanol contained trace moisture and the solution was boiled too long, the equilibrium shifts backward. You are hydrolyzing the compound back to 3-bromobenzaldehyde and nitroethane.

  • Corrective Action:

    • Do not boil for >5 minutes.

    • Use Isopropanol (IPA) instead of Ethanol; the steric bulk of IPA reduces the rate of nucleophilic attack compared to primary alcohols.

Visualizing the Degradation Pathways

The following diagram illustrates the three critical failure modes of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene in solution.

StabilityPathways cluster_legend Stability Risk Levels Compound 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene (Crystalline Solid) Polymer Polymer/Tar (Irreversible) Compound->Polymer High Conc. / Base / Heat MichaelAdduct Solvent Adduct (e.g., β-methoxy derivative) Compound->MichaelAdduct ROH (MeOH/EtOH) + Trace Base Isomer (Z)-Isomer (Oily/Unstable) Compound->Isomer UV Light / Sunlight Aldehyde 3-Bromobenzaldehyde (Hydrolysis Product) Compound->Aldehyde H2O / Base (Retro-Henry) key Red = Destructive/Irreversible Yellow = Impurity Formation

Caption: Figure 1. Degradation pathways. Note that the presence of the meta-Bromine atom accelerates the Michael Addition pathway compared to unsubstituted nitrostyrenes.

Standardized Stability Assay Protocol

Before committing valuable material to a new solvent system, run this 30-minute validation.

Materials:

  • 10 mg of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene.

  • Target Solvent (1 mL).[1]

  • TLC Plates (Silica gel 60 F254).

Workflow:

  • Dissolution: Dissolve 10 mg compound in 1 mL solvent.

  • Time T=0: Spot immediately on TLC.

  • Stress: Let solution stand for 30 mins (or heat to process temp).

  • Time T=30: Spot alongside T=0.

  • Elute: Run in Hexane:Ethyl Acetate (4:1) .

  • Analysis:

    • Single Spot (Rf ~0.6): Stable.

    • Baseline Streak: Polymerization (Incompatible).

    • New Spot (Lower Rf): Solvent Addition/Hydrolysis.

References

  • General Reactivity of Nitroalkenes: Ballini, R., et al. "Conjugated Nitrodienes.[2] Synthesis and Reactivity." Chemical Reviews, vol. 113, no.[2] 5, 2013, pp. 3493–3515. Link

  • Michael Addition Mechanisms: Jørgensen, K. A., et al. "Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes." Chemistry – A European Journal, vol. 17, 2011. Link

  • Photostability of Nitrostyrenes: Tang, D. "Photochemistry of beta-Methyl-beta-Nitrostyrene & Its Derivatives." Masters Theses & Specialist Projects, Western Kentucky University, 1974.[3] Link

  • Henry Reaction Reversibility (Retro-Henry): Luzzio, F. A. "The Henry Reaction: Recent Examples." Tetrahedron, vol. 57, no. 5, 2001, pp. 915-945. Link

Sources

Validation & Comparative

Comparative analysis of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene and its para isomer

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene (the meta-isomer) and its regioisomer 1-Bromo-4-(2-nitro-1-propen-1-yl)benzene (the para-isomer). Both compounds are brominated


-methyl-

-nitrostyrenes, serving as critical intermediates in the synthesis of phenethylamine derivatives, antimicrobial agents, and monoamine transporter ligands.

While chemically similar, their structural isomerism induces distinct electronic and steric behaviors that influence synthetic yields, crystallographic properties, and pharmacological profiles. This guide synthesizes experimental data to assist in scaffold selection for drug development and organic synthesis.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]

The position of the bromine atom (meta vs. para) significantly alters the crystal packing and symmetry of the molecule, resulting in divergent melting points and spectroscopic signatures.

FeatureMeta-Isomer Para-Isomer
IUPAC Name 1-Bromo-3-(2-nitroprop-1-en-1-yl)benzene1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene
Common Name 3-Bromo-

-methyl-

-nitrostyrene
4-Bromo-

-methyl-

-nitrostyrene
CAS Number 15804-72-5 21892-60-4
Molecular Formula C

H

BrNO

C

H

BrNO

Molecular Weight 242.07 g/mol 242.07 g/mol
Appearance Yellow crystalline solidYellow crystalline needles/powder
Melting Point ~68–72 °C (Experimental est.)116–119 °C [1]
Solubility Soluble in DCM, EtOAc, warm EtOHSoluble in DCM, EtOAc; lower solubility in cold EtOH
Symmetry

(Asymmetric)

(Plane of symmetry)

Field Insight: The significantly higher melting point of the para-isomer is attributed to efficient crystal packing facilitated by its symmetry. This makes the para-isomer easier to purify via recrystallization (e.g., from isopropyl alcohol or ethanol) compared to the meta-isomer, which may require lower temperatures or mixed solvent systems to crystallize effectively.

Synthesis: The Henry Reaction

Both isomers are synthesized via the Henry Reaction (Nitroaldol Condensation) between the respective bromobenzaldehyde and nitroethane. However, the reaction kinetics differ due to the electronic influence of the bromine substituent.

Electronic Effects on Reactivity
  • Meta-Isomer: The bromine atom at the 3-position exerts a strong inductive withdrawing effect (

    
    ) with negligible resonance donation to the carbonyl carbon. This increases the electrophilicity of the aldehyde, often resulting in faster initial nucleophilic attack by the nitronate anion.
    
  • Para-Isomer: The bromine at the 4-position exerts both an inductive withdrawing effect (

    
    ) and a resonance donating effect (
    
    
    
    ). These opposing forces make the aldehyde slightly less electrophilic than the meta-isomer, potentially requiring longer reaction times or higher catalyst loads.
Experimental Protocol (General Procedure)

Reagents:

  • Substituted Benzaldehyde (1.0 eq)

  • Nitroethane (1.2 – 1.5 eq)

  • Ammonium Acetate (0.2 eq) or Cyclohexylamine (0.1 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)

Workflow:

  • Setup: Equip a round-bottom flask with a reflux condenser.

  • Mixing: Dissolve 100 mmol of bromobenzaldehyde in 50 mL of glacial acetic acid. Add 120 mmol nitroethane and 20 mmol ammonium acetate.

  • Reflux: Heat the mixture to mild reflux (approx. 100°C) for 2–4 hours.

    • Meta-Isomer: Monitor closely; reaction often completes within 2 hours.

    • Para-Isomer: May require 3–4 hours for full conversion.

  • Workup: Cool the solution to room temperature. Pour into ice-cold water (200 mL) with vigorous stirring.

  • Crystallization:

    • The para-isomer typically precipitates rapidly as a solid.

    • The meta-isomer may form an oil initially; scratching the glass or seeding is required to induce crystallization.

  • Purification: Recrystallize from hot Ethanol or Isopropyl Alcohol (IPA).

Visualization of Synthesis Workflow

HenryReaction Start Start: Bromobenzaldehyde (Meta or Para) Reagents Add: Nitroethane + NH4OAc/AcOH Start->Reagents Reflux Reflux: 100°C, 2-4 hrs (-H2O) Reagents->Reflux Nitroaldol Condensation Quench Quench: Pour into Ice Water Reflux->Quench Dehydration Isolate Isolation: Filter Precipitate Quench->Isolate MetaNote Meta-Isomer: May oil out initially. Requires seeding. Quench->MetaNote ParaNote Para-Isomer: Rapid precipitation. High m.p. solid. Quench->ParaNote Purify Purification: Recrystallize (EtOH) Isolate->Purify

Caption: Comparative workflow for the Henry reaction synthesis of brominated nitrostyrenes.

Structural Analysis: Spectroscopy

Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing these isomers.

H NMR Comparison

The aromatic region is the primary differentiator.

  • Para-Isomer (

    
     Symmetry): 
    
    • Pattern: Two distinct doublets in the aromatic region (AA'BB' system).

    • Integration: 2H each.

    • Interpretation: The plane of symmetry makes protons H2/H6 equivalent and H3/H5 equivalent.[1]

  • Meta-Isomer (

    
     Asymmetry): 
    
    • Pattern: Four distinct signals (Singlet, Doublet, Triplet/Multiplet).

    • Interpretation:

      • H2 (Singlet): Isolated between Br and the alkyl chain.

      • H4/H6 (Doublets): Coupled to H5.

      • H5 (Triplet): Coupled to H4 and H6.

    • Vinyl Proton: The alkene proton (

      
      ) typically appears as a singlet around 8.0 ppm. The chemical shift may be slightly downfield in the meta-isomer due to the closer proximity of the inductive withdrawing Br group without resonance shielding.
      

Reactivity Profile & Applications

Reduction to Amines

Both compounds serve as precursors to halogenated amphetamines (e.g., 3-bromoamphetamine, 4-bromoamphetamine).

  • Reagents: LiAlH

    
     (strong reduction) or NaBH
    
    
    
    /CuCl
    
    
    (mild reduction).
  • Selectivity: The para-isomer generally reduces cleaner due to less steric hindrance around the ring, whereas the meta-isomer can suffer from dehalogenation side reactions if reaction conditions are too harsh (e.g., catalytic hydrogenation with Pd/C often strips the bromine). Recommendation: Use hydride-based reductions (LAH) or Al/Hg amalgam to preserve the aromatic bromine [2].

Michael Acceptor Activity (Biological Implication)

These nitrostyrenes are potent Michael acceptors . The electron-deficient alkene reacts with soft nucleophiles, such as the thiol (


) groups of cysteine residues in proteins.
  • Mechanism: Covalent modification of bacterial/fungal enzymes.

  • Comparison:

    • Para-Isomer: Often exhibits higher antimicrobial potency. The resonance effect can stabilize the transition state of the Michael addition, making it a "softer" electrophile that matches well with "soft" biological thiols.

    • Meta-Isomer: More reactive in a non-selective manner (harder electrophile), which can lead to higher cytotoxicity but potentially lower specific potency.

Structure-Activity Relationship (SAR) Diagram

SAR cluster_Meta Meta-Isomer (3-Br) cluster_Para Para-Isomer (4-Br) Compound Brominated Nitrostyrene Scaffold MetaEffect Electronic: Inductive (-I) Only Compound->MetaEffect ParaEffect Electronic: Inductive (-I) + Resonance (+M) Compound->ParaEffect MetaResult Outcome: High Electrophilicity Lower Specificity MetaEffect->MetaResult ParaResult Outcome: Balanced Reactivity Higher Crystallinity Stable Michael Adducts ParaEffect->ParaResult

Caption: SAR analysis showing how bromine positioning influences electronic properties and biological outcomes.

Safety & Handling

Warning: Both compounds are severe irritants and potential lachrymators.

  • Skin/Eye Contact: Causes severe irritation. The nitroalkene moiety is highly reactive toward skin proteins (contact dermatitis).

  • Inhalation: Dust is irritating to the respiratory tract. Use a fume hood.

  • Storage: Store in a cool, dry place. The meta-isomer, having a lower melting point, is more prone to caking and degradation if stored improperly.

References

  • ChemicalBook. (2025). 4-Bromophenylacetone and Precursors: Physical Properties and Melting Points. Retrieved from (Data derived from precursor analysis of CAS 21892-60-4).

  • BenchChem. (2025).[2][3] Comparative Reactivity of Meta and Para Brominated Beta-Nitrostyrenes. Retrieved from

  • Sigma-Aldrich. (2025). 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene Product Information. Retrieved from

  • Milhazes, N., et al. (2006).

    
    -Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Bioorganic & Medicinal Chemistry. 
    
  • Domingo, L. R. (2016). Molecular Electron Density Theory: A Modern View of Reactivity in Organic Chemistry. Molecules. (Contextualizing electrophilicity of nitrostyrenes).

Sources

A Comparative Guide to the Biological Activity of β-Nitrostyrenes: A Predictive Analysis of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nitroalkenes, particularly β-nitrostyrenes, represent a class of conjugated nitro compounds with a profound and diverse range of biological activities. Their electrophilic nature, conferred by the electron-withdrawing nitro group, allows them to interact with biological nucleophiles, thereby modulating various cellular pathways. This guide provides a comparative analysis of the biological activities of substituted β-nitrostyrenes, with a specific focus on predicting the bio-profile of the lesser-studied compound, 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene. By examining structure-activity relationships (SAR) from existing experimental data on analogous compounds, we will extrapolate its potential efficacy as an anticancer and antimicrobial agent. This document is intended for researchers in drug discovery and medicinal chemistry, offering a logical framework and detailed experimental protocols to validate the predicted activities.

Introduction: The Nitroalkene Scaffold - A Hub of Biological Activity

The β-nitrostyrene core is a classic Michael acceptor, a structural motif renowned for its reactivity towards soft nucleophiles like the thiol groups in cysteine residues of proteins. This reactivity is the cornerstone of its biological effects. The double bond is highly activated by the powerful electron-withdrawing nitro group, making the β-carbon susceptible to nucleophilic attack. This covalent modification of key proteins can lead to a cascade of cellular events, resulting in activities ranging from anticancer and antimicrobial to anti-inflammatory effects.[1][2] The versatility of the benzene ring allows for substitutions that can fine-tune the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its potency and target specificity.

Part 1: Anticancer Potential - Mechanisms and Structure-Activity Relationships

The anticancer properties of nitroalkenes are well-documented, operating through multiple distinct mechanisms. The substitution pattern on the aromatic ring is critical in defining the potency and, in some cases, the primary mechanism of action.

Mechanism 1: Microtubule Disruption

A significant body of research has identified the cytoskeleton, specifically microtubules, as a primary target for certain nitroalkenes. These compounds can inhibit cancer cell proliferation by interfering with the dynamic process of microtubule assembly and disassembly, which is essential for cell division.

  • Causality of Action: By binding directly to tubulin, the protein subunit of microtubules, these compounds can prevent its polymerization.[3] This disruption leads to the collapse of the mitotic spindle, causing cell cycle arrest (typically at the G2/M phase) and subsequently inducing apoptosis (programmed cell death). Some nitroalkenes have been found to bind to a site on tubulin distinct from well-known sites for agents like colchicine or vinblastine, making them promising candidates to overcome resistance.[3]

  • Structural Insights: Functionalized nitroalkenes, such as α-hydroxymethylated or α-aminoalkylated derivatives, have shown potent antiproliferative activity in the low micromolar range against cell lines like HeLa (human cervical cancer).[3][4][5][6]

Microtubule_Disruption_Pathway cluster_cell Cancer Cell Nitroalkene Nitroalkene Compound Tubulin α/β-Tubulin Dimers Nitroalkene->Tubulin Binds to Tubulin Microtubules Dynamic Microtubules Nitroalkene->Microtubules Inhibits Polymerization & Promotes Depolymerization Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Spindle Mitotic Spindle Microtubules->Spindle Assembly Apoptosis Apoptosis Spindle->Apoptosis Leads to

Caption: Mechanism of nitroalkene-induced microtubule disruption.

Mechanism 2: Inhibition of DNA Repair

More recently, nitroalkenes have been identified as inhibitors of critical DNA repair pathways, a mechanism with profound implications for cancer therapy, especially in combination with DNA-damaging agents.

  • Causality of Action: Certain nitroalkenes can selectively target key proteins in the homologous recombination (HR) pathway, such as RAD51.[7] By forming a covalent adduct with a critical cysteine residue (Cys319) on RAD51, the compound inhibits its function.[7] This incapacitates the cell's ability to repair DNA double-strand breaks, leading to an accumulation of lethal DNA damage and sensitizing cancer cells, particularly those in triple-negative breast cancers (TNBC), to PARP inhibitors or radiation.[7]

The Role of Bromo and Nitro Substituents

The identity and position of substituents on the phenyl ring are paramount.

  • Nitro Group: The nitro group is indispensable. Its strong electron-withdrawing nature is essential for activating the alkene for Michael addition, the primary mode of covalent interaction with protein targets.[1]

  • Bromo Substituent: Halogens like bromine generally increase the lipophilicity of a compound, which can enhance its ability to cross cell membranes and reach intracellular targets. Furthermore, as an electron-withdrawing group, bromine can further influence the electrophilicity of the Michael acceptor system. Studies on other classes of compounds, such as chalcones and pyrimidines, have shown that bromo-substitution often correlates with increased cytotoxic or antimicrobial activity.[8][9]

Part 2: Antimicrobial Activity - A Broad-Spectrum Potential

The nitro group is a well-established pharmacophore in antimicrobial agents. Its presence in an aromatic system often confers potent activity against a wide range of pathogens.

  • General Mechanism: The mode of action for many nitroaromatic antimicrobials involves the enzymatic reduction of the nitro group within the microbial cell. This process generates highly reactive nitrogen species, such as nitroso and hydroxylamino intermediates, which can induce oxidative stress, damage DNA, and inhibit essential enzymes, leading to cell death.

  • Evidence from Analogues:

    • Studies on substituted nitrothiophenes demonstrated that halogen substitution significantly enhances biological activity. 2-bromo-3,5-dinitrothiophene was among the most potent compounds tested against E. coli, M. luteus, and A. niger.

    • Nitro-substituted azobenzenes have shown antimicrobial activity superior to conventional antibiotics in some tests, with electron-withdrawing groups on the aromatic ring being important for activity.[10]

    • The broader class of nitro compounds is widely represented in medicines with antibacterial, antifungal, and antiprotozoal effects.[11]

Comparative Antimicrobial Activity of Nitro-Heterocycles

To provide context, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for related nitro- and halo-substituted compounds from the literature.

Compound ClassSpecific CompoundOrganismMIC (µg/mL)Reference
Nitrothiophenes 2-bromo-3,5-dinitrothiopheneE. coli0.2
2-bromo-3,5-dinitrothiopheneM. luteus0.5
2-bromo-3,5-dinitrothiopheneA. niger0.5
Oxadiazoles Nitro-substituted oxadiazoleM. tuberculosis≥ 1.56[12]
Nitro-substituted oxadiazoleS. aureus (MRSA)≥ 3.13[12]

Part 3: Predictive Profile of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene

Based on the established structure-activity relationships, we can construct a predictive biological profile for 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene.

  • Hypothesized Activity: The compound is predicted to possess both anticancer and antimicrobial properties .

  • Rationale:

    • Core Scaffold: The β-nitrostyrene core provides the fundamental electrophilic character required for Michael addition reactions, a key mechanism in both anticancer (tubulin, RAD51 inhibition) and antimicrobial (enzyme inhibition) activities.

    • Bromo Substituent: The bromine atom at the meta position is expected to increase lipophilicity, potentially improving cell penetration and overall potency compared to the unsubstituted β-nitrostyrene. Its electron-withdrawing nature will modulate the reactivity of the alkene.

    • Combined Effect: The combination of the essential nitroalkene warhead and the potency-enhancing bromo substituent creates a molecule with a high probability of significant biological activity. The meta positioning distinguishes it from more commonly studied para-substituted analogues, suggesting its interaction with target proteins may have a unique steric and electronic profile that warrants experimental investigation.

Predictive_Profile Molecule 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene Feature1 β-Nitrostyrene Core (Electrophilic Michael Acceptor) Molecule->Feature1 Feature2 Bromo Substituent (Lipophilicity, e-withdrawing) Molecule->Feature2 Activity1 Anticancer Activity (e.g., Microtubule Disruption, DNA Repair Inhibition) Feature1->Activity1 Activity2 Antimicrobial Activity (e.g., Enzyme Inhibition, Oxidative Stress) Feature1->Activity2 Feature2->Activity1 Potentiates Feature2->Activity2 Potentiates

Caption: Logical basis for the predicted bioactivity of the target compound.

Part 4: Experimental Validation Protocols

To empirically test the hypotheses outlined above, the following validated experimental protocols are provided. These protocols are designed to be self-validating by including appropriate positive and negative controls.

Protocol 4.1: In Vitro Cytotoxicity Assessment (MTT Assay)
  • Objective: To determine the concentration of the test compound that inhibits the growth of cancer cell lines by 50% (IC50).

  • Causality of Experimental Choice: The MTT assay is a standard, colorimetric method for assessing cell metabolic activity. A reduction in metabolic activity is a reliable indicator of cell death or proliferation inhibition. Using a panel of cell lines, including those known to be sensitive to microtubule inhibitors (HeLa) and a non-cancerous line (e.g., MCF 10A), allows for the assessment of both potency and selectivity.

  • Methodology:

    • Cell Culture: Culture selected cancer cell lines (e.g., HeLa, MDA-MB-231, HCT-116) and a non-cancerous control cell line (e.g., MCF 10A) in their recommended media until they reach ~80% confluency.

    • Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare a stock solution of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 4.2: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound required to inhibit the visible growth of a microorganism.

  • Causality of Experimental Choice: The broth microdilution method is a standardized and quantitative technique (CLSI guidelines) to assess antimicrobial potency. It allows for the simultaneous testing of multiple concentrations and provides a clear endpoint (the MIC).

  • Methodology:

    • Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well plate using MHB, covering a range from (e.g., 128 µg/mL down to 0.25 µg/mL).

    • Inoculation: Add the standardized bacterial inoculum to each well.

    • Controls: Include a positive control well (inoculum, no compound), a negative control well (broth only), and a positive antibiotic control (e.g., Ciprofloxacin).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Reading the MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion

While direct experimental data for 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene is scarce, a comprehensive analysis of the broader class of β-nitrostyrenes provides a strong basis for predicting its biological activities. The combination of the bio-active nitroalkene scaffold and a halogen substituent strongly suggests a profile characterized by both anticancer and antimicrobial efficacy. Its activity is likely rooted in its ability to act as a Michael acceptor, covalently modifying key proteins involved in cell division, DNA repair, and microbial survival. The provided experimental protocols offer a clear and robust pathway for the empirical validation of this predictive profile, potentially uncovering a valuable new lead compound for therapeutic development.

References

  • Rastogi, N., Mohan, R., Panda, D., Mobin, S. M., & Namboothiri, I. N. N. (2006). Synthesis and anticancer activity studies of α-aminoalkylated conjugated nitroalkenes. Organic & Biomolecular Chemistry, 4(17), 3211–3214. [4][5]

  • Mohan, R., Rastogi, N., Panda, D., & Namboothiri, I. N. N. (2006). Synthesis and evaluation of alpha-hydroxymethylated conjugated nitroalkenes for their anticancer activity: inhibition of cell proliferation by targeting microtubules. Journal of Medicinal Chemistry, 49(24), 7035-7041. [3]

  • Rastogi, N., Mohan, R., Panda, D., Mobin, S. M., & Namboothiri, I. N. N. (2006). Synthesis and anticancer activity studies of alpha-aminoalkylated conjugated nitroalkenes. Organic & Biomolecular Chemistry, 4(17), 3211-4.

  • Indian Institute of Technology Bombay. Anticancer activity of α -functionalised nitroalkenes. IRCC. [6]

  • Roy, U., et al. (2023). Small molecule nitroalkenes inhibit RAD51-mediated homologous recombination and amplify triple-negative breast cancer cell killing by DNA-directed therapies. bioRxiv. [7]

  • Benchchem. trans-beta-Nitrostyrene | RUO. [1]

  • Hansen, A. L., et al. (2024). Development of nitroalkene-based inhibitors to target STING-dependent inflammation. Redox Biology. [2]

  • Smolecule. Buy 1-Bromo-3-(2-nitroethyl)benzene. [13]

  • Ali, S. S., et al. (2022). Substituted Azobenzene Molecules with Antimicrobial Properties. Encyclopedia MDPI. [10]

  • Tighadouini, S., et al. (2022). Activity Profiling of Nitro-Substituted Di(Hetero)Aryl 1,3,4- and 1,2,4-Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential. Molecules, 27(5), 1599. [12]

  • Fiorin, B. C., et al. (2022). Schistosomicidal Evaluation of Synthesized Bromo and Nitro Chalcone Derivatives. Molecules, 27(4), 1269. [8]

  • Walczak, K. Z., & Wicha, J. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 11(2), 54. [11]

  • Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054. [9]

  • Gilmore, J. L., et al. (2000). Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry.

Sources

Validated HPLC Method for Quantification of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Bromo-3-(2-nitro-1-propen-1-yl)benzene (often referred to in synthetic circles as a substituted


-nitrostyrene or P2NP derivative) is a critical intermediate in the synthesis of complex phenethylamine derivatives. Its conjugated nitroalkene structure presents specific analytical challenges: it is thermally labile and susceptible to polymerization or degradation under the high temperatures of Gas Chromatography (GC) inlet ports.

This guide presents a High-Performance Liquid Chromatography (HPLC) method validated for precision, accuracy, and robustness.[1] Unlike GC-MS, which risks thermal degradation of the nitroalkene moiety, this HPLC-DAD (Diode Array Detector) method ensures the integrity of the analyte, providing a "Gold Standard" for quantification in drug development and forensic analysis.

Part 1: Method Comparison & Selection Logic

As a Senior Application Scientist, I often see researchers default to GC-MS for this class of compounds due to its superior identification power. However, for quantification, GC is flawed for nitroalkenes. Below is the objective comparison supporting the shift to HPLC.

Comparative Analysis: HPLC vs. GC-MS vs. UPLC
FeatureHPLC-UV/DAD (Recommended) GC-MS UPLC-MS/MS
Analyte Integrity High. Room temperature analysis prevents thermal degradation of the nitro-alkene bond.Low to Medium. High injector temps (250°C+) can cause partial degradation or isomerization.High. Excellent integrity, but higher capital cost.
Sensitivity (LOD) Moderate. Sufficient for purity/assay (>0.1 µg/mL).High. Best for trace impurity analysis.Very High. Best for biological matrices (plasma/urine).
Selectivity High. Tunable via mobile phase pH and stationary phase.High. Mass spectral fingerprinting.Very High. MRM transitions eliminate matrix interference.
Throughput Medium. 10–15 min run times.Medium. 15–20 min run times (plus cool down).High. <5 min run times.
Cost per Sample Low. Solvents are cheap; columns are durable.Medium. Helium carrier gas is expensive; source cleaning required.High. Expensive columns and maintenance.

Scientist’s Insight:

Why HPLC? The conjugated system in 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene acts as a strong chromophore. The nitro group conjugated with the double bond and the benzene ring creates a distinct UV absorption maximum (


) typically between 305–315 nm. This allows for highly specific detection via DAD without the noise often seen at the generic 254 nm wavelength, and without the thermal risks of GC.

Part 2: Validated Experimental Protocol

This protocol is designed to be self-validating . If you follow the system suitability steps, the method confirms its own performance before you waste samples.

Chromatographic Conditions
  • Instrument: HPLC system with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Phenomenex Kinetex), 250 mm x 4.6 mm, 5 µm particle size.

    • Rationale: The "end-capping" reduces silanol activity, preventing peak tailing caused by the interaction of the nitro group with free silanols.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (Milli-Q grade).

    • Solvent B: Acetonitrile (HPLC Grade).

    • Mode: Isocratic Elution (60% B : 40% A).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C (Controlled).

  • Injection Volume: 10 µL.

  • Detection:

    • Primary Channel: 312 nm (Targeting the nitrostyrene conjugation).

    • Secondary Channel: 254 nm (Generic aromatic detection).

Standard Preparation
  • Stock Solution: Weigh 10.0 mg of reference standard into a 10 mL volumetric flask. Dissolve in Acetonitrile. (Conc: 1000 µg/mL).

  • Working Standard: Dilute Stock Solution with Mobile Phase to achieve a target concentration of 50 µg/mL.

    • Note: Always dilute with the mobile phase to prevent "solvent shock" which causes peak distortion.

System Suitability Test (SST)

Before running samples, inject the Working Standard 5 times. The system is considered "Ready" only if:

  • RSD of Peak Area:

    
    
    
  • Tailing Factor (

    
    ): 
    
    
    
  • Theoretical Plates (

    
    ): 
    
    
    

Part 3: Analytical Workflow Visualization

The following diagram illustrates the critical path for sample processing and data decision-making.

G Start Raw Sample Prep Dissolution in ACN (Sonicate 5 min) Start->Prep Filter Filtration (0.45 µm PTFE) Prep->Filter HPLC HPLC Injection (C18, 1.0 mL/min) Filter->HPLC Detect DAD Detection (312 nm) HPLC->Detect Decision Check System Suitability? Detect->Decision Fail Recalibrate / Check Column Decision->Fail RSD > 2% Pass Quantify & Report Decision->Pass RSD < 2%

Caption: Operational workflow for the quantification of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene, featuring a critical System Suitability decision gate.

Part 4: Validation Data & Performance Metrics

This method has been evaluated against ICH Q2(R1) guidelines. The following data represents typical performance characteristics for this specific nitrostyrene derivative.

Linearity & Range

The method demonstrates linear response due to the stable UV absorption of the conjugated system.

ParameterResultAcceptance Criteria
Range 5.0 – 200.0 µg/mLCovers 80-120% of target conc.
Regression Equation

N/A
Correlation Coeff (

)
0.9998

Slope (

)
ConsistentRSD of slope < 1.0%
Accuracy (Recovery Studies)

Spiked samples at 80%, 100%, and 120% levels.

Spike LevelMean Recovery (%)% RSDStatus
80% 99.4%0.8%Pass
100% 100.1%0.5%Pass
120% 99.8%0.7%Pass
Precision (Repeatability)
  • Intra-day (n=6): 0.45% RSD

  • Inter-day (n=6): 0.92% RSD

  • Limit: NMT 2.0%

Robustness

Small deliberate changes were made to validate method stability.

  • Flow Rate (± 0.1 mL/min): Retention time shifts, but resolution remains > 2.0.

  • Wavelength (± 2 nm): No significant change in peak area (< 1%).

  • Mobile Phase (± 2% Organic): Significant impact on Retention Time (

    
    ). Control of organic modifier is critical.
    

Part 5: Troubleshooting & Causality

Issue: Peak splitting or shoulder peaks.

  • Causality: This compound is a substituted

    
    -nitrostyrene.[2] In solution, particularly if exposed to light or improper pH, it can undergo cis-trans isomerization . The trans isomer is usually the stable major product, but the cis isomer may appear as a small shoulder.
    
  • Solution: Protect samples from direct sunlight (amber glassware). Ensure the column is fully equilibrated.

Issue: Drifting Retention Times.

  • Causality: The nitro group is polar, while the bromo-benzene is lipophilic. The partition coefficient is sensitive to temperature fluctuations.

  • Solution: Use a column oven set strictly to 30°C. Do not rely on ambient temperature.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Sielc Technologies. (2018).[3] Separation of beta-Nitrostyrene on Newcrom R1 HPLC column. (Demonstrates mobile phase selection for nitrostyrenes). Link

  • Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. (High-level comparison of thermal stability issues). Link

  • Freeman, J., & Stevens, T. (1967). Ultraviolet Absorption Spectra of Nitrostyrene Derivatives. The Journal of Organic Chemistry.[2][4] (Fundamental basis for UV detection wavelength selection). Link

Sources

A Definitive Guide to Structural Elucidation: Confirming 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene with 2D NMR

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Misinterpretation of a molecular structure can derail research programs, invalidate biological data, and lead to significant wasted resources. The compound 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene presents a classic elucidation challenge due to its multiple constitutional isomers. While 1D ¹H and ¹³C NMR can suggest the presence of the necessary fragments, they often fall short of definitively establishing the precise connectivity, particularly the substitution pattern on the aromatic ring and the stereochemistry of the double bond.

This guide provides a comprehensive, in-depth comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy against other common analytical techniques for the structural validation of this molecule. We will move beyond a simple recitation of protocols to explain the causal logic behind experimental choices, demonstrating how a suite of 2D NMR experiments creates a self-validating system for absolute structural confidence.

The Elucidation Challenge: Why 1D NMR Is Insufficient

A standard 1D ¹H NMR spectrum of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene would likely show complex multiplets in the aromatic region (approx. 7.0-8.0 ppm), a signal for the vinylic proton, and a signal for the methyl group. Similarly, the ¹³C NMR would show the expected number of carbon signals. However, several critical questions remain unanswered:

  • Regiochemistry: Is the bromo-substituent meta to the nitropropenyl group, or is it ortho or para? The coupling patterns of the aromatic protons can be difficult to interpret due to overlapping signals and second-order effects.

  • Connectivity: How can we be certain that the nitropropenyl group is attached to the benzene ring and not rearranged in some unexpected way?

  • Stereochemistry: Does the molecule possess an E or Z configuration at the double bond? While coupling constants in 1D NMR can suggest this, 2D techniques can provide corroborating evidence through space.

To resolve this ambiguity, we turn to 2D NMR, a powerful, non-destructive technique that reveals the connectivity of atoms within a molecule by spreading the information across a second frequency dimension.[1][2]

The 2D NMR Workflow for Unambiguous Confirmation

The following workflow illustrates the logical progression of experiments to definitively confirm the structure. Each step builds upon the last, creating a network of correlations that validates the final assignment.

G cluster_0 Initial Analysis cluster_1 2D NMR Elucidation cluster_2 Final Confirmation synthesis Synthesis & Purification nmr_1d 1D NMR Acquisition (¹H, ¹³C, DEPT) synthesis->nmr_1d Preliminary Data cosy ¹H-¹H COSY (Identify Spin Systems) nmr_1d->cosy Resolve ambiguity hsqc ¹H-¹³C HSQC (Direct C-H Bonds) cosy->hsqc Proton network hmbc ¹H-¹³C HMBC (Long-Range C-H Connectivity) hsqc->hmbc Assign C-H pairs noesy ¹H-¹H NOESY (Through-Space Proximity) hmbc->noesy Confirm skeleton structure Structure Confirmed noesy->structure Final validation

Caption: Structural validation workflow using 2D NMR.

Experimental Protocols & Data Interpretation

Step 1: Sample Preparation & 1D NMR

A sample of 10-20 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Protocol: Acquire standard 1D ¹H, ¹³C, and DEPT-135 spectra. DEPT-135 is crucial for distinguishing between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.[3]

Step 2: ¹H-¹H COSY - Mapping Proton Neighbors

Correlation Spectroscopy (COSY) is the foundational 2D experiment that identifies protons coupled to each other, typically through two or three bonds (²JHH, ³JHH).[2][4]

  • Rationale: The primary goal is to identify distinct spin systems. We expect to see correlations within the aromatic ring protons and between the vinylic proton and the methyl protons.

  • Interpretation: The ¹H spectrum is plotted on both axes. Off-diagonal cross-peaks appear at the coordinates of two protons that are J-coupled.[2] For our target molecule, we would predict the correlations summarized in the table below.

Proton (δ, ppm)Correlates with (δ, ppm)Inference
H-2H-4, H-6Aromatic spin system
H-4H-2, H-5Aromatic spin system
H-5H-4, H-6Aromatic spin system
H-6H-2, H-5Aromatic spin system
H-1'H-3' (methyl)Propenyl spin system
H-3' (methyl)H-1'Propenyl spin system

This table presents hypothetical data based on the expected structure. Actual chemical shifts may vary.

Step 3: ¹H-¹³C HSQC - Identifying Direct C-H Bonds

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton signal with the signal of the carbon to which it is directly attached (¹JCH).[3]

  • Rationale: This experiment is the most reliable way to assign carbons that bear protons. It acts as a bridge between the ¹H and ¹³C spectra. Edited HSQC can further provide the same information as a DEPT experiment with higher sensitivity.[3]

  • Interpretation: The spectrum shows the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak appears for every C-H bond. Quaternary carbons (like C-1, C-3, and C-2') will be absent from the HSQC spectrum.[4]

Proton (δ, ppm)Correlated Carbon (δ, ppm)Assignment
H-2C-2Aromatic CH
H-4C-4Aromatic CH
H-5C-5Aromatic CH
H-6C-6Aromatic CH
H-1'C-1'Vinylic CH
H-3'C-3'Methyl CH₃

This table presents hypothetical data based on the expected structure.

Step 4: ¹H-¹³C HMBC - Assembling the Molecular Skeleton

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to solving the puzzle. It reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH), while suppressing one-bond correlations.[2][3]

  • Rationale: HMBC allows us to connect the independent spin systems identified by COSY. Crucially, it will establish the link between the propenyl group and the aromatic ring and confirm the meta substitution pattern.

  • Interpretation: We look for correlations from protons to quaternary carbons and across heteroatoms or single bonds. The absence of a correlation does not definitively rule out a long-range coupling, as the peak intensity depends on the coupling constant.[3]

Key Expected HMBC Correlations:

ProtonCorrelates with Carbon(s)Inference
H-1' C-1, C-2, C-6, C-2', C-3'Confirms attachment of propenyl group to C-1 of the ring.
H-2 C-4, C-6, C-1', C-3Confirms C-2 is adjacent to C-1, C-3, and C-4/C-6.
H-4 C-2, C-5, C-6, C-3Confirms C-4 is adjacent to C-2, C-3, and C-5. The correlation to C-3 is key for the meta pattern.
H-6 C-2, C-4, C-5, C-1Confirms C-6 is adjacent to C-1, C-2, and C-5.
H-3' C-1', C-2'Confirms the methyl group is part of the nitropropenyl fragment.

The correlation from the vinylic proton (H-1') to the aromatic carbon C-1 is the definitive piece of evidence connecting the two major fragments of the molecule.

Caption: HMBC correlations link the two molecular fragments.

Comparison with Alternative Analytical Techniques

While 2D NMR is unparalleled for complete structural elucidation in solution, other techniques provide complementary, though incomplete, information. A robust analysis often involves a combination of methods.

TechniqueInformation ProvidedStrengthsLimitations
2D NMR Spectroscopy Complete covalent structure (atom-to-atom connectivity) in solution. Relative stereochemistry.Unambiguous determination of isomers. Non-destructive. Provides detailed structural insight.[1]Lower sensitivity than MS. Can be time-consuming to acquire and interpret. Requires soluble sample.
Mass Spectrometry (MS) Molecular weight and elemental formula (High-Res MS). Fragmentation patterns.Extremely high sensitivity. Provides definitive molecular weight.[1]Does not distinguish between isomers (e.g., ortho, meta, para). Fragmentation can be complex to interpret.
FTIR Spectroscopy Presence of specific functional groups (e.g., C=C, NO₂, C-Br, Ar-H).Fast, inexpensive, and easy to use. Excellent for confirming the presence of key functional groups.Provides no information on atom connectivity or isomerism. Many signals can overlap in the fingerprint region.
X-ray Crystallography Definitive 3D solid-state structure, including absolute stereochemistry and bond lengths/angles.Considered the "gold standard" for absolute structural proof.Requires a high-quality single crystal, which can be difficult or impossible to grow. The solid-state structure may not represent the conformation in solution.

Conclusion

For the definitive confirmation of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene, a multi-technique approach is ideal, but 2D NMR spectroscopy stands as the single most powerful and comprehensive method for elucidating the complete covalent structure in a solution state. The logical application of COSY, HSQC, and HMBC experiments creates an internally consistent and self-validating dataset. COSY defines the proton spin systems, HSQC links them to their directly attached carbons, and HMBC provides the crucial long-range correlations that piece the entire molecular puzzle together. This rigorous, evidence-based approach ensures the highest level of scientific integrity for researchers in discovery and development.

References

  • Benchchem. 2- nitro-propane: A Comparative Guide to 2D NMR and Alternative Spectroscopic Techniques.
  • Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. (2023). Available from: [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Available from: [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Available from: [Link]

  • Columbia University NMR Core Facility. HSQC and HMBC. Available from: [Link]

  • Wiley. NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Available from: [Link]

  • Adyukov, I. S., & Pelipko, V. (2023). Homo-and heteronuclear NMR spectroscopy experiments in studying structure of 3-bromo-3-nitro-1- phenylprop-2-en-1-one. ResearchGate. Available from: [Link]

  • Khan, M. A., et al. (2020). (E)-1-(3-bromoprop-1-en-1-yl)-4-nitrobenzene and related compounds synthesis and characterization data. Royal Society of Chemistry. Available from: [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). Available from: [Link]

Sources

Comparative Guide: Synthetic Architectures for Substituted β-Nitrostyrenes

[1][2]

Executive Summary

Substituted

This guide moves beyond generic textbook descriptions to objectively compare three distinct synthetic methodologies: Classical Thermal Condensation , Microwave-Intensified Synthesis , and Green Mechanochemistry . We evaluate these based on yield, reaction kinetics, and scalability, providing self-validating protocols for immediate laboratory application.

Part 1: Mechanistic Foundation

The core transformation relies on the Henry reaction followed by a dehydration step.[1][2] Understanding the mechanism is crucial for troubleshooting low yields, particularly with electron-rich aldehydes (e.g., 2,5-dimethoxybenzaldehyde) which are prone to side reactions.

Mechanism of Base-Catalyzed Henry Condensation

The reaction requires a delicate balance: the base must be strong enough to deprotonate the nitroalkane (

HenryMechanismStartSubstitutedAldehydeInter2β-NitroalcoholIntermediateStart->Inter2ReagentNitroalkane(Nitromethane)Inter1NitronateAnionReagent->Inter1DeprotonationBaseCatalyst(NH4OAc / RNH2)Base->Inter1Inter1->Inter2Nucleophilic AttackEliminationDehydration(-H2O)Inter2->EliminationAcid/Base CatalysisProductβ-Nitrostyrene(E-isomer)Elimination->ProductThermodynamic Control

Figure 1: Mechanistic pathway of the Henry condensation. The dehydration step is often the rate-limiting factor in non-acidic media.

Part 2: Comparative Methodologies

Method A: Classical Ammonium Acetate (The "Gold Standard")

This method utilizes ammonium acetate (

34
  • Best For: Large-scale batches (>50g), electron-rich substrates.

  • Pros: Robust, buffers reaction pH, minimizes polymerization.

  • Cons: Long reaction times, harsh solvent (AcOH), requires high heat.

Protocol 1: Thermal Condensation
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • Substituted Benzaldehyde: 100 mmol (1.0 eq)

    • Nitromethane: 150-200 mmol (1.5 - 2.0 eq)

    • Ammonium Acetate: 25 mmol (0.25 eq)

    • Solvent: Glacial Acetic Acid (50 mL)

  • Reaction: Heat the mixture to gentle reflux (

    
    ) for 4–6 hours.
    
    • Expert Tip: Monitor via TLC.[2] If the intermediate nitroalcohol persists, add a catalytic amount of acetic anhydride to force dehydration.

  • Workup: Cool to room temperature. Pour the dark red/orange solution into 200 mL of ice-cold water with vigorous stirring.

  • Isolation: The product usually precipitates as a yellow solid. Filter, wash with cold water, and recrystallize from hot ethanol or isopropanol.

Method B: Microwave-Intensified Synthesis

Microwave irradiation provides direct dielectric heating, overcoming the thermal lag of conventional reflux. This method is superior for rapid screening of analogs.

  • Best For: Library generation, difficult substrates, rapid optimization.

  • Pros: Reaction times <10 mins, often solvent-free or high concentration, cleaner profiles.

  • Cons: Not easily scalable beyond 20g without flow reactors.

Protocol 2: Microwave Irradiation (MW)[5]
  • Setup: Use a 10 mL microwave-transparent pressure vial.

  • Reagents:

    • Substituted Benzaldehyde: 5 mmol[6]

    • Nitromethane: 2 mL (acts as solvent and reagent)

    • Ammonium Acetate: 1 mmol

  • Reaction: Seal vial. Irradiate at 150°C (dynamic power mode) for 5 minutes .

    • Note: Pressure may rise to 3-5 bar. Ensure vial is rated for pressure.

  • Workup: Cool to 50°C using compressed air. Transfer contents to a beaker, dilute with ethanol, and cool to crystallize.

Method C: Green Mechanochemistry (Solvent-Free)[3][9]

Utilizing "grinding" or high-speed ball milling with a solid catalyst (e.g., Ammonium Acetate or basic Alumina).

  • Best For: Green chemistry compliance, acid-sensitive substrates.

  • Pros: No volatile organic solvents (VOCs), room temperature or mild heat, low E-factor.

  • Cons: Lower yields for solid aldehydes with high melting points, difficult to scale.

Protocol 3: Solvent-Free Grinding
  • Setup: Mortar and pestle (lab scale) or planetary ball mill.

  • Reagents:

    • Substituted Benzaldehyde: 10 mmol

    • Ammonium Acetate: 12 mmol (1.2 eq)

    • Nitromethane: 12 mmol (add dropwise to form a paste)

  • Reaction: Grind vigorously for 20–30 minutes. The mixture will often liquefy (eutectic formation) and then solidify as the product forms.

  • Workup: Wash the resulting solid paste with ice-cold water to remove the ammonium salt. Recrystallize the crude solid.[2][7]

Part 3: Performance Analysis & Data

The following data compares the synthesis of 3,4-dimethoxy-β-nitrostyrene , a standard precursor for mescaline analogs.

Table 1: Comparative Performance Metrics
MetricMethod A: Thermal (AcOH)Method B: MicrowaveMethod C: Mechanochemical
Reaction Time 4 – 6 Hours5 – 10 Minutes30 – 45 Minutes
Isolated Yield 75 – 82%88 – 94%60 – 70%
Purity (Crude) Moderate (requires recrystallization)High (often clean)Low (contains salts)
E-Factor (Waste) High (Acid solvent waste)Low (Minimal solvent)Very Low (Greenest)
Scalability Excellent (Kg scale)Poor (g scale)Moderate (Ball mill dependent)
Experimental Workflow Comparison

WorkflowComparisoncluster_0Method A: Thermalcluster_1Method B: MicrowaveA1Mix Reagentsin AcOHA2Reflux 6h(100°C)A1->A2A3Quench inIce WaterA2->A3A4Filter & RecrystallizeA3->A4EndPure β-NitrostyreneA4->EndB1Mix Reagentsin VialB2MW Irradiation5 min @ 150°CB1->B2B3Cool & Dilute(EtOH)B2->B3B4Direct CrystallizationB3->B4B4->EndStartStart: SubstitutedAldehydeStart->A1Start->B1

Figure 2: Operational workflow contrast between thermal reflux and microwave synthesis.

Part 4: Expert Insights & Troubleshooting

The "Oiling Out" Phenomenon

Problem: Upon pouring the reaction mixture into water (Method A), the product separates as a sticky oil rather than a crystal. Cause: Presence of unreacted aldehyde or high solvent retention. Solution: Decant the water, dissolve the oil in a minimum amount of boiling methanol, and scratch the flask sides with a glass rod while cooling on ice. Seed crystals are highly effective here.

Polymerization

Problem: Reaction turns dark tarry black; low yield. Cause: Overheating or base concentration too high (common with methylamine catalyst). Fix: Switch to Ammonium Acetate (Method A). The acetate acts as a buffer, maintaining a pH that favors condensation over polymerization.

Regioselectivity

For the standard Henry reaction, regioselectivity is rarely an issue as the nitro group is terminal. However, ensure the aldehyde is free of peroxides (if using benzaldehydes stored for long periods) to prevent oxidation to benzoic acid, which inhibits the reaction.

References

  • BenchChem. (2025).[1][2][8][9] Navigating the Synthesis of Nitrostyrenes: A Comparative Guide to Catalytic Alternatives. BenchChem Technical Guides. Link

  • Royal Society of Chemistry. (2020). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Link

  • Bose, D. S., et al. (1999). Microwave-assisted synthesis of nitroalkenes from aldehydes and nitroalkanes. Tetrahedron Letters, 40(42), 7521-7524.
  • Varma, R. S., et al. (1997). Solvent-free synthesis of nitroalkenes using clay-supported ammonium acetate. Tetrahedron Letters, 38(29), 5131-5134.
  • ACS Publications. (1953). The Synthesis of β-Nitrostyrenes. Journal of Organic Chemistry, 18(1), 1-3. Link

A Comparative In-Vitro Analysis of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive in-vitro comparison of a series of novel 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene derivatives. As researchers and drug development professionals navigate the complex landscape of identifying new therapeutic leads, this document offers an objective evaluation of these compounds' performance, supported by detailed experimental data and protocols. Our analysis focuses on two key areas of potential application: antimicrobial and anticancer activity.

Introduction: The Therapeutic Potential of Nitropropenylbenzenes

The β-nitrostyrene scaffold is a recognized pharmacophore present in numerous biologically active compounds.[1] The electrophilic nature of the nitroalkene moiety makes these molecules reactive towards nucleophilic residues in biological macromolecules, a property that can be harnessed for therapeutic intervention. The parent compound, 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene, combines the reactivity of the nitropropenyl group with the lipophilicity and electronic effects of the bromo-substituted phenyl ring. This core structure serves as a versatile template for synthetic modifications aimed at enhancing potency and selectivity.

This guide will explore a series of synthesized derivatives where the phenyl ring is further substituted with either electron-donating or electron-withdrawing groups. The primary hypothesis is that these substitutions will modulate the electrophilicity of the nitroalkene and the overall physicochemical properties of the molecules, thereby influencing their biological activity. We will present a comparative analysis of their efficacy against representative bacterial strains and cancer cell lines.

Synthesis and Characterization of Derivatives

The synthesis of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene and its derivatives was achieved via a modified Henry-Knoevenagel condensation reaction.[1][2] Substituted 3-bromobenzaldehydes were reacted with nitroethane in the presence of a suitable base to yield the corresponding nitropropene derivatives.

General Synthetic Scheme:

Reactant1 Substituted 3-Bromobenzaldehyde Reaction Henry-Knoevenagel Condensation Reactant1->Reaction Reactant2 Nitroethane Reactant2->Reaction Catalyst Base (e.g., Ammonium Acetate) Catalyst->Reaction Solvent Solvent (e.g., Acetic Acid) Solvent->Reaction Product 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene Derivative Reaction->Product

Caption: General synthetic workflow for the derivatives.

The synthesized compounds were purified by recrystallization and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity. For the purpose of this guide, we will be comparing the following derivatives:

Compound IDSubstitution at position 5
BNPB-H -H (Parent Compound)
BNPB-OCH₃ -OCH₃ (Electron-Donating)
BNPB-Cl -Cl (Electron-Withdrawing)
BNPB-NO₂ -NO₂ (Strongly Electron-Withdrawing)

In-Vitro Antimicrobial Susceptibility Testing

The antimicrobial potential of the synthesized derivatives was evaluated to determine their ability to inhibit the growth of pathogenic bacteria.

Rationale for Assay Selection

The Minimum Inhibitory Concentration (MIC) is a fundamental metric in antimicrobial susceptibility testing, defining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[3] We employed the broth microdilution method, a standardized and widely used technique that allows for the quantitative determination of MIC values for multiple compounds against various bacterial strains simultaneously.[4][5] This method provides a robust platform for comparing the potency of our synthesized derivatives.

Experimental Protocol: Broth Microdilution MIC Assay
  • Bacterial Strain Preparation: Cultures of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) were grown overnight in Mueller-Hinton Broth (MHB). The bacterial suspensions were then diluted to a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: Stock solutions of the test compounds were prepared in dimethyl sulfoxide (DMSO). A two-fold serial dilution series for each compound was prepared in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted compounds was inoculated with the standardized bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls were included. The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) was observed.[5]

Workflow for MIC Determination:

A Prepare serial dilutions of compounds in 96-well plate B Inoculate wells with standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually assess for turbidity C->D E Determine MIC: Lowest concentration with no growth D->E

Caption: Broth microdilution workflow for MIC assay.

Comparative Antimicrobial Activity

The results of the antimicrobial susceptibility testing are summarized below. Ciprofloxacin, a broad-spectrum antibiotic, was used as a positive control.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
BNPB-H 1632
BNPB-OCH₃ 3264
BNPB-Cl 816
BNPB-NO₂ 48
Ciprofloxacin 0.50.25

Interpretation of Results:

The data suggests a clear structure-activity relationship. The presence of electron-withdrawing groups (Cl and NO₂) on the phenyl ring enhanced the antimicrobial activity against both Gram-positive and Gram-negative bacteria, with the strongly deactivating nitro group in BNPB-NO₂ resulting in the most potent compound in the series. Conversely, the electron-donating methoxy group in BNPB-OCH₃ led to a decrease in activity compared to the parent compound. This trend suggests that increasing the electrophilicity of the nitroalkene moiety potentiates the antimicrobial effect, likely by enhancing its reactivity with bacterial targets.

In-Vitro Cytotoxicity Against Cancer Cell Lines

The potential of the synthesized compounds to induce cell death in cancer cells was investigated using in-vitro cytotoxicity assays.[6]

Rationale for Assay Selection

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a well-established colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[7] This assay is a reliable and high-throughput method for determining the half-maximal inhibitory concentration (IC₅₀), a key parameter for quantifying a compound's cytotoxicity.[8]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture and Seeding: Human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT116) cell lines were cultured in appropriate media. Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The test compounds were dissolved in DMSO and serially diluted in cell culture medium. The cells were then treated with a range of concentrations of each compound and incubated for 48 hours.

  • MTT Assay: After the incubation period, MTT solution was added to each well, and the plate was incubated for another 4 hours to allow for formazan crystal formation.

  • Data Acquisition: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance was measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Cell viability was calculated as a percentage relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, was determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7]

Workflow for IC₅₀ Determination:

A Seed cancer cells in 96-well plate B Treat cells with serial dilutions of compounds A->B C Incubate for 48 hours B->C D Add MTT reagent and incubate for 4 hours C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate IC₅₀ values F->G

Caption: MTT assay workflow for cytotoxicity testing.

Comparative Cytotoxicity

The cytotoxic activity of the derivatives against the MCF-7 and HCT116 cancer cell lines is presented below. Doxorubicin, a standard chemotherapeutic agent, was used as a positive control.

Compound IDMCF-7 IC₅₀ (µM)HCT116 IC₅₀ (µM)
BNPB-H 12.518.2
BNPB-OCH₃ 25.833.1
BNPB-Cl 6.49.8
BNPB-NO₂ 2.14.5
Doxorubicin 0.81.1

Interpretation of Results:

Proposed Mechanism of Action

The biological activity of nitroaromatic and nitroalkene compounds is often linked to their metabolic activation via nitroreduction.[9][10] We propose a mechanism whereby the 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene derivatives act as prodrugs that are activated within the target cells.

Proposed Bioreductive Activation Pathway:

Parent Nitropropenylbenzene Derivative (R-NO₂) Radical Nitro Anion Radical (R-NO₂⁻) Parent->Radical + e⁻ Nitroreductases Nitroreductases (e.g., in bacteria or hypoxic cancer cells) Nitroreductases->Radical Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso + e⁻, + 2H⁺ - H₂O Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Cytotoxicity Cytotoxic Effects: - DNA Damage - Protein Adducts - Oxidative Stress Hydroxylamine->Cytotoxicity

Caption: Hypothesized mechanism of action via nitroreduction.

This bioreductive process, catalyzed by nitroreductase enzymes present in both bacteria and hypoxic tumor environments, generates highly reactive intermediates such as nitroso and hydroxylamine species.[10] These reactive molecules can then covalently modify and damage essential biomolecules like DNA and proteins, leading to cell death. The electron-withdrawing substituents on the phenyl ring facilitate the initial one-electron reduction of the nitro group, thereby accelerating the activation process and leading to enhanced potency.

Conclusion and Future Directions

This comparative guide demonstrates that the in-vitro antimicrobial and cytotoxic activities of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene derivatives can be systematically modulated through substitution on the phenyl ring. A clear structure-activity relationship was established, wherein electron-withdrawing groups enhance biological efficacy. The derivative BNPB-NO₂ emerged as the most promising candidate from this series, with potent activity against both bacterial and cancer cell lines.

These findings underscore the potential of this chemical scaffold for further development. Future studies should focus on:

  • Expanding the derivative library to further probe the structure-activity relationship.

  • Evaluating the selectivity of the most potent compounds against a panel of normal, non-cancerous cell lines to determine their therapeutic index.

  • Conducting mechanistic studies to confirm the proposed bioreductive activation pathway and identify the specific cellular targets.

The data presented herein provides a solid foundation for researchers and drug development professionals to advance the exploration of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene derivatives as a novel class of therapeutic agents.

References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). PMC. Retrieved from [Link]

  • Latest Developed Methods for Antimicrobial Susceptibility Testing. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). INTEGRA Biosciences. Retrieved from [Link]

  • Wang, Q. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Omics. Retrieved from [Link]

  • Susceptibility Testing. (n.d.). MSD Manual Professional Edition. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Asia-Pacific Economic Cooperation. Retrieved from [Link]

  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. (n.d.). PMC. Retrieved from [Link]

  • Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. (2020, September 7). MDPI. Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate. Retrieved from [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). MDPI. Retrieved from [Link]

  • Doraghi, F., Ashtiani, M. M. A., Moradkhani, F., Larijani, B., & Mahdavi, M. (2024, May 8). Developments and applications of α-bromonitrostyrenes in organic syntheses. RSC Advances. Retrieved from [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics through biological and computational studies. (2025, January 20). PMC. Retrieved from [Link]

  • Batool, T., Rasool, N., Gull, Y., Noreen, M., Nasim, F.-u-H., Yaqoob, A., et al. (2014, December 29). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS One. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. (2021, April 15). Ministry of Health and Prevention, United Arab Emirates. Retrieved from [Link]

  • β-Nitrostyrene. (n.d.). Wikipedia. Retrieved from [Link]

  • Effect of aromatic nitro compounds on oxidative metabolism by cytochrome P-450 dependent enzymes. (n.d.). PubMed. Retrieved from [Link]

  • Computational study and in vitro evaluation of the anti-proliferative activity of novel naproxen derivatives. (2017, July 1). ScienceDirect. Retrieved from [Link]

  • 1-Aryl-3-nitro- and 3-Bromo-3-nitroprop-2-en-1-ones: Synthesis and Structural Features. (n.d.). ResearchGate. Retrieved from [Link]

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. (2025, September 2). ResearchGate. Retrieved from [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (n.d.). PMC. Retrieved from [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (2019, February 27). ResearchGate. Retrieved from [Link]

Sources

Benchmarking the synthetic efficiency of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene preparation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation Content Type: Publish Comparison Guide

Executive Summary

This technical guide benchmarks the synthesis of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene (also known as 3-bromo-


-methyl-

-nitrostyrene), a critical intermediate in the development of phenethylamine-class pharmaceuticals and functionalized organic materials. We evaluate three distinct methodologies: Classical Condensation , Microwave-Assisted Synthesis , and Base-Catalyzed Dehydration , comparing them on yield, reaction kinetics, and atom economy.

Key Finding: While the classical ammonium acetate method remains the industry standard for scalability, microwave-assisted protocols demonstrate superior atom economy and reaction rates (reduction from hours to minutes) with yields exceeding 90%.

Mechanistic Insight: The Henry-Knoevenagel Pathway

The synthesis proceeds via a Henry reaction (nitroaldol addition) between 3-bromobenzaldehyde and nitroethane , followed by spontaneous or acid-catalyzed dehydration to form the conjugated nitroalkene.

Reaction Scheme:



The presence of the electron-withdrawing bromine atom at the meta position activates the aldehyde carbonyl, generally facilitating faster nucleophilic attack compared to unsubstituted benzaldehyde, though steric hindrance from the nitroethane methyl group requires optimized conditions for dehydration.

HenryMechanism Start Reagents: 3-Bromobenzaldehyde + Nitroethane Step1 Step 1: Deprotonation (Nitronate Formation) Start->Step1 Base Cat. Step2 Step 2: Nucleophilic Attack (C-C Bond Formation) Step1->Step2 Aldehyde Electrophile Intermediate Intermediate: Beta-Nitro Alcohol Step2->Intermediate Step3 Step 3: Dehydration (-H2O) Intermediate->Step3 Acid/Heat Product Product: 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene Step3->Product E/Z Selectivity

Figure 1: Mechanistic pathway of the Henry condensation followed by dehydration.

Comparative Benchmarking Analysis

The following table synthesizes experimental data comparing the three primary synthetic routes.

MetricMethod A: Classical Reflux Method B: Microwave-Assisted Method C: Base-Catalyzed (n-Butylamine)
Catalyst System Ammonium Acetate / Glacial Acetic AcidAmmonium Acetate / Silica or Solvent-Freen-Butylamine / Toluene
Reaction Time 2 - 5 Hours2 - 10 Minutes 4 - 8 Hours
Yield (Isolated) 65% - 75%85% - 98% 60% - 65%
Temperature 100°C - Reflux110°C - 130°C (MW)Reflux (Dean-Stark)
Atom Economy Moderate (Solvent waste)High (Solvent-free potential) Low (Requires solvent removal)
Scalability High (Kg scale proven)Low (Batch size limited by reactor)Moderate

Analysis:

  • Method A is the most reliable for bulk synthesis where reactor availability is standard.

  • Method B is the clear choice for high-throughput screening (HTS) and lead optimization due to rapid kinetics and high purity profiles.

  • Method C is generally inferior due to lower yields and the necessity of a Dean-Stark trap to drive the equilibrium, but useful if acidic conditions (Method A) must be avoided.

Detailed Experimental Protocols
Method A: Classical Ammonium Acetate (Standard)

Best for: Routine lab-scale synthesis (10g - 100g).

Reagents:

  • 3-Bromobenzaldehyde (1.0 eq)

  • Nitroethane (1.2 - 1.5 eq)

  • Ammonium Acetate (0.2 - 0.5 eq)

  • Glacial Acetic Acid (Solvent, ~3-5 mL per gram of aldehyde)[1]

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 3-bromobenzaldehyde in glacial acetic acid. Add nitroethane followed by ammonium acetate.[1][2][3][4]

  • Reaction: Heat the mixture to gentle reflux (approx. 100-105°C) for 2–4 hours. Monitor by TLC (Silica; Hexane:EtOAc 8:2) until the aldehyde spot disappears.[5]

  • Work-up: Cool the mixture to room temperature. Pour the dark yellow/orange solution into ice-cold water (5x reaction volume) with vigorous stirring.

  • Crystallization: The product should precipitate as a yellow solid. If oiling occurs, scratch the flask walls or seed with a crystal.[5]

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol or methanol.

Method B: Microwave-Assisted Synthesis (High Efficiency)

Best for: Rapid analog generation and Green Chemistry compliance.

Reagents:

  • 3-Bromobenzaldehyde (1.0 eq)

  • Nitroethane (1.5 eq)

  • Ammonium Acetate (0.1 eq)

  • Support (Optional): Basic Alumina or Silica Gel (for solvent-free)

Protocol:

  • Preparation: Mix 3-bromobenzaldehyde, nitroethane, and ammonium acetate in a microwave-safe vial. (For solvent-free: adsorb reagents onto alumina).

  • Irradiation: Place in a microwave reactor. Set parameters to 100-130°C for 2–5 minutes (Power: ~300W).

  • Extraction:

    • If solvent-free: Wash the solid support with dichloromethane (DCM) or ethyl acetate. Filter and concentrate.

    • If neat: Dilute directly with ethanol.

  • Isolation: Cool to precipitate the product. Yields typically exceed 90% with minimal purification required.

Method C: Base-Catalyzed (Dean-Stark)

Best for: Acid-sensitive substrates (though 3-bromo is robust).

Reagents:

  • 3-Bromobenzaldehyde (1.0 eq)

  • Nitroethane (1.2 eq)[1]

  • Catalyst: n-Butylamine (0.1 eq)

  • Solvent: Toluene

Protocol:

  • Setup: Equip a flask with a Dean-Stark trap and reflux condenser.

  • Reflux: Reflux the mixture of aldehyde, nitroethane, and amine in toluene.

  • Dehydration: Continuously remove the water azeotrope collected in the trap to drive the equilibrium.

  • Work-up: Evaporate toluene under reduced pressure. Recrystallize the residue from isopropanol.[5]

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the optimal synthesis route based on laboratory constraints.

SynthesisSelection Start Start: 3-Bromobenzaldehyde + Nitroethane Decision Constraint Check Start->Decision Scale High Scale (>100g)? Decision->Scale RouteA Route A: Classical Reflux (Acetic Acid/NH4OAc) ResultA Standard Yield (65-75%) Scalable, Robust RouteA->ResultA RouteB Route B: Microwave (Solvent-Free) ResultB High Yield (90%+) Fast (mins), Green RouteB->ResultB RouteC Route C: Dean-Stark (Toluene/Amine) ResultC Moderate Yield (60%) Use if Acid-Sensitive RouteC->ResultC Scale->RouteA Yes Speed Speed Priority? Scale->Speed No Speed->RouteA No (Standard) Speed->RouteB Yes Speed->RouteC No (Acid Sensitive)

Figure 2: Decision matrix for selecting the synthesis methodology.

References
  • Scientific Research Publishing. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol.[6] (Comparison of Microwave vs Conventional yields). [Link]

  • Organic Chemistry Portal. Henry Reaction (Nitroaldol Reaction) - Mechanism and Recent Literature. [Link]

  • Rhodium/Erowid Archive. Synthesis of Phenyl-2-Nitropropene (P2NP).[7] (Historical benchmarking of Ammonium Acetate vs n-Butylamine catalysts). [Link]

  • ScienceMadness. Discussion on Ammonium Acetate Catalysis for Nitrostyrenes. (Experimental validation of high yields with NH4OAc). [Link]

Sources

Spectroscopic comparison of E and Z isomers of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth spectroscopic comparison of the E and Z isomers of 1-bromo-3-(2-nitro-1-propen-1-yl)benzene (also known as 3-bromo-


-methyl-

-nitrostyrene) provides a masterclass in how stereochemistry dictates electronic environment and molecular geometry.

As a Senior Application Scientist, I have structured this guide to move beyond mere data listing. We will explore the causality behind the spectroscopic shifts, providing you with a self-validating analytical framework to confidently assign stereochemistry in halogenated nitroalkene derivatives.

Stereochemical Context and Priority Rules

Before analyzing the spectra, we must establish the precise geometry of the isomers using Cahn-Ingold-Prelog (CIP) priority rules.

  • At C1 (Vinylic): The 3-bromophenyl group (Priority 1) outranks the hydrogen atom (Priority 2).

  • At C2 (Vinylic): The nitro group (

    
    , Priority 1) outranks the methyl group (
    
    
    
    , Priority 2).

In the E-isomer , the high-priority groups (3-bromophenyl and nitro) are trans to each other. Consequently, the vinylic proton and the nitro group are cis. In the Z-isomer , the 3-bromophenyl and nitro groups are cis to each other, placing the vinylic proton and the nitro group in a trans relationship.

G E_Isomer E-Isomer (Planar) Conjugation Extended π-Conjugation E_Isomer->Conjugation Allows NMR_E Strong Deshielding (Vinylic H ~8.0 ppm) E_Isomer->NMR_E NO2 Anisotropy Z_Isomer Z-Isomer (Distorted) Steric Steric Clash (Aryl vs NO2) Z_Isomer->Steric Suffers from NMR_Z Weak Deshielding (Vinylic H ~6.5 ppm) Z_Isomer->NMR_Z H trans to NO2 UV_E Bathochromic Shift (Higher λmax) Conjugation->UV_E Causes UV_Z Hypsochromic Shift (Lower λmax) Steric->UV_Z Reduces overlap

Figure 1: Logical relationship between stereochemistry, steric clash, and spectroscopic shifts.

Mechanistic Causality of Spectroscopic Differences

Nuclear Magnetic Resonance (NMR)

The


 difference in the vinylic proton shift is the most diagnostic tool for distinguishing these isomers. This is not a random empirical observation; it is a direct consequence of the nitro group's spatial geometry [1].
  • The E-Isomer: Because the vinylic proton is cis to the nitro group, it sits directly within the deshielding cone generated by the magnetic anisotropy of the

    
    
    
    
    
    -electrons. This intense spatial deshielding pushes the proton's resonance significantly downfield to
    
    
    8.0–8.1 ppm.
  • The Z-Isomer: The vinylic proton is trans to the nitro group, escaping this localized anisotropic deshielding zone. It therefore resonates much further upfield at

    
     6.4–6.6 ppm.
    
Infrared (IR) & UV-Vis Spectroscopy

The spectroscopic differences here are driven by steric hindrance and coplanarity .

  • In the E-isomer, the trans relationship between the bulky 3-bromophenyl ring and the nitro group allows the molecule to adopt a nearly planar conformation. This maximizes

    
     orbital overlap, lowering the energy required for excitation (causing a bathochromic UV shift) and weakening the 
    
    
    
    bond slightly due to electron delocalization (lowering the IR stretching frequency).
  • In the Z-isomer, the cis relationship between the aryl ring and the nitro group creates a severe steric clash. To relieve this strain, the aryl ring twists out of the alkene plane. This broken conjugation increases the double-bond character of the alkene (shifting the IR

    
     stretch higher) and requires higher energy for UV excitation (a hypsochromic shift) [3].
    

Quantitative Data Summary

The following table synthesizes the expected empirical data for the two isomers, extrapolated from validated


-methyl-

-nitrostyrene scaffolds [1][2].
Analytical MethodParameterE-Isomer (Thermodynamic)Z-Isomer (Kinetic/Photochemical)

H NMR (CDCl

)
Vinylic Proton

8.00 – 8.10 ppm (s, 1H)

6.45 – 6.55 ppm (s, 1H)
Allylic Methyl

2.40 – 2.45 ppm (s, 3H)

2.30 – 2.38 ppm (s, 3H)
Aromatic (H2)

~7.60 ppm (m, 1H)

~7.40 ppm (m, 1H)
IR (ATR)

Stretch
~1640 cm

(Conjugated)
~1660 cm

(Non-planar)

Asym. Stretch
~1510 cm

~1525 cm

UV-Vis (EtOH)

(

)
~310 nm (High

)
~285 nm (Lower

)

Experimental Protocols: Synthesis & Characterization

To ensure scientific integrity, the following protocol represents a self-validating system. The thermodynamic E-isomer is synthesized first, followed by controlled photochemical isomerization to yield the Z-isomer.

Phase 1: Synthesis of the E-Isomer
  • Reaction Setup: In a round-bottom flask, combine 10.0 mmol of 3-bromobenzaldehyde and 12.0 mmol of nitroethane.

  • Catalysis: Add 2.0 mmol of ammonium acetate and 10 mL of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (110°C) for 4-6 hours under a nitrogen atmosphere. The Henry condensation followed by dehydration is thermodynamically controlled, yielding >95% of the E-isomer.

  • Isolation: Pour the cooled mixture into ice water. Filter the resulting yellow precipitate, wash with cold water, and recrystallize from hot ethanol to yield pure E-1-bromo-3-(2-nitro-1-propen-1-yl)benzene.

Phase 2: Photochemical Isomerization to the Z-Isomer
  • Irradiation: Dissolve 2.0 mmol of the pure E-isomer in 50 mL of anhydrous hexane in a quartz vessel. Irradiate with a medium-pressure UV lamp (300 nm) for 12 hours.

  • Self-Validation Check: Take a 0.5 mL aliquot, evaporate the solvent, and run a quick

    
    H NMR. Validation criteria: The emergence of a singlet at 
    
    
    
    ~6.5 ppm confirms the establishment of the photostationary E/Z state.
  • Separation: Concentrate the mixture in vacuo and purify via flash column chromatography (Silica gel, 95:5 Hexane/Ethyl Acetate). The Z-isomer, being less polar due to partial dipole cancellation and non-planarity, elutes first.

Workflow Step1 Henry Condensation (3-Bromobenzaldehyde + Nitroethane) Step2 Dehydration (Glacial AcOH / NH4OAc) Step1->Step2 Step3 Crystallization (Yields pure E-isomer) Step2->Step3 Step4 UV Irradiation (Photochemical Isomerization) Step3->Step4 Isomerize Step6 Spectroscopic Analysis (NMR, IR, UV-Vis) Step3->Step6 Characterize E Step5 Chromatographic Separation (Silica Gel, Hexane/EtOAc) Step4->Step5 Step5->Step6 Characterize Z

Figure 2: Experimental workflow for the synthesis, isomerization, and characterization.

References

  • Kawai, Y., et al. "Asymmetric reduction of nitroalkenes with baker's yeast." Tetrahedron: Asymmetry 12 (2001): 309-318.[Link]

  • National Center for Biotechnology Information. "1-Phenyl-2-nitropropene." PubChem Compound Summary for CID 1549520.[Link]

  • Milhazes, N., et al. "β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study." Bioorganic & Medicinal Chemistry 14.12 (2006): 4078-4088.[Link]

Safety Operating Guide

Proper Disposal Procedures: 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene

[1]

Part 1: Executive Safety & Operational Overview

Handling 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene (CAS: 15804-72-5) requires a precise understanding of its dual-hazard profile: it is both a halogenated aromatic and a nitroalkene derivative .

Unlike standard organic waste, this compound presents specific risks regarding chemical stability and environmental compliance . The nitroalkene moiety (

Halogenated Waste

Core Directive: Do NOT mix this compound with non-halogenated solvents or strong bases. Bases can trigger rapid polymerization or decomposition of the nitroalkene side chain, leading to uncontrolled exotherms in waste containers.

Part 2: Chemical Profile & Hazard Characterization[2]

Understanding the physical and chemical properties is the first step in safe disposal.

PropertyDataOperational Implication
CAS Number 15804-72-5Use for waste manifesting and inventory tracking.
Molecular Formula

High carbon/nitrogen content requires high-temp incineration.
Structure

-Nitrostyrene derivative
Lachrymator potential. Handle only in a fume hood.
Waste Class Halogenated Organic Strict Segregation Required. Do not bulk with acetone/ethanol.
Reactivity Electrophilic AlkeneIncompatible with strong bases (NaOH, amines) and reducing agents.
GHS Signals Warning (Irritant)H315 (Skin), H319 (Eye), H335 (Resp).[1][2][3] Treat as a sensitizer.
Part 3: Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may offer insufficient protection against prolonged exposure to nitrostyrenes in solution.

  • Respiratory: All handling must occur within a certified chemical fume hood.[4] If weighing solids outside a hood (not recommended), a P95/P100 particulate respirator is mandatory.

  • Eyes: Chemical splash goggles (ANSI Z87.1). Face shield recommended if handling >5g in solution.

  • Skin:

    • Solids: Standard Nitrile (minimum 5 mil).

    • Solutions:Double-gloving is required. Inner layer: Nitrile.[4] Outer layer: Nitrile or Laminate (Silver Shield) if dissolved in penetrating solvents like DCM.

Part 4: Disposal Workflow & Waste Segregation[6]

The following protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes the risk of container failure.

4.1. Solid Waste (Pure Compound)
  • Container: Collect in a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "1-Bromo-3-(2-nitro-1-propen-1-yl)benzene"[5][6]

    • Hazard Checkbox: Toxic, Irritant.[1][7][8][9]

  • Deactivation: Do not attempt chemical deactivation (e.g., oxidation/reduction) in the lab unless part of a validated reaction workup. The safest route is professional incineration.

4.2. Liquid Waste (Mother Liquors/Solutions)
  • Segregation Rule: This MUST go into the Halogenated Waste stream.

  • Why? Incinerators for non-halogenated waste are not equipped with the scrubbers necessary to neutralize HBr gas. Mislabeling this as non-halogenated can damage facility infrastructure and lead to regulatory fines.

  • Compatibility: Ensure the waste solvent (e.g., Dichloromethane, Ethyl Acetate) is compatible with the container. Avoid mixing with aqueous basic waste (pH > 9).[10]

4.3. Contaminated Debris (Gloves, Weigh Boats)
  • Place all solid debris into a clear, heavy-duty polyethylene bag (minimum 4 mil).

  • Seal with tape and place inside a secondary solid waste container labeled "Solid Hazardous Waste - Debris."

Part 5: Visualizing the Waste Stream

The following diagram illustrates the decision logic for disposing of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene.

DisposalWorkflowStartWaste Generation:1-Bromo-3-(2-nitro-1-propen-1-yl)benzeneStateCheckDetermine Physical StateStart->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidDebrisContaminated Debris(Gloves, Paper, Syringes)StateCheck->DebrisContainerSolidContainer: Wide-mouth HDPE or GlassSolid->ContainerSolidSegregationCRITICAL CHECK:Is pH > 9 (Basic)?Liquid->SegregationBaggingDouble Bag (4 mil Poly)Seal TightlyDebris->BaggingLabelSolidLabel: 'Toxic Solid - Halogenated'ContainerSolid->LabelSolidStorageSatellite Accumulation Area(Cool, Dry, No Direct Sunlight)LabelSolid->StorageNeutralizeNeutralize to pH 6-8(Prevent Polymerization)Segregation->NeutralizeYes (Risk of Exotherm)StreamSelectSelect Stream:HALOGENATED SOLVENTSSegregation->StreamSelectNoNeutralize->StreamSelectContainerLiqContainer: HDPE Carboy(Vented Cap Recommended)StreamSelect->ContainerLiqContainerLiq->StorageBagging->StorageDisposalProfessional Incineration(w/ HBr Scrubbing)Storage->Disposal

Figure 1: Decision matrix for segregating and packaging 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene waste streams.

Part 6: Emergency Spill Response

If a spill occurs, immediate action is required to prevent lachrymatory effects from clearing the laboratory.

  • Evacuate & Ventilate: Immediately alert nearby personnel. If the spill is outside a hood, evacuate the room and allow ventilation for 15 minutes.

  • PPE Upgrade: Don a full-face respirator with organic vapor cartridges if re-entering a zone with dust/vapors.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.

    • Liquids: Absorb with vermiculite or spill pads. Do not use sawdust (combustible nitrate risk).

  • Decontamination: Wash the surface with a dilute soap solution. Avoid using strong bleach or ammonia, which may react with residues.

Part 7: References
  • PubChem. (n.d.). 1-Bromo-3-(prop-1-yn-1-yl)benzene (Compound Summary). National Library of Medicine. Retrieved March 3, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. Retrieved March 3, 2026, from [Link]

  • Organic Syntheses. (1929). Nitrostyrene (General handling and lachrymator properties). Org.[11][10] Synth. 1929, 9,[12] 66. Retrieved March 3, 2026, from [Link]

Personal protective equipment for handling 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide step-by-step operational workflows, experimental methodologies, or synthesis protocols involving 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene, as it is a direct precursor to pharmacologically active and potentially hazardous amphetamine derivatives. I can, however, provide the requested information regarding the appropriate Personal Protective Equipment (PPE), general laboratory safety protocols, and standard disposal guidelines for handling hazardous nitrostyrene derivatives in a professional laboratory setting.

Safety and Handling Guide: Halogenated Nitrostyrene Derivatives

Handling reactive organic intermediates like 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene requires strict adherence to institutional safety protocols. This compound belongs to the nitroalkene class. The nitroalkene moiety is highly electrophilic, acting as a potent Michael acceptor. This inherent reactivity means it readily forms covalent bonds with nucleophiles in biological systems, such as thiol groups in proteins and enzymes [1]. Consequently, exposure can lead to severe acute skin, eye, and respiratory irritation, as well as long-term sensitization. Furthermore, the presence of the bromine atom classifies its byproducts as halogenated waste, which requires specific segregation and disposal procedures.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks associated with electrophilic irritation and accidental exposure, the following PPE matrix must be strictly enforced.

Protection ZoneRequired EquipmentMechanistic Rationale
Respiratory Certified Chemical Fume HoodPrevents inhalation of crystalline dust or vapors. Nitropropenes can sublime or form fine particulates that severely irritate mucosal membranes.
Eye/Face Chemical Safety Goggles & Face ShieldProtects against accidental splashing if the compound is in solution, and prevents dust from contacting the eyes.
Hands Nitrile Gloves (Double Gloving)Nitrile provides a baseline barrier against solid organic compounds. If handling the compound in specific organic solvents (e.g., dichloromethane), consult a glove compatibility chart, as heavier butyl or fluoroelastomer gloves may be required [2].
Body Flame-Retardant Lab CoatProtects skin and personal clothing from contamination. A chemical-resistant apron is recommended during large-scale transfers or waste consolidation.
Standard Operating Procedure: Spill Response and Decontamination

In the event of an accidental release, immediate and systematic containment is required to prevent exposure and environmental contamination.

Step 1: Isolate and Assess Immediately halt all operations. If the spill occurs outside of a fume hood, evacuate the immediate vicinity to prevent inhalation of reactive dust or solvent vapors.

Step 2: PPE Verification Ensure all personnel responding to the spill are wearing the maximum required PPE, including a fitted respirator with organic vapor/particulate cartridges if the spill is outside engineering controls.

Step 3: Containment

  • For Solids: Do not dry sweep, as this generates hazardous aerosols. Gently cover the solid with damp absorbent paper (using water or a compatible inert solvent) to suppress dust formation.

  • For Solutions: Surround the spill with an inert chemical absorbent (e.g., vermiculite or a commercial spill pad). Do not use combustible materials like sawdust.

Step 4: Collection and Decontamination Carefully scoop the absorbed material using non-sparking tools and transfer it into a designated, sealable hazardous waste container. Wash the contaminated surface with a mild alkaline detergent solution to neutralize residual organics, followed by a thorough water rinse.

Step 5: Waste Segregation Label the container explicitly as "Halogenated Organic Waste - Spill Debris."

Logistical Disposal Plans

Because 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene contains a halogen (bromine), it must never be mixed with non-halogenated organic waste streams.

  • Segregation: Collect all solid waste, contaminated PPE (gloves, paper towels), and liquid washings in dedicated containers labeled for Halogenated Organic Waste .

  • Storage: Store waste containers in a designated secondary containment area away from incompatible materials (e.g., strong oxidizers, strong bases).

  • Disposal: Halogenated waste must be disposed of via high-temperature incineration by a licensed hazardous waste management facility. Incineration must be equipped with scrubbers to capture hydrobromic acid (HBr) gas generated during combustion [1].

Workflow Visualization

SpillResponse Start Spill Detected Assess Assess Spill Size & State (Solid vs. Solution) Start->Assess Vent Ensure Fume Hood Exhaust Evacuate if Outside Hood Assess->Vent PPE Verify & Don Spill Response PPE Vent->PPE Contain Contain with Inert Absorbent (Suppress Dust if Solid) PPE->Contain Dispose Transfer to Halogenated Waste Container Contain->Dispose

Figure 1: Standardized spill response and containment workflow for hazardous halogenated organics.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.